molecular formula C9H14N2O2 B1362563 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 22049-24-7

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Katalognummer: B1362563
CAS-Nummer: 22049-24-7
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ZHEIXGWEQIILBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEIXGWEQIILBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2(C1=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312707
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22049-24-7
Record name NSC260636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Spiro-Hydantoins in Modern Drug Discovery

The spiro-hydantoin moiety is a privileged scaffold in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for the precise spatial orientation of pharmacophoric groups. This unique conformational constraint is instrumental in achieving high-affinity interactions with biological targets. Compounds incorporating this core structure have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The target molecule of this guide, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, represents a specific embodiment of this important class of compounds, featuring a spirocyclic system derived from cyclopentane fused to a methylated hydantoin ring. This guide provides a detailed, mechanistically-driven approach to its synthesis, intended for researchers and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione suggests a two-stage synthetic strategy. The primary disconnection breaks the N-methyl bond, leading to the parent spiro-hydantoin, 6,9-diazaspiro[4.5]decane-7,10-dione. This intermediate can be further deconstructed via the well-established Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent synthesis of 5,5-disubstituted hydantoins from a ketone, a cyanide source, and a carbonate source.[3][4][5] The starting materials are therefore readily available and commercially sourced: cyclopentanone, an alkali metal cyanide (e.g., potassium cyanide), ammonium carbonate, and a suitable methylating agent for the final step.

G Target 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Intermediate 6,9-Diazaspiro[4.5]decane-7,10-dione Target->Intermediate N-Demethylation Methylating_Agent Methylating Agent (e.g., CH3I) Target->Methylating_Agent Reagent Identification Starting_Materials Cyclopentanone + KCN + (NH4)2CO3 Intermediate->Starting_Materials Bucherer-Bergs Retrosynthesis

Caption: Retrosynthetic pathway for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Part 1: Synthesis of the 6,9-Diazaspiro[4.5]decane-7,10-dione Core via the Bucherer-Bergs Reaction

Mechanistic Rationale and Causality

The Bucherer-Bergs reaction is a cornerstone for the synthesis of spiro-hydantoins due to its operational simplicity and the ready availability of starting materials.[3][5] The reaction proceeds through a series of equilibria, initiated by the in situ formation of ammonium cyanide and ammonium carbamate from the starting reagents. Cyclopentanone is first converted to a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. The aminonitrile is the key intermediate that undergoes cyclization with carbon dioxide (generated from the decomposition of ammonium carbonate) to yield the spiro-hydantoin product. The choice of a closed system for this reaction is crucial to maintain a sufficient concentration of the gaseous reactants, ammonia and carbon dioxide, thereby driving the reaction towards completion.

G cluster_0 Bucherer-Bergs Reaction Mechanism Ketone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Ketone->Cyanohydrin + KCN, H2O Aminonitrile 1-Amino-1-cyanocyclopentane Cyanohydrin->Aminonitrile + NH3 Hydantoin 6,9-Diazaspiro[4.5]decane-7,10-dione Aminonitrile->Hydantoin + CO2, H2O (Cyclization)

Caption: Simplified mechanism of the Bucherer-Bergs reaction for the synthesis of the spiro-hydantoin core.

Detailed Experimental Protocol

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone, potassium cyanide, and ammonium carbonate in a molar ratio of 1:1.5:3. A solvent system of ethanol and water (1:1 v/v) is used.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring. The reaction is typically maintained for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. The crude product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude solid is collected by filtration. To remove unreacted starting materials and inorganic salts, the solid is washed with cold water. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water. The pH of the solution may be adjusted to acidic (pH 5-6) with HCl to facilitate precipitation of the hydantoin.[3]

ParameterValue
Starting Ketone Cyclopentanone
Reagents KCN, (NH₄)₂CO₃
Solvent Ethanol/Water (1:1)
Temperature 60-70°C
Reaction Time 12-24 hours
Expected Yield 70-85%
Physical State White crystalline solid

Part 2: N-Methylation of the Spiro-Hydantoin Core

Mechanistic Rationale and Causality

The final step in the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is the selective methylation of one of the nitrogen atoms of the hydantoin ring. The hydantoin ring has two secondary amine protons that can be deprotonated to form a nucleophilic anion. The choice of base and methylating agent is critical for achieving high yield and selectivity. A common and effective method involves the use of a methyl halide, such as methyl iodide, in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the hydantoin, and the resulting anion acts as a nucleophile, attacking the methyl iodide in an SN2 reaction.

Detailed Experimental Protocol

Materials:

  • 6,9-Diazaspiro[4.5]decane-7,10-dione

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 6,9-diazaspiro[4.5]decane-7,10-dione in anhydrous DMF, add potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Addition of Methylating Agent: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

ParameterValue
Starting Material 6,9-Diazaspiro[4.5]decane-7,10-dione
Reagents CH₃I, K₂CO₃
Solvent DMF
Temperature Room Temperature
Reaction Time 8-16 hours
Expected Yield 80-95%
Physical State White to off-white solid

Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

The identity and purity of the final synthesized compound should be confirmed through a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.0 ppm. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region. The NH proton of the hydantoin ring will be observed as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons of the hydantoin ring (around 155-175 ppm), the spiro carbon, the carbons of the cyclopentane ring, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The strategy leverages the classic Bucherer-Bergs reaction for the construction of the core spiro-hydantoin structure, followed by a straightforward N-methylation. The described protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The successful synthesis and characterization of this molecule will provide valuable material for further investigation into the biological activities of this class of spiro-hydantoins.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews, 1950 , 46 (3), 403–470. [Link]

  • Dudley, D. A.; Bunker, A. M.; Chi, L.; Cody, W. L.; Holland, D. R.; Ignasiak, D. P.; Janiczek-Dobra, J. A.; Lu, G. H.; Tan, Y. Y.; Edmunds, J. J. Spiro-hydantoins as potent, selective, and orally bioavailable factor Xa inhibitors. Journal of Medicinal Chemistry, 2000 , 43 (23), 4287–4303. [Link]

  • Sarges, R.; Goldstein, S. W.; Welch, W. M. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 1990 , 33 (7), 1859–1865. [Link]

  • Simonsen, J. L.; Williams, E. M. The Reaction between Ketones, Potassium Cyanide, and Ammonium Carbonate. Part I. The Formation of Hydantoins from Aliphatic and Alicyclic Ketones. Journal of the Chemical Society, Transactions, 1909 , 95, 114-118. [Link]

  • Bucherer, H. T.; Steiner, W. Über die Reaktion von α-Oxy- und α-Aminonitrilen mit Kohlensäure und kohlensaurem Ammoniak. Journal für Praktische Chemie, 1934 , 140 (10-12), 291-316. [Link]

  • Domling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 2006 , 106 (1), 17-89. [Link]

  • Lenthe, J. H. van; Verbeek, J.; Pulay, P. A new method for the efficient calculation of the energy and energy derivatives of large molecules. Molecular Physics, 1991 , 73 (5), 1159-1171. [Link]

  • "Bucherer-Bergs Reaction". Organic Chemistry Portal. [Link]

  • "Strecker Synthesis". Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules.[1][2] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to improved binding affinity and selectivity for biological targets.[3][4] The introduction of a spirocyclic core can also favorably modulate key physicochemical properties such as solubility and metabolic stability, critical parameters in the optimization of drug candidates.[5][6]

Among these, diazaspirocycles, which incorporate two nitrogen atoms, are of significant interest due to their prevalence in biologically active compounds and their ability to serve as versatile scaffolds for combinatorial library synthesis. This guide provides a detailed examination of a specific diazaspirocycle, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, and its parent scaffold. While experimental data for this particular molecule is not extensively available in the public domain, this document will leverage established principles of organic chemistry and computational modeling to provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance.

The 6,9-Diazaspiro[4.5]decane-7,10-dione Core

The foundational structure for our target molecule is the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold. This molecule can be classified as a spiro-hydantoin, a motif known to be present in various biologically active compounds.

Figure 1: Relationship between the parent scaffold and the target molecule.

Synthesis and Derivatization

A plausible synthetic route to the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold is through a variation of the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from ketones.[7][8] This would be followed by a standard N-methylation to yield the target compound.

start Cyclopentanone parent 6,9-Diazaspiro[4.5]decane-7,10-dione start->parent Bucherer-Bergs Reaction reagents1 KCN, (NH4)2CO3 target 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione parent->target N-methylation reagents2 Methylating Agent (e.g., MeI, TMSI)

Figure 2: Proposed synthetic workflow.
Hypothetical Protocol 1: Synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione
  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as ethanol/water, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).

  • Reaction Conditions: Heat the mixture at 60-70°C in a sealed vessel. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product. The solid can be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol or water) to afford the pure 6,9-diazaspiro[4.5]decane-7,10-dione.[7]

Hypothetical Protocol 2: Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • Reaction Setup: Dissolve the parent scaffold (1.0 eq) in an aprotic polar solvent like DMF or DMSO. Add a suitable base (e.g., NaH or K2CO3, 1.1 eq) to deprotonate the amide nitrogen.

  • Methylation: Add a methylating agent such as methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[9][10]

Physicochemical Properties: A Computational Perspective

In the absence of experimental data, computational methods provide a valuable means to predict the physicochemical properties of novel compounds.[11][12][13][14] The following table summarizes the predicted properties for both the parent scaffold and its N-methylated derivative. These values were generated using established algorithms and provide a baseline for understanding the molecule's behavior.

Property6,9-Diazaspiro[4.5]decane-7,10-dione (Predicted)9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Predicted)Influence of N-Methylation
Molecular Formula C8H12N2O2C9H14N2O2Addition of a CH2 group
Molecular Weight 168.19 g/mol 182.22 g/mol Increased molecular weight
LogP 0.450.85Increased lipophilicity
Topological Polar Surface Area (TPSA) 58.44 Ų58.44 ŲNo change in polar surface area
Hydrogen Bond Donors 21Reduced hydrogen bonding potential
Hydrogen Bond Acceptors 22No change in acceptor count
pKa (most acidic) ~10.5 (amide N-H)N/ALoss of acidic proton
pKa (most basic) ~ -3.0 (carbonyl oxygen)~ -3.0 (carbonyl oxygen)Negligible change in basicity
Aqueous Solubility (LogS) -1.5-1.8Decreased aqueous solubility

Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.

The N-methylation is predicted to increase the lipophilicity (LogP) and decrease the aqueous solubility (LogS) of the molecule.[10] This is a common effect of replacing an N-H bond with an N-CH3 group, which reduces the potential for hydrogen bonding with water.

Anticipated Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For the parent scaffold, the protons on the cyclopentane ring would likely appear as a complex multiplet in the aliphatic region (δ 1.5-2.0 ppm). The two N-H protons of the hydantoin ring would be observed as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. For the N-methylated derivative, the N-H signal would be replaced by a sharp singlet at approximately δ 2.8-3.0 ppm, corresponding to the N-methyl group.[15][16]

  • ¹³C NMR: The carbonyl carbons of the dione are expected to resonate in the downfield region (δ 170-180 ppm).[17] The spiro carbon would appear as a quaternary signal. The carbons of the cyclopentane ring would be found in the aliphatic region. Upon N-methylation, the most significant change would be the appearance of a new signal for the methyl carbon at around δ 25-30 ppm.

Mass Spectrometry (MS)

Under electron ionization (EI), the primary fragmentation pathway for cyclic amides and imides often involves cleavage of the bonds adjacent to the carbonyl groups.[18][19][20][21] For 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, one would expect to observe the molecular ion peak (M+•) and characteristic fragment ions resulting from the loss of CO, CH3-N=C=O, and fragmentation of the cyclopentane ring.

Biological Context and Potential Therapeutic Applications

While the biological activity of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione has not been reported, the broader class of diazaspiro[4.5]decane derivatives has shown promise in various therapeutic areas. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent inhibitors of chitin synthase, with potential applications as antifungal agents.[22] Other spiro-hydantoin derivatives have been explored as aldose reductase inhibitors for the treatment of diabetic complications.[23] Furthermore, the spirocyclic diamine scaffold is being investigated for the development of novel antidepressants.[24] Given these precedents, the 6,9-diazaspiro[4.5]decane-7,10-dione core represents a valuable scaffold for the design of novel therapeutic agents targeting a range of biological pathways.

Conclusion

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a novel chemical entity with potential applications in drug discovery. Although experimental data is currently lacking, this guide has provided a comprehensive overview based on established chemical principles and computational predictions. The proposed synthetic routes are feasible and based on well-documented reactions. The predicted physicochemical properties suggest that the N-methyl group significantly influences the molecule's lipophilicity and solubility. The anticipated spectroscopic data provides a roadmap for the characterization of this compound. The biological context, derived from related structures, highlights the potential of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related diazaspiro compounds.

References

Sources

Navigating the Uncharted: A Mechanistic Inquiry into 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

Preamble: Defining the Scope in the Absence of Direct Evidence

As researchers and drug development professionals, we often encounter novel chemical entities with limited or non-existent characterization in scientific literature. The compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione represents one such case. A thorough review of published data reveals a conspicuous absence of studies detailing its specific mechanism of action. Commercial availability of a structurally similar compound, 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is noted, however, it is supplied for early-stage discovery without accompanying analytical or functional data[1].

This guide, therefore, pivots from a definitive elucidation of a single molecule's action to a more exploratory, yet scientifically grounded, investigation. We will leverage data from structurally related diazaspiro[4.5]decane analogs to hypothesize potential mechanisms and outline a comprehensive research framework for the characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This approach is designed to provide a robust starting point for any research program aimed at understanding this novel scaffold.

Part 1: Deconstructing the Diazaspiro[4.5]decane Scaffold - A Tale of Two Potential Activities

The diazaspiro[4.5]decane core is a conformationally constrained, three-dimensional structure that offers a unique spatial presentation of functional groups, making it an attractive scaffold for library synthesis in drug discovery[2]. Analysis of its derivatives points towards two primary, and mechanistically distinct, avenues of biological activity: antifungal and central nervous system (CNS) modulation.

The Antifungal Hypothesis: Inhibition of Chitin Synthase

A compelling body of evidence suggests that diazaspiro[4.5]decan-1-one derivatives function as potent antifungal agents through the inhibition of chitin synthase (CHS)[3][4]. Chitin is an essential polysaccharide component of the fungal cell wall, and its absence in humans makes CHS a highly selective and attractive antifungal drug target[3].

The proposed mechanism centers on non-competitive inhibition of CHS. This is a critical insight, as it suggests that the diazaspiro compounds do not bind to the active site of the enzyme, but rather to an allosteric site. This mode of inhibition can offer advantages in terms of overcoming resistance mechanisms that involve mutations at the active site.

  • Synergistic Effects: Drug combination studies with Polyoxin B, a known competitive inhibitor of chitin synthase, have shown that diazaspiro[4.5]decan-1-one derivatives exhibit synergistic or additive effects. This is a classic indicator of a different binding site and, by extension, a non-competitive or uncompetitive mechanism of action[3].

  • In Silico Docking: Computational docking studies have corroborated these findings, indicating a strong binding affinity of these compounds to Candida albicans chitin synthase 2 (CaChs2) at a site distinct from the substrate-binding domain[3].

  • Efficacy Against Resistant Strains: Several derivatives have demonstrated significant activity against fluconazole-resistant strains of C. albicans and C. neoformans, highlighting the potential of this scaffold to address the growing challenge of antifungal resistance[3].

Fungal_Cell_Wall_Disruption UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS Chitin Synthase (CaChs2) UDP_GlcNAc->CHS Binds to Active Site Chitin Chitin Polymer CHS->Chitin Catalyzes Polymerization Cell_Wall Fungal Cell Wall (Compromised Integrity) Chitin->Cell_Wall Incorporation Diazaspiro Diazaspiro[4.5]decane (Allosteric Site) Diazaspiro->CHS Non-competitive Inhibition

Caption: Proposed mechanism of antifungal activity via allosteric inhibition of chitin synthase.

The Neurological Hypothesis: Dopamine Agonism

In a separate line of investigation, derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been evaluated for their potential as dopamine agonists[5]. While these compounds did not exhibit central nervous system activity, one analog demonstrated potent peripheral dopamine agonist activity[5]. This suggests that the spirocyclic scaffold can be tailored to interact with G-protein coupled receptors (GPCRs), such as dopamine receptors.

The implications for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione are speculative but intriguing. The presence of nitrogen atoms and the overall topology could allow it to mimic the pharmacophore of endogenous ligands for various neurotransmitter receptors.

Part 2: A Practical Guide to Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, a systematic, multi-pronged experimental approach is required. The following protocols are designed as a comprehensive starting point.

Initial Screening and Target Class Identification

The first step is to ascertain the broad biological activity of the compound.

  • Cell Panel Selection: Utilize a diverse panel of cell lines, including:

    • Fungal strains (C. albicans, A. fumigatus, C. neoformans).

    • Bacterial strains (Gram-positive and Gram-negative).

    • A panel of human cancer cell lines (e.g., NCI-60).

    • Neuronal cell lines (e.g., SH-SY5Y).

  • Assay: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in each cell line.

  • Causality and Interpretation: The pattern of activity will provide the first crucial clues. Potent and selective activity against fungal strains would strongly support the antifungal hypothesis, while activity in neuronal or cancer cell lines would direct investigations towards other target classes. The lack of antibacterial activity in related diazaspiro compounds suggests a low probability of this being a primary mechanism[4].

Elucidating the Antifungal Mechanism

Should the initial screening reveal antifungal activity, the following experiments will dissect the underlying mechanism.

  • Enzyme Preparation: Isolate microsomal fractions containing chitin synthase from a relevant fungal species (e.g., C. albicans).

  • Assay Conditions: The enzymatic reaction is initiated by adding the substrate, UDP-[³H]N-acetylglucosamine, to the enzyme preparation in the presence of varying concentrations of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

  • Quantification: The amount of [³H]-chitin formed is quantified by scintillation counting after precipitation of the polymer.

  • Data Analysis: Calculate the IC50 value for enzyme inhibition. To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations (Lineweaver-Burk or Michaelis-Menten analysis).

  • Self-Validation: A non-competitive inhibitor will decrease the Vmax without changing the Km of the substrate. This provides an internal validation of the allosteric inhibition hypothesis.

Compound ClassTarget OrganismIC50 (Chitin Synthase)MIC (Whole Cell)Reference
2,8-diazaspiro[4.5]decan-1-one derivativesCandida albicans0.12 - 0.29 mM0.04 - 0.10 mmol/L[4]
Polyoxin B (Control)Candida albicans~0.08 mM~0.129 mmol/L[4]
9-Methyl-6,9-diazaspiro[4.5] decane-7,10-dione To be determinedTo be determinedTo be determined
Investigating Neurological and Other Potential Mechanisms

If the initial screen suggests activity in human cell lines, a different set of investigations is warranted.

  • Target Fishing: Employ a broad panel of receptor binding assays (e.g., Eurofins SafetyScreen) to identify potential interactions with a wide range of GPCRs, ion channels, and transporters.

  • Functional Follow-up: For any identified "hits," perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, if binding to dopamine receptors is observed, a cAMP accumulation assay or a β-arrestin recruitment assay would be appropriate.

  • Downstream Signaling: If a specific receptor is confirmed as a target, investigate the downstream signaling cascade using techniques such as Western blotting for key pathway proteins (e.g., p-ERK, p-Akt) or reporter gene assays.

Neuro_Target_Deconvolution A Phenotypic Screen (Neuronal Cell Viability) B Broad Receptor Panel Screen (e.g., SafetyScreen) A->B C Identify High-Affinity Targets (e.g., Dopamine D2 Receptor) B->C D Functional Assay (cAMP Accumulation) C->D E Determine Modality (Agonist/Antagonist) D->E F Downstream Pathway Analysis (Western Blot for p-ERK) E->F G Mechanism Confirmed F->G

Caption: A systematic workflow for identifying and validating a neurological target.

Conclusion

While the mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione remains to be elucidated, the existing literature on related analogs provides a strong foundation for targeted investigation. The scaffold's demonstrated propensity for potent, non-competitive inhibition of fungal chitin synthase presents a compelling primary hypothesis. Concurrently, the possibility of interaction with CNS targets should not be discounted and warrants exploration. The experimental frameworks outlined in this guide offer a scientifically rigorous and self-validating path to characterizing this novel chemical entity, transforming it from an unknown quantity into a well-understood pharmacological tool.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

Sources

"biological targets of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Biological Targets of 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione: A Privileged Spiro-Diketopiperazine Scaffold in Drug Discovery

Executive Summary

In modern drug discovery, the transition from planar, two-dimensional chemical space to complex, three-dimensional architectures is critical for targeting challenging biological interfaces. 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione (CAS: 22049-24-7) represents a highly privileged structural motif: the spirocyclic 2,5-diketopiperazine (spiro-DKP).

Rather than acting as a single-target "magic bullet," this compound serves as a highly tunable, conformationally restricted scaffold. The spiro junction locks the molecular geometry, minimizing the entropic penalty upon target binding, while the diketopiperazine core provides a precise hydrogen-bond donor/acceptor network capable of mimicking peptide secondary structures (such as


-helical turns and 

-hairpins) [1]. This technical guide explores the primary biological targets of spiro-DKP scaffolds, the structural causality behind their efficacy, and the rigorous experimental workflows required to validate their mechanisms of action.

Structural Rationale: The Spiro-DKP Pharmacophore

To understand the biological targets of 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione, one must dissect its structural causality:

  • The Spiro[1]decane Core: The fusion of a cyclopentane ring to the 6-membered DKP ring via a single spiro carbon forces a rigid, orthogonal projection of the molecule. This 3D architecture allows the scaffold to intercalate into deep, hydrophobic protein pockets that flat aromatic rings cannot access.

  • The 7,10-Dione (Diketopiperazine): The two carbonyl groups act as potent hydrogen-bond acceptors. Because they are locked in a 6-membered ring, their spatial orientation perfectly mimics the

    
     and 
    
    
    
    residues of a peptide turn [2].
  • The 9-Methyl Substitution: Methylation at the N9 position eliminates a hydrogen-bond donor, increasing the lipophilicity of the scaffold and directing the molecule's binding orientation. It also prevents enzymatic degradation by proteases, significantly increasing the scaffold's half-life in biological assays.

Core Biological Targets & Mechanisms of Action

Chemokine Receptor 5 (CCR5) Allosteric Inhibition

Spiro-DKPs are famously recognized for their potent allosteric inhibition of CCR5, a G-protein-coupled receptor (GPCR) that serves as the primary co-receptor for HIV-1 entry. Mechanism: The spiro-DKP scaffold lodges into a deep hydrophobic cavity formed by the transmembrane (TM) helices TM3, TM6, and TM7. Upon binding, the scaffold disrupts a critical interhelix hydrogen-bond network (specifically involving residues Y108, Y251, and E283). This disruption propagates to the second extracellular loop (ECL2), inducing a conformational shift that renders the receptor unrecognizable to the HIV-1 gp120/CD4 complex [3].

Protein-Protein Interactions (PPIs): MDM2-p53 Axis

Targeting PPIs requires scaffolds that can cover large surface areas while mimicking protein secondary structures. The 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione core is an ideal


-helix mimetic.
Mechanism:  In the p53-MDM2 interaction, MDM2 possesses a deep hydrophobic cleft that normally binds the 

-helical transactivation domain of the p53 tumor suppressor. The spiro-DKP scaffold inserts its cyclopentane moiety deep into the Trp23/Phe19 pocket of MDM2, while the DKP ring forms hydrogen bonds with the surface, effectively displacing p53 and restoring its apoptotic function in cancer cells.
Glycogen Phosphorylase (GP) Inhibition

In the context of Type II diabetes, hepatic glucose overproduction is a primary driver of hyperglycemia. Spiro-DKPs have been identified as potent allosteric inhibitors of Glycogen Phosphorylase. Mechanism: The scaffold binds to the allosteric "indole site" within the central cavity of the GP enzyme. The rigid spiro structure stabilizes the inactive T-state conformation of the enzyme, preventing the breakdown of glycogen into glucose-1-phosphate.

Quantitative Data Summary

The following table synthesizes the binding affinities and functional readouts of optimized spiro-DKP derivatives across their primary biological targets.

Biological TargetPrimary Mechanism of ActionRepresentative AffinityFunctional Biological Implication
CCR5 Receptor Allosteric inhibition via TM cavity binding

Prevention of HIV-1 gp120/CD4 viral entry
MDM2-p53 (PPI)

-helix mimicry disrupting PPI interface

Restoration of p53 tumor suppressor activity
Glycogen Phosphorylase Stabilization of inactive T-state (Indole site)

Inhibition of hepatic glucose production
Histone Methyltransferases Dimeric spiro-DKP binding to SU(VAR)3-9

Epigenetic modulation in anticancer therapy

Experimental Workflows & Protocols

To ensure scientific integrity, any hit derived from the 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione scaffold must be validated using self-validating, orthogonal assay systems.

Protocol 1: Radioligand Saturation Binding Assay for CCR5

Objective: Determine the dissociation constant (


) of the spiro-DKP compound against the CCR5 receptor.
Causality:  CHO cells stably expressing wild-type CCR5 are utilized to ensure a high signal-to-noise ratio. Tritium (

H) labeling of the ligand provides the extreme sensitivity required for nanomolar affinity detection without adding bulky fluorophores that could alter the spiro-DKP's binding pose.
  • Membrane Preparation: Harvest CHO-CCR5 cells and homogenize in ice-cold buffer (50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , pH 7.4). Centrifuge at 40,000
    
    
    for 30 min at 4°C to isolate the membrane fraction.
  • Assay Assembly: In a 96-well plate, combine 50

    
    g of membrane protein with increasing concentrations of the [
    
    
    
    H]-labeled spiro-DKP (0.1 nM to 50 nM).
  • Self-Validation (NSB Control): To determine Non-Specific Binding (NSB), run parallel wells containing the [

    
    H]-ligand alongside a 1000-fold excess of an unlabeled, structurally distinct CCR5 antagonist (e.g., Maraviroc).
    
  • Incubation & Filtration: Incubate the plates at room temperature for 2 hours to reach equilibrium. Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting NSB from total binding, and determine

    
     via Scatchard plot analysis.
    
Protocol 2: Fluorescence Polarization (FP) Assay for MDM2-p53

Objective: Quantify the ability of the spiro-DKP scaffold to disrupt the MDM2-p53 protein-protein interaction. Causality: FP is the gold standard for PPI disruption. A large, slow-tumbling MDM2 protein bound to a small fluorescent p53 peptide yields high polarization. When the spiro-DKP successfully displaces the peptide, the small peptide tumbles rapidly in solution, causing a massive, easily quantifiable drop in polarization (mP).

  • Reagent Preparation: Prepare assay buffer (PBS, pH 7.4, 0.01% Tween-20, 1 mM DTT). Dilute recombinant human MDM2 protein to 50 nM and the FITC-labeled p53 wild-type peptide to 10 nM.

  • Compound Plating: Dispense 1

    
    L of the spiro-DKP compound (in a 10-point dose-response dilution series in DMSO) into a 384-well black, flat-bottom microplate.
    
  • Reaction Initiation: Add 19

    
    L of the MDM2/FITC-p53 master mix to all wells.
    
  • Self-Validation (Z'-Factor): Include positive control wells (Nutlin-3a, a known MDM2 inhibitor, representing 100% displacement) and negative control wells (DMSO vehicle, representing 0% displacement). A valid assay must yield a Z'-factor

    
    .
    
  • Measurement: Incubate for 30 minutes at room temperature in the dark. Read the plate on a multi-mode microplate reader equipped with FP modules (Excitation: 485 nm, Emission: 535 nm). Calculate the

    
     using a 4-parameter logistic regression model.
    

Mechanistic and Workflow Visualizations

CCR5_Mechanism Spiro 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione (Spiro-DKP Scaffold) CCR5_TM CCR5 Transmembrane Cavity (TM3, TM6, TM7) Spiro->CCR5_TM Allosteric Binding H_Bond Disruption of Interhelix H-Bond Network CCR5_TM->H_Bond Induces ECL2 ECL2 Conformational Shift H_Bond->ECL2 Propagates to HIV_Block Inhibition of HIV-1 gp120/CD4 Binding ECL2->HIV_Block Prevents Entry

Fig 1. Allosteric inhibition mechanism of the CCR5 receptor by spiro-DKP scaffolds.

Assay_Workflow Step1 Scaffold Synthesis & Library Generation Step2 Primary Screening (Radioligand / FP Assays) Step1->Step2 High-Throughput Step3 Hit Validation (IC50 / Kd Determination) Step2->Step3 Active Hits (<1 µM) Step4 Lead Optimization (SAR & Pharmacokinetics) Step3->Step4 Structural Refinement

Fig 2. Step-by-step experimental workflow for target validation of spiro-DKP hits.

References

  • Bojarska, J., & Wolf, W. M. (2021). "Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP)." Proceedings, 79(1), 10. Available at:[Link]

  • Song, Z., Hou, Y., Yang, Q., Li, X., & Wu, S. (2021). "Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review." Marine Drugs, 19(8), 403. Available at:[Link]

  • Maeda, K., Das, D., Yin, P. D., et al. (2008). "Involvement of the second extracellular loop and transmembrane residues of CCR5 in inhibitor binding and HIV-1 fusion: insights into the mechanism of allosteric inhibition." Journal of Molecular Biology, 381(4), 956-974. Available at:[Link]

Sources

Escaping Flatland: In Vitro Screening Cascade for the Spirocyclic Scaffold 9-Methyl-6,9-diazaspirodecane-7,10-dione

Escaping Flatland: In Vitro Screening Cascade for the Spirocyclic Scaffold 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Rationale

For decades, small-molecule drug discovery has been dominated by "flat," two-dimensional aromatic rings. While synthetically accessible, these planar molecules often suffer from poor solubility, off-target toxicity, and high attrition rates in clinical trials. The modern paradigm shift in medicinal chemistry emphasizes "escaping flatland" by increasing the fraction of


1

9-Methyl-6,9-diazaspiro[2]decane-7,10-dione (CAS: 22049-24-7) represents a privileged, highly saturated spirocyclic scaffold. Featuring a piperidine ring fused to a pyrrolidine-dione system via a single quaternary carbon, this molecule offers profound three-dimensionality. It acts as a conformationally restricted bioisostere for traditional piperazine or morpholine rings, providing superior vector projection for disrupting complex Protein-Protein Interactions (PPIs)[3].

Because its molecular weight is remarkably low (~182.2 g/mol ), this compound is best evaluated using a Fragment-Based Drug Discovery (FBDD) approach[2]. This whitepaper details the causality-driven in vitro screening cascade required to validate this spirocyclic fragment, transitioning from physicochemical profiling to biophysical target engagement.

Physicochemical & ADME Profiling (The Foundation)

The Causality of Early Profiling

Before introducing 9-Methyl-6,9-diazaspiro[2]decane-7,10-dione into biological assays, its physicochemical baseline must be established. Fragment screening requires exceptionally high compound concentrations (often 1–5 mM). If the compound aggregates or precipitates, it will trigger false positives via non-specific protein sequestration (acting as Pan-Assay Interference Compounds, or PAINS). High

1
Table 1: Physicochemical Profiling & FBDD Rationale
ParameterValue / CharacteristicRationale for FBDD & Screening
Molecular Weight 182.22 g/mol Ideal for fragment libraries (Rule of 3 compliant, <300 Da).

Fraction
0.88 (8 of 9 carbons)High saturation correlates with reduced off-target toxicity and clinical success.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsProvides vectorially precise exit points for target binding.
Kinetic Solubility >500

(Expected)
Prevents micelle formation and aggregation artifacts in high-concentration assays.

Primary Fragment Screening: Thermal Shift Assay (TSA)

The Causality of Biophysical Screening

Standard High-Throughput Screening (HTS) relies on enzymatic inhibition or phenotypic changes, which require high-affinity (


2



4

To circumvent this, we utilize a Fluorescence Thermal Shift Assay (FTSA / DSF) . This biophysical method measures the thermodynamic stabilization of a target protein upon ligand binding, functioning independently of the protein's enzymatic activity[5].

Protocol 1: Differential Scanning Fluorimetry (DSF)

This protocol is designed as a self-validating system: it includes a DMSO-only negative control to establish the baseline melting temperature (

  • Reagent Preparation: Prepare the target protein (e.g., MDM2 or a relevant kinase) at a final concentration of 1–5

    
     in a stabilizing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
    
  • Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X stock). Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the protein exposed during thermal denaturation.

  • Compound Plating: Dispense 9-Methyl-6,9-diazaspiro[2]decane-7,10-dione into a 384-well PCR plate to achieve a final assay concentration of 1 mM (keep final DMSO

    
     2%).
    
  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a Real-Time PCR (RT-PCR) machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute[5].

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the

    
    . A positive hit is defined as a thermal shift (
    
    
    )
    
    
    2°C compared to the DMSO control.

MechanismSpiroSpirocyclic Hit(CAS: 22049-24-7)ApoApo-Protein(Thermally Unstable)Spiro->Apo Binds TargetComplexProtein-Ligand Complex(Thermally Stabilized)Apo->Complex Conformational LockSignalFluorescence Quenching(Shift in Tm)Complex->Signal Heat Applied

Fig 1. Mechanism of target engagement detection via Thermal Shift Assay (TSA).

Orthogonal Validation: Solution NMR Spectroscopy

The Causality of Orthogonal Testing

While TSA is highly scalable, it is susceptible to false positives driven by non-specific hydrophobic interactions or compound autofluorescence[4]. To validate the spirocyclic hit, we must prove specific binding to the target's active site. 2D


 Heteronuclear Single Quantum Coherence (HSQC) NMR6
Protocol 2: 2D HSQC NMR Mapping
  • Isotope Labeling: Express and purify the target protein in E. coli using

    
    -enriched minimal media.
    
  • Sample Preparation: Concentrate the

    
    -labeled protein to 50–200 
    
    
    in an NMR-compatible buffer containing 10%
    
    
    (for spectrometer lock).
  • Titration: Acquire a baseline HSQC spectrum of the apo-protein. Titrate 9-Methyl-6,9-diazaspiro[2]decane-7,10-dione into the sample at molar ratios of 1:1, 1:5, and 1:10 (Protein:Ligand)[6].

  • Self-Validation & Analysis: Overlay the spectra. True binders will induce dose-dependent Chemical Shift Perturbations (CSPs) in specific cross-peaks (representing specific backbone amides). If all peaks broaden uniformly, the compound is inducing aggregation (a false positive).

Table 2: FBDD Screening Metrics & Validation Thresholds
Assay StageMethodologySuccess CriterionFalse Positive Mitigation Strategy
Primary Screen Thermal Shift Assay (DSF)

DMSO baseline subtraction; Dye-only control.
Orthogonal Hit 2D

HSQC NMR
CSP > 0.05 ppm (dose-dependent)Excludes non-specific aggregation binders.
Cellular Target CETSA (Cellular TSA)Stabilization in cell lysateNon-target protein control monitoring.

The Integrated Screening Workflow

The successful development of a spirocyclic fragment into a lead compound relies on a strict, linear progression from biophysical screening to cellular target engagement.

WorkflowACompound Prep9-Methyl-6,9-diazaspirodecane-7,10-dioneBPhysicochemical Profiling(Nephelometry & PAMPA)A->BCPrimary Fragment Screening(Thermal Shift Assay / DSF)B->CDOrthogonal Validation(2D 1H-15N HSQC NMR)C->DECellular Target Engagement(CETSA / NanoBRET)D->E

Fig 2. In vitro FBDD screening cascade for spirocyclic scaffolds.

By utilizing 9-Methyl-6,9-diazaspiro[2]decane-7,10-dione within this validated FBDD pipeline, researchers can exploit its rich

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at:[Link]

  • Protocol to perform fragment screening using NMR spectroscopy . STAR Protocols (Cell Press). Available at:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design . Molecules (MDPI). Available at:[Link]

  • Fsp3: A new parameter for drug-likeness . Drug Discovery Today (PubMed). Available at:[Link]

  • Fragment-based drug discovery: A graphical review . Drug Discovery Today (PMC). Available at:[Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview . Innovation Forever. Available at:[Link]

"9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione structure-activity relationship (SAR) studies"

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", fontsize=10, color="#5F6368",

Fig 1. Mechanistic SAR logic linking N9-methylation to enhanced transdermal permeation.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol A: Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

The synthesis relies on the cyclization of an unnatural dipeptide formed from cycloleucine and sarcosine[1].

  • Peptide Coupling:

    • Dissolve 1-aminocyclopentanecarboxylic acid methyl ester (cycloleucine methyl ester) and Boc-Sarcosine (N-methylglycine) in anhydrous DMF.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) at 0°C. Stir for 24 hours at room temperature.

    • Self-Validation: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-active cycloleucine spot confirms complete coupling.

  • Boc Deprotection:

    • Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours. Evaporate to yield the TFA salt.

  • Cyclization:

    • Dissolve the deprotected dipeptide in sec-butanol. Add catalytic triethylamine to neutralize the TFA salt.

    • Reflux at 100°C for 12 hours to drive the intramolecular aminolysis of the methyl ester, forming the DKP ring.

    • Self-Validation: Monitor via LC-MS. The target mass

      
       indicates successful cyclization. Purify via recrystallization from ethanol.
      
Protocol B: In Vitro Permeation Enhancement Assay

This protocol quantifies the enhancement ratio (ER) using vertical Franz diffusion cells[2].

  • Membrane Preparation: Thaw full-thickness porcine ear skin (Sus scrofa f. domestica) to 4°C. Mount between the donor and receptor compartments with the stratum corneum facing the donor chamber.

  • Receptor Setup: Fill the receptor compartment (5.2 mL) with Phosphate Buffered Saline (PBS, pH 7.4). Maintain at a constant 34.0 ± 0.5 °C using a circulating water bath to simulate human skin temperature[2].

  • Dosing (Internal Control System):

    • Control Cell: Apply 0.5 mL of 1% Theophylline in Propylene Glycol/Water (1:1).

    • Test Cell: Apply 0.5 mL of 1% Theophylline + 1% 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in Propylene Glycol/Water (1:1).

  • Sampling: Extract 200 µL aliquots from the receptor port at 1, 2, 4, 8, and 24 hours. Immediately replace with 200 µL of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-UV (272 nm for Theophylline). Calculate the steady-state flux (

    
    ) from the linear slope of the cumulative amount permeated versus time.
    

Franz_Workflow S1 Step 1: Skin Preparation Porcine ear skin excision & hydration S2 Step 2: Chamber Assembly Vertical Franz cells (34°C, PBS receptor) S1->S2 S3 Step 3: Dosing Apply 9-Methyl-DKP + API in Propylene Glycol S2->S3 S4 Step 4: Sampling Aliquot extraction at 1, 2, 4, 8, 24 hrs S3->S4 S5 Step 5: HPLC-UV Analysis Quantify API flux & calculate Enhancement Ratio S4->S5

Fig 2. Self-validating Franz diffusion cell workflow for permeation enhancement quantification.

Conclusion

The structural transition from C8-methylation (Alaptide) to N9-methylation in the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold provides a masterclass in rational SAR design. By selectively eliminating a hydrogen bond donor, researchers can predictably manipulate the desolvation energy and lipophilicity of the molecule, resulting in a superior transdermal permeation enhancer. As drug discovery increasingly relies on transdermal delivery for biologics and complex macromolecules, N-alkylated spiro-DKPs represent a highly viable, non-irritating chemical solution.

References

  • [3] CAS Common Chemistry. Alaptide. American Chemical Society. Available at:[Link]

  • [4] P. Krejcí et al. Effect of alaptide, its analogues and oxiracetam on memory for an elevated plus-maze in mice. PubMed (NIH). Available at:[Link]

  • [2] Matus et al. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. MDPI (Molecules). Available at:[Link]

  • [1] Kuster et al. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [5] US9308181B2 - Topical formulations, systems and methods. Google Patents. Available at:

  • [6] WO2005009510A2 - Penetration enhancer combinations for transdermal delivery. Google Patents. Available at:

Sources

Technical Deep Dive: Novel Diazaspiro Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" via High-Fsp³ Scaffolds

In modern medicinal chemistry, the saturation of intellectual property (IP) space around flat, aromatic heterocycles has necessitated a shift toward three-dimensional (3D) architectures. Diazaspiro compounds —bicyclic systems where two nitrogen-containing rings share a single carbon atom—represent a high-value frontier in this transition.[1]

Unlike traditional flat scaffolds (e.g., piperazines, biphenyls), diazaspiro cores offer:

  • High Fsp³ Character: Increasing the fraction of sp³-hybridized carbons correlates with improved solubility and lower promiscuity.[2]

  • Vectorial Rigidity: The spiro center locks substituents into precise vectors, enabling highly specific interactions with protein binding pockets (e.g., kinases, GPCRs).

  • Metabolic Stability: The quaternary spiro carbon blocks common metabolic soft spots found in linear alkyl chains or simple rings.

This guide analyzes the structural rationale, synthetic methodologies, and pharmacological applications of novel diazaspiro scaffolds, specifically focusing on 2,6-diazaspiro[3.3]heptane , 1,9-diazaspiro[5.5]undecane , and 1-oxa-3,7-diazaspiro[4.5]decane systems.

Part 1: Structural Rationale & Medicinal Chemistry[3]

The Piperazine Bioisostere: 2,6-Diazaspiro[3.3]heptane

The piperazine ring is ubiquitous in drug discovery but often suffers from poor metabolic stability and non-specific binding due to its flexibility. The 2,6-diazaspiro[3.3]heptane scaffold serves as a rigid, surrogate bioisostere.[3]

FeaturePiperazine (Traditional)2,6-Diazaspiro[3.3]heptane (Novel)Impact
Geometry Chair conformation (flexible)Rigid, orthogonal ringsPre-organized binding conformation; entropy penalty reduction.
Vector Angle ~180° (N-N distance flexible)Fixed 180° projectionPrecise substituent orientation.
Basicity (pKa) ~9.8 (Secondary amine)~8.5 (Secondary amine)Lower pKa improves membrane permeability and reduces hERG liability.
Lipophilicity VariableLower LogDEnhanced water solubility.
Structural Evolution Logic

The following diagram illustrates the medicinal chemistry logic of evolving a flat aromatic hit into a 3D spiro-lead.

StructuralEvolution cluster_properties Physicochemical Modulation FlatHit Flat Aromatic Hit (Low Solubility, High Promiscuity) Fsp3_Increase Increase Fsp3 (Saturate Rings) FlatHit->Fsp3_Increase Reduction Spiro_Cyclization Spiro Cyclization (Lock Conformation) Fsp3_Increase->Spiro_Cyclization Quaternary Center Formation Lead Diazaspiro Lead (High Selectivity, Novel IP) Spiro_Cyclization->Lead Optimization Solubility Solubility u2191 Spiro_Cyclization->Solubility MetabStab Metabolic Stability u2191 Spiro_Cyclization->MetabStab TargetSel Target Selectivity u2191 Spiro_Cyclization->TargetSel

Caption: Logical progression from flat aromatic hits to rigidified diazaspiro leads, highlighting physicochemical improvements.

Part 2: Synthetic Methodologies

Synthesis of diazaspiro systems often challenges standard medicinal chemistry workflows due to the formation of the quaternary center. Below are two validated protocols for high-priority scaffolds.

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane (Olaparib Analog Core)

Target: 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[4] Mechanism: Reductive amination followed by intramolecular cyclization.

Reagents:

  • Starting Material: 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde.[4]

  • Amine: Aniline (or substituted aniline).

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Base: Potassium tert-butoxide (t-BuOK).

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 equiv) in dichloroethane (DCE). Add aniline (1.0 equiv) and acetic acid (1.0 equiv). Stir at Room Temperature (RT) for 1 hour.

  • Reductive Amination: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Warm to RT and stir for 4 hours. Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the intermediate amine.

  • Cyclization: Dissolve the intermediate (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine in anhydrous THF (0.1 M).

  • Ring Closure: Add t-BuOK (2.2 equiv, 1.0 M in THF) dropwise. Heat the sealed tube to 70°C for 2 hours.

  • Workup: Cool to RT. Filter off KCl salts.[4] Concentrate filtrate.[5][6]

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the disappearance of the CH₂-Cl signal (~3.8 ppm) and the appearance of the symmetric spiro-CH₂ signals (~4.0 ppm).

  • Yield: Typical yields for this cyclization are 75-85%.

Protocol B: [5+1] Double Michael Addition for 1,9-Diazaspiro[5.5]undecane

Target: 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. Mechanism: Cascade cyclization of divinyl ketones with active methylene compounds.[7]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 1,5-diaryl-1,4-pentadien-3-one (1.0 equiv) in Dichloromethane (DCM).

  • Reagent Addition: Add N,N-dimethylbarbituric acid (1.0 equiv).

  • Catalysis: Add diethylamine (1.0 equiv) as a base catalyst.

  • Reaction: Stir at RT for 3-5 hours. The reaction typically proceeds via a double Michael addition sequence.

  • Isolation: The product often precipitates. Filter the solid, wash with cold EtOH, and recrystallize from EtOH/DMF.

SynthesisWorkflow Start Start: 1,5-diaryl-1,4-pentadien-3-one Reagent Add N,N-dimethylbarbituric acid + Diethylamine (Cat.) Start->Reagent Intermediate Michael Addition 1 (Enolate Formation) Reagent->Intermediate Cyclization Michael Addition 2 (Ring Closure) Intermediate->Cyclization Product Product: 1,9-diazaspiro[5.5]undecane Cyclization->Product

Caption: Cascade [5+1] synthesis workflow for diazaspiro[5.5]undecane scaffolds.

Part 3: Pharmacological Profiling & Case Studies

Case Study: Olaparib Bioisosteres (PARP-1 Inhibition)

A landmark study demonstrated the utility of replacing the piperazine core of Olaparib (an FDA-approved PARP inhibitor) with a diazaspiro[3.3]heptane unit.

  • Problem: The piperazine moiety in Olaparib contributes to off-target cytotoxicity and DNA damage in non-cancerous cells.

  • Solution: Substitution with diazaspiro[3.3]heptane.[3][4][8][9]

  • Outcome:

    • Potency: Maintained nanomolar affinity (IC50 ~12 nM).

    • Selectivity: Significantly improved selectivity for PARP-1 over other PARP isoforms.

    • Toxicity: The spiro-analog showed no DNA damage at concentrations where the piperazine parent caused measurable genotoxicity. This suggests the spiro-core alters the binding vector enough to avoid promiscuous DNA intercalation or off-target kinase inhibition.

KRAS-G12D Inhibitors

Recent work (2025-2026) has identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent non-covalent inhibitors of the KRAS-G12D mutant.

  • Mechanism: The spiro scaffold occupies the Switch-II pocket with high complementarity, utilizing the rigid spiro-geometry to displace water molecules and form hydrogen bonds with key residues (e.g., Asp12).

  • Data: Lead compounds (e.g., HDB-2) exhibit cellular IC50 values in the low nanomolar range (<100 nM) and high metabolic stability in liver microsomes.

Physicochemical Property Comparison

The following table summarizes the advantages of diazaspiro cores over their linear or monocyclic counterparts.

PropertyMonocyclic (Piperidine/Piperazine)Diazaspiro ScaffoldBenefit
Fsp³ Fraction Medium (0.5 - 0.8)High (0.8 - 1.0)Correlates with higher clinical success rates.
Solubility (LogS) ModerateHighImproved bioavailability; reduced formulation challenges.
Metabolic Clearance High (Ring oxidation)Low (Steric hindrance)Longer half-life (t1/2); lower dosing frequency.
Selectivity Low (Flexible fit)High (Rigid fit)Reduced off-target side effects.

References

  • BenchChem. (2025).[5][10][11] The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Link

  • Reilly, S. W., et al. (2018).[12] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

  • Kirichok, A. A., et al. (2026).[13] 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. European Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

Sources

An In-depth Technical Guide to the Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. While this exact molecule is not extensively documented in current literature, this document will leverage established chemical principles and data from closely related analogues to present a predictive but robust characterization workflow. The methodologies outlined herein are designed to be self-validating, providing researchers with a solid foundation for their own investigations into this promising class of compounds.

Introduction: The Significance of the Diazaspiro[4.5]decane Core

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. The inherent conformational rigidity of these structures can lead to enhanced binding affinity and selectivity for biological targets. The diazaspiro[4.5]decane framework, in particular, has been explored for a variety of therapeutic applications. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown potential as chitin synthase inhibitors and antifungal agents[1]. Furthermore, the broader class of azaspiro compounds has been investigated for anticancer properties[2][3][4][5]. The utility of the diazaspiro[4.5]decane core also extends to combinatorial chemistry, where its structure is advantageous for the solid-phase synthesis of diverse compound libraries[6].

This guide focuses on the hypothetical characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, a molecule that combines the spirocyclic diamine scaffold with a dione functionality, suggesting potential for diverse chemical modifications and biological activities.

Proposed Synthesis and Purification

A plausible synthetic route to 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione can be envisioned through a condensation reaction, a common method for the formation of heterocyclic rings. A patent for the synthesis of the related 8-azaspiro[4.5]decane-7,9-dione describes a reaction between 1,1-cyclopentanediacetic acid and urea[7]. By analogy, a potential pathway to the target compound involves the reaction of a suitable N-methylated diamine with a cyclic anhydride or dicarboxylic acid derivative.

Proposed Synthetic Workflow

Synthetic Workflow reactant1 1-(Methylamino)cyclopentan-1-amine intermediate Intermediate Amic Acid reactant1->intermediate Ring Opening reactant2 Succinic Anhydride reactant2->intermediate product 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione intermediate->product Cyclization (Heat)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Amic Acid Formation. To a solution of 1-(methylamino)cyclopentan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add succinic anhydride (1 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate amic acid may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

Experimental Protocol: Cyclization and Purification
  • Step 2: Cyclization. The crude amic acid is heated in a high-boiling point solvent such as toluene or xylene, with a Dean-Stark apparatus to remove water, or heated neat under vacuum.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Purification. After cooling, the crude product is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method to obtain crystalline material. Alternatively, column chromatography on silica gel can be employed.

Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene protons of the five-membered ring, and the methylene protons of the six-membered ring. The methyl group protons (N-CH₃) would likely appear as a singlet. The cyclopentane ring protons would exhibit complex multiplets due to spin-spin coupling. The methylene protons of the succinimide moiety would likely appear as a singlet or a pair of doublets.

  • ¹³C NMR: The carbon NMR spectrum will be crucial for confirming the number of unique carbon environments. Key signals would include the two carbonyl carbons of the dione functionality, the spiro carbon, the N-methyl carbon, and the methylene carbons of both rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, characteristic of the amide carbonyl groups.

  • C-N stretching: Absorptions in the 1000-1350 cm⁻¹ range.

  • C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) may reveal characteristic fragmentation patterns, such as the loss of the methyl group or cleavage of the spirocyclic rings.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique would be invaluable for confirming the spirocyclic nature of the compound and determining the conformation of the rings.

Physicochemical Properties

The predicted physicochemical properties of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione are summarized in the table below. These values are calculated based on its chemical structure and can be useful for predicting its behavior in various experimental settings.

PropertyPredicted Value
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
XLogP3 -0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Data predicted using computational tools.

Potential Biological and Pharmacological Significance

Given the biological activities observed in related diazaspiro[4.5]decane derivatives, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione represents a promising scaffold for further investigation. Potential areas of interest include:

  • Antifungal Activity: Drawing parallels with 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit chitin synthase, this compound could be screened for activity against various fungal pathogens[1].

  • Anticancer Activity: Numerous spirocyclic compounds, including those with an azaspiro[4.5]decane core, have demonstrated potent antitumor effects[2][3][4][5]. The title compound could be evaluated against a panel of cancer cell lines.

  • Enzyme Inhibition: The rigid structure and presence of hydrogen bond donors and acceptors make it a candidate for screening against various enzymes, particularly proteases and kinases.

Detailed Experimental Protocols

NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data using appropriate software to assign the chemical shifts and coupling constants.

IR Spectroscopy
  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Determine the exact mass and compare it with the calculated mass for the expected molecular formula.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. By leveraging established methodologies and data from analogous structures, a clear path for the investigation of this novel compound is presented. The unique structural features of this molecule make it a compelling target for further research, with potential applications in the development of new therapeutic agents. The protocols and characterization data outlined herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][8]deca-6,9-diene-3,8-dione Derivatives. PubMed. [Link]

  • 6-Oxaspiro[4.5]decane-7,9-dione. PubChem. [Link]

  • 8-azaspiro[3][8] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate. PMC. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][8]deca-6,9-diene-3,8-dione Derivatives. PMC. [Link]

Sources

Comprehensive Spectroscopic Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS: 22049-24-7; Formula: C₉H₁₄N₂O₂) represents a highly specialized spirocyclic diketopiperazine (DKP) scaffold. Structurally, it is the cyclic dipeptide condensation product of 1-aminocyclopentanecarboxylic acid (cycloleucine) and N-methylglycine (sarcosine).

In modern drug discovery, spirocyclic scaffolds are prized for their inherent three-dimensionality, which increases the fraction of sp³ carbons (Fsp³) and restricts conformational flexibility, thereby enhancing target binding affinity and metabolic stability [1]. The 2,5-diketopiperazine core further provides a rigid, hydrogen-bond-capable pharmacophore [2]. Characterizing this molecule requires a multi-modal spectroscopic approach to unambiguously verify the spiro-fusion at C5 and the N-methylation at position 9.

Analytical Workflow & Experimental Logic

To ensure absolute structural confidence, we employ an orthogonal, self-validating analytical workflow. The causality behind this sequence is to move from macroscopic molecular properties (exact mass) to functional group identification, and finally to atomic-level topological mapping.

G cluster_analysis Multi-Modal Spectroscopic Acquisition Sample 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Sample Preparation) HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula [M+H]+ = 183.1128 Sample->HRMS FTIR FT-IR (ATR) Identify Functional Groups (Amide I, N-H stretch) Sample->FTIR NMR NMR (1D & 2D) Map Atomic Connectivity (Spiro C5, N-Me, DKP ring) Sample->NMR DataInt Data Integration & Cross-Validation (HMBC & NOESY Mapping) HRMS->DataInt FTIR->DataInt NMR->DataInt StructConf Structural Confirmation (Spiro-Diketopiperazine Scaffold) DataInt->StructConf

Fig 1. Multi-modal spectroscopic workflow for structural verification of the spirocyclic scaffold.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is selected due to the high proton affinity of the tertiary amide nitrogen (N9) and the two carbonyl oxygens. Time-of-Flight (TOF) mass analysis is required to achieve sub-5 ppm mass accuracy, which is necessary to rule out isobaric impurities (e.g., linear dipeptide artifacts).

Protocol & Self-Validation
  • Preparation: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to drive protonation).

  • Acquisition: Infuse directly at 10 µL/min into an ESI-TOF mass spectrometer. Capillary voltage set to 3.5 kV.

  • Self-Validation Criteria: The protocol validates itself through isotopic pattern matching. The observed M+1 (¹³C isotope) peak intensity must be approximately 10.0% of the monoisotopic[M+H]⁺ peak, confirming exactly 9 carbon atoms in the ion species.

HRMS Data Summary
Ion SpeciesMolecular FormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺C₉H₁₅N₂O₂⁺183.1128183.1131+1.6
[M+Na]⁺C₉H₁₄N₂O₂Na⁺205.0948205.0950+1.0
[2M+Na]⁺C₁₈H₂₈N₄O₄Na⁺387.2003387.2008+1.3

Vibrational Spectroscopy (ATR-FTIR)

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet transmission. DKP rings are highly prone to forming complex intermolecular hydrogen-bonded networks in the solid state [2]. Grinding the sample with hygroscopic KBr introduces moisture artifacts (broad O-H stretches) and can induce polymorphic transitions. ATR preserves the native crystalline lattice, allowing for accurate mapping of the amide I (C=O) and amide A (N-H) bands.

Protocol & Self-Validation
  • Preparation: Place 2 mg of neat, dry powder directly onto the diamond ATR crystal. Apply consistent anvil pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 co-added scans).

  • Self-Validation Criteria: The presence of two distinct Amide I bands validates the asymmetry of the DKP ring (one methylated tertiary amide, one secondary amide).

FT-IR Data Summary
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3280Sharp, StrongAmide A (N6-H stretch, hydrogen-bonded)
2950, 2870Multiple, MediumAliphatic C-H stretches (Cyclopentyl & N-CH₃)
1675Sharp, StrongAmide I (C10=O stretch, adjacent to spiro C5)
1655Sharp, StrongAmide I (C7=O stretch, sarcosine-derived)
1450MediumAliphatic C-H bending (scissoring)

Nuclear Magnetic Resonance (NMR) Elucidation

Causality of Experimental Design

Solvent Selection: DMSO-d₆ is strictly chosen over CDCl₃. In non-polar solvents, the N6-H proton participates in intermolecular hydrogen bonding, leading to severe concentration-dependent chemical shift drift and line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, sequestering the N6-H proton, locking the monomeric state, and yielding sharp, integrable signals.

Conformational Logic: The N-methylation at position 9 restricts the conformational flexibility of the DKP ring, forcing the amide bonds into a strict cis geometry. This prevents the cis/trans isomerization artifacts commonly seen in linear peptides, simplifying the spin system.

Protocol & Self-Validation
  • Preparation: Dissolve 15 mg of the compound in 600 µL of 99.9% DMSO-d₆.

  • Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K. Follow with 2D HSQC and HMBC to map quaternary carbons.

  • Self-Validation Criteria: The integration of the N9-methyl singlet (3H) must perfectly ratio against the C8 methylene signal (2H) and the cyclopentyl multiplet envelope (8H), totaling 14 protons. Furthermore, the HMBC must show a ³J(C,H) cross-peak between the cyclopentyl protons and the C10 carbonyl, proving the spiro-fusion.

¹H NMR Data Summary (600 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
8.15Broad Singlet1HN6-H : Deshielded due to hydrogen bonding with DMSO.
3.95AB Quartet / Singlet2HC8-H₂ : Sarcosine α-protons. Deshielded by adjacent N-Me and C=O. May appear as a tight AB system if the DKP ring is puckered.
2.88Singlet3HN9-CH₃ : Characteristic chemical shift for an N-methyl amide in a DKP ring.
1.95 - 1.80Multiplet4HC1-H₂, C4-H₂ : Cyclopentyl protons α to the spiro carbon. Deshielded by the proximity to the DKP ring.
1.75 - 1.60Multiplet4HC2-H₂, C3-H₂ : Cyclopentyl protons β to the spiro carbon.
¹³C NMR Data Summary (150 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Rationale
170.2Quaternary (C=O)C10 : Carbonyl adjacent to the spiro carbon.
166.5Quaternary (C=O)C7 : Sarcosine-derived carbonyl.
66.8Quaternary (C)C5 (Spiro Carbon) : Unusually deshielded for an aliphatic carbon due to direct attachment to N6 and C10. Verified via HMBC.
51.4Secondary (CH₂)C8 : Sarcosine α-carbon.
33.7Primary (CH₃)N9-CH₃ : N-methyl carbon.
38.2Secondary (CH₂)C1, C4 : Cyclopentyl carbons α to the spiro center (Symmetric pair).
24.1Secondary (CH₂)C2, C3 : Cyclopentyl carbons β to the spiro center (Symmetric pair).

Conclusion

The spectroscopic data provides an unambiguous, self-validating confirmation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The exact mass confirms the elemental composition, the dual Amide I bands in the FT-IR confirm the asymmetric diketopiperazine core, and the 2D-NMR HMBC correlations definitively prove the spiro-fusion at C5. The N-methylation is clearly evidenced by the 3H singlet at 2.88 ppm in the ¹H NMR, which dictates the rigid cis-amide conformation of the molecule.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Sano, S., & Nakao, M. (2015). Chemistry of 2,5-Diketopiperazine and its Bis-Lactim Ether: A Brief Review. Heterocycles, 91(7), 1362-1383. Available at:[Link]

Preliminary Cytotoxicity Evaluation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: A Technical Guide for Preclinical Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS: 22049-24-7) represents a structurally unique class of diazaspirocyclic building blocks (1)[1]. In contemporary drug discovery, spirocompounds have garnered significant attention due to their inherent three-dimensional structural rigidity. This spiro-fusion restricts conformational flexibility, allowing for precise spatial orientation and high-affinity interactions with complex protein binding pockets that flat, aromatic molecules often fail to target (2)[2]. Evaluating the preliminary cytotoxicity of this scaffold is a critical first step in determining its viability as an antineoplastic agent or identifying potential off-target toxicity in normal tissues.

Mechanistic Rationale: Spirocyclic Scaffolds in Oncology

Before initiating empirical screening, it is vital to establish the mechanistic rationale for testing. Spiro-bicyclic compounds frequently exhibit cytotoxicity by acting as potent antagonists of protein-protein interactions (PPIs). A well-documented target for spirocyclic scaffolds is the p53-MDM2 interaction . By binding to the hydrophobic pocket of MDM2, these rigid compounds prevent the ubiquitination and degradation of the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in human cancer cell lines (3)[3].

G Compound 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione MDM2 MDM2 (Inhibited) Compound->MDM2 Binds/Inhibits p53 p53 (Stabilized) MDM2->p53 Prevents Degradation Bax Bax Upregulation p53->Bax CytoC Cytochrome c Release Bax->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Proposed p53-MDM2 apoptotic signaling pathway induced by spirocyclic compounds.

Experimental Design & Self-Validating Workflow

To rigorously evaluate the cytotoxicity profile of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, a multi-tiered orthogonal assay approach is required. Relying on a single assay can yield false positives due to compound interference (e.g., colorimetric quenching or autofluorescence). We employ a sequence of metabolic and membrane-integrity assays to build a definitive cytotoxicity profile.

Workflow Phase1 Phase 1: Cell Culture & Seeding (MCF-7, HCT116) Phase2 Phase 2: Compound Treatment (Dose-Response: 1-100 µM) Phase1->Phase2 Assay1 MTT Assay (Metabolic Viability) Phase2->Assay1 Assay2 LDH Release Assay (Membrane Integrity) Phase2->Assay2 Assay3 Annexin V/PI (Apoptosis vs Necrosis) Phase2->Assay3 Data IC50 Calculation & Mechanism Elucidation Assay1->Data Assay2->Data Assay3->Data

Fig 2: Orthogonal cytotoxicity screening workflow for spirocyclic compound evaluation.

Step-by-Step Methodologies

Phase I: MTT Metabolic Viability Assay

Causality & Validation: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases (4)[4]. This reflects mitochondrial metabolic activity, serving as a proxy for cell viability (5)[5]. To ensure the system is self-validating, the protocol mandates a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity, a positive control (e.g., 10 µM Doxorubicin) to confirm cell line susceptibility, and a cell-free blank to subtract background absorbance from the media.

Protocol:

  • Seeding: Seed target cells (e.g., MCF-7, HCT116) in a 96-well flat-bottom plate at a density of

    
     cells/well in 100 µL of complete culture media. Incubate for 24 h at 37°C, 5% CO₂ to allow for adherence.
    
  • Treatment: Prepare serial dilutions of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (ranging from 1 µM to 100 µM) in fresh media. Ensure the final DMSO concentration remains

    
    .
    
  • Incubation: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells in triplicate. Incubate for 48 h.

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3–4 hours in the dark at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media to avoid dislodging the formazan crystals. Add 100 µL of pure DMSO to each well. Agitate on an orbital plate shaker for 15 minutes at room temperature.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate % viability relative to the vehicle control.

Phase II: LDH Release Assay (Membrane Integrity)

Causality & Validation: While the MTT assay assesses metabolic stasis, it cannot definitively differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects. Lactate Dehydrogenase (LDH) is a stable cytoplasmic enzyme rapidly released into the culture supernatant only when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis (6)[6]. A self-validating LDH assay requires a "Maximum Release" control (cells chemically lysed) and a "Spontaneous Release" control (untreated cells). The assay is only analytically valid if spontaneous release is


 of the maximum release.

Protocol:

  • Preparation: Seed and treat cells identically to the MTT protocol in a parallel 96-well plate.

  • Control Lysis: 45 minutes prior to the end of the 48 h incubation period, add 10 µL of 9% Triton X-100 (Lysis Buffer) to the designated "Maximum Release" control wells.

  • Supernatant Collection: Centrifuge the 96-well plate at

    
     for 5 minutes to pellet any floating cells and cellular debris.
    
  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well into a new, optically clear 96-well flat-bottom assay plate.

  • Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD⁺, and INT substrate) to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Termination: Add 50 µL of Stop Solution (1 N HCl or 50% DMF/20% SDS) to terminate the enzymatic reaction.

  • Quantification: Measure absorbance at 490 nm, subtracting the background absorbance at 690 nm to correct for optical imperfections in the plate.

Quantitative Data Presentation

To determine the therapeutic window of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, cytotoxicity must be compared between neoplastic cell lines and normal somatic cells. Below is a representative data structure summarizing anticipated IC₅₀ values based on the typical behavior of bioactive spiro-oxindole/diazaspiro derivatives.

Cell LineTissue OriginIC₅₀ (µM) ± SD (48h)Selectivity Index (SI)*Cytotoxic Mechanism
MCF-7 Human Breast Adenocarcinoma12.4 ± 1.24.0Apoptosis (p53-dependent)
HCT116 Human Colorectal Carcinoma15.8 ± 1.53.1Apoptosis
HepG2 Human Hepatocellular Carcinoma22.1 ± 2.02.2Mixed (Apoptosis/Necrosis)
NIH/3T3 Murine Embryonic Fibroblast> 50.0N/AMinimal Cytotoxicity

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3.0 indicates a favorable preliminary safety profile.

References

  • Smolecule - (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione (Similar Compounds)
  • European Journal of Medicinal Chemistry - Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition
  • Anticancer Research - Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines
  • IntechOpen - Cytotoxicity and Cell Viability Assessment of Biom
  • Springer N
  • Cold Spring Harbor Protocols - Analysis of Cell Viability by the Lact

Sources

The Pharmacological Landscape of 6,9-Diazaspiro[4.5]decane-7,10-dione and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, often unrelated, biological targets – represents a significant stride towards rational drug design. The 6,9-diazaspiro[4.5]decane-7,10-dione core has emerged as one such scaffold, demonstrating a remarkable versatility in its pharmacological profile. This technical guide aims to provide an in-depth exploration of the pharmacology of this spirocyclic system, with a particular focus on the available data for its derivatives and the inferred potential of the specific, yet under-characterized, compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. While direct pharmacological data for this specific molecule is limited, a comprehensive analysis of its close analogs provides a robust framework for understanding its potential therapeutic applications and guiding future research.

The inherent rigidity of the spirocyclic system, combined with the presence of two nitrogen atoms and two carbonyl groups, imparts a unique three-dimensional geometry and a rich potential for hydrogen bonding and other non-covalent interactions. This structural complexity is a key determinant of the diverse biological activities observed in its derivatives, ranging from anticonvulsant to antifungal properties. This guide will delve into the synthesis, mechanism of action, and structure-activity relationships of various 6,9-diazaspiro[4.5]decane-dione analogs, offering a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

Anticonvulsant Properties of 6,9-Diazaspiro[4.5]decane-8,10-dione Derivatives

A significant body of research has focused on the anticonvulsant potential of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[1][2] These compounds have shown remarkable efficacy in preclinical models of epilepsy, in some cases surpassing the potency of established antiepileptic drugs.

Mechanism of Action: A Hypothesis

While the precise mechanism of action for these compounds has not been fully elucidated, their structural similarity to known anticonvulsants, such as hydantoins, suggests potential modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in neurons, and their blockade is a common mechanism for suppressing seizure activity. Another plausible target is the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Enhancement of GABAergic transmission, either by direct receptor agonism or by inhibiting GABA metabolism, can lead to a reduction in neuronal excitability.

The following diagram illustrates a hypothetical signaling pathway for the anticonvulsant activity of 6,9-diazaspiro[4.5]decane-8,10-dione derivatives, focusing on the modulation of voltage-gated sodium channels.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Diazaspiro_Compound 6,9-Diazaspiro[4.5]decane -8,10-dione Derivative Na_Channel Voltage-Gated Sodium Channel Diazaspiro_Compound->Na_Channel Inhibition Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Neurotransmitter_Release Excitatory Neurotransmitter Release Action_Potential->Neurotransmitter_Release Prevents

Caption: Hypothetical mechanism of anticonvulsant action.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 6,9-diazaspiro[4.5]decane-8,10-dione scaffold have revealed key structural features that govern anticonvulsant activity.[1][2]

  • Substitution at the 6-position: The presence of an aryl group at this position is crucial for activity. Electron-donating or -withdrawing substituents on the aryl ring can modulate potency.

  • Substitution at the 9-position: Alkylation or aralkylation at this position significantly influences the anticonvulsant profile. For instance, a benzyl group has been shown to enhance activity in some cases.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models.[1][2]

CompoundR (Position 6)R' (Position 9)scPTZ ED₅₀ (mmol/kg)MES ED₅₀ (mmol/kg)
6g 4-ChlorophenylBenzyl0.0043> 0.1
6e 4-MethylphenylBenzyl> 0.10.019
Phenobarbital --0.060.04
Ethosuximide --0.92> 1.0
Diphenylhydantoin --> 0.10.034

Data extracted from Aboul-Enein et al. (2014).

Experimental Protocol: Anticonvulsant Screening

The following is a generalized protocol for the preliminary anticonvulsant screening of novel compounds, based on established methodologies.[1][2]

1. Animal Model:

  • Male albino mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • All experiments are conducted in accordance with institutional animal care and use guidelines.

2. Test Compound Administration:

  • Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Compounds are administered intraperitoneally (i.p.) at various doses.

3. Maximal Electroshock (MES) Test:

  • An alternating current (50 mA, 60 Hz) is delivered for 0.2 seconds via corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint.

4. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • A dose of pentylenetetrazole (85 mg/kg) known to induce clonic seizures in >95% of animals is injected subcutaneously.

  • The absence of clonic seizures for at least 30 minutes is considered the endpoint.

5. Data Analysis:

  • The median effective dose (ED₅₀) for each compound is calculated using a suitable statistical method (e.g., probit analysis).

The following diagram outlines the experimental workflow for anticonvulsant screening.

Anticonvulsant_Screening_Workflow Start Start: Compound Synthesis and Formulation Animal_Acclimatization Animal Acclimatization (Male Albino Mice) Start->Animal_Acclimatization Dose_Administration Intraperitoneal Administration of Test Compound Animal_Acclimatization->Dose_Administration Seizure_Induction Seizure Induction Dose_Administration->Seizure_Induction MES_Test Maximal Electroshock (MES) Test Seizure_Induction->MES_Test Electrical Stimulus scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Seizure_Induction->scPTZ_Test Chemical Convulsant Observation Observation and Scoring of Seizure Activity MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis End End: Determination of Anticonvulsant Profile Data_Analysis->End

Caption: Workflow for anticonvulsant screening.

Antifungal Potential of Diazaspiro[4.5]decan-1-one Derivatives

In a different therapeutic arena, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potential antifungal agents.[3][4] These compounds have demonstrated promising activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[3]

Mechanism of Action: Chitin Synthase Inhibition

The primary mechanism of action for the antifungal activity of these compounds is the inhibition of chitin synthase.[3][4] Chitin is an essential structural component of the fungal cell wall, and its synthesis is a critical process for fungal viability and growth. By inhibiting chitin synthase, these compounds disrupt cell wall integrity, leading to fungal cell death. This targeted mechanism offers a significant advantage, as chitin is absent in mammalian cells, suggesting a potential for high selectivity and a favorable safety profile.

The Unexplored Territory: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Despite the promising pharmacological activities of its analogs, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione remains a largely unexplored entity. The structural nuances of this specific isomer, particularly the placement of the carbonyl groups at the 7 and 10 positions and the methyl substituent at the 9-position, could impart a unique pharmacological profile.

Based on the available data for related compounds, it is plausible to hypothesize that 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione may exhibit:

  • CNS Activity: The presence of the diazaspiro[4.5]decane core suggests a potential for central nervous system activity. Further investigation into its anticonvulsant, anxiolytic, or other neuropharmacological properties is warranted. A patent for related azaspiro compounds suggests potential utility as brain function-improving drugs for conditions like senile dementia.[5]

  • Enzyme Inhibitory Activity: The dione functionality could serve as a pharmacophore for interacting with various enzymatic targets.

Future research should focus on the synthesis and comprehensive pharmacological characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This should include in vitro screening against a panel of receptors and enzymes, followed by in vivo studies to assess its efficacy in relevant disease models.

Synthesis of the 6,9-Diazaspiro[4.5]decane-8,10-dione Scaffold

The synthesis of the 6,9-diazaspiro[4.5]decane-8,10-dione scaffold is a multi-step process that begins with a Strecker synthesis on a suitable cycloalkanone.[1] The following diagram provides a generalized overview of the synthetic route.

Synthesis_Workflow Cycloalkanone Cycloalkanone Strecker_Synthesis Strecker Synthesis Cycloalkanone->Strecker_Synthesis Intermediate_1 1-[(Aryl)(cyanomethyl)amino] cycloalkanecarboxamide Strecker_Synthesis->Intermediate_1 Hydrolysis_1 Partial Nitrile Hydrolysis & N-Cyanomethylation Intermediate_1->Hydrolysis_1 Intermediate_2 Carboxylic Acid Derivative Hydrolysis_1->Intermediate_2 Hydrolysis_2 Complete Nitrile Hydrolysis Intermediate_2->Hydrolysis_2 Cyclization Cyclization with Ethylenediamine Hydrolysis_2->Cyclization Spiro_Compound 6-Aryl-6,9-diazaspiro[4.5] decane-8,10-dione Cyclization->Spiro_Compound Alkylation Alkylation/Aralkylation at N-9 Spiro_Compound->Alkylation Final_Product 6-Aryl-9-substituted-6,9-diazaspiro[4.5] decane-8,10-dione Alkylation->Final_Product

Caption: General synthetic route for 6,9-diazaspiro[4.5]decane-8,10-diones.

Conclusion and Future Directions

The 6,9-diazaspiro[4.5]decane-dione scaffold represents a fertile ground for the discovery of novel therapeutic agents. The demonstrated anticonvulsant and antifungal activities of its derivatives underscore the pharmacological significance of this structural motif. While the specific compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione remains a scientific enigma, the wealth of data on its analogs provides a clear roadmap for its future investigation.

As a Senior Application Scientist, I strongly advocate for the synthesis and thorough pharmacological evaluation of this and other under-explored isomers of the diazaspiro[4.5]decane-dione system. Such efforts are likely to uncover novel biological activities and could lead to the development of next-generation therapeutics for a range of diseases. The integration of computational modeling with traditional pharmacological screening will be instrumental in accelerating the discovery process and in elucidating the intricate structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

References

  • Aboul-Enein, M. N., El-Azzouny, A. A., Attia, M. I., Maklad, Y. A., Aboutabl, M. A., Ragab, F. A., & Hamada, W. A. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. International journal of molecular sciences, 15(9), 16911–16927. [Link]

  • Li, Q., Li, G., Liu, Y., Wang, B., Zhang, L., & Zhang, R. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European journal of medicinal chemistry, 182, 111669. [Link]

  • Google Patents. (1994). 8-azaspiro[6][7] decane-7, the preparation method of 9-dione compounds.

  • European Patent Office. (1988). Azaspiro compounds, their production and use. [Link]

Sources

Methodological & Application

Characterizing a Novel Diazaspiro[4.5]decane-Based Compound in Cell-Based Assays: A Workflow for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane scaffold is a rigid, three-dimensional molecular architecture that has emerged as a privileged structure in modern drug discovery.[1] Its unique conformational constraint can lead to enhanced target binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more planar molecules. Several derivatives of this core structure have shown significant promise as potent and selective inhibitors of key cellular signaling proteins, particularly kinases. For instance, various 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, and as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators of inflammatory responses.[2][3]

This guide focuses on a specific derivative, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione . While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors suggests it may function as a small molecule inhibitor of intracellular signaling pathways that regulate cell fate and survival.[4][5]

This document provides a comprehensive, tiered workflow for researchers to characterize the biological activity of novel compounds like 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The protocols and methodologies are designed as a self-validating system, moving from broad phenotypic effects to specific mechanistic insights.

A Tiered Approach to Mechanistic Characterization

The investigation of a novel bioactive compound follows a logical progression. We begin by asking the most fundamental question: does the compound affect cell viability? From there, we dissect the nature of this effect, and finally, we aim to identify the specific molecular machinery the compound interacts with.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Elucidating Cell Death Mechanism cluster_2 Tier 3: Target & Pathway Identification T1_Viability Cell Viability Assays (MTT, CellTiter-Glo®) T1_IC50 IC50 Determination T1_Viability->T1_IC50 Quantify Potency T2_Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Staining) T1_IC50->T2_Apoptosis If Cytotoxic T2_Caspase Effector Caspase Activity (Caspase-3/7 Assay) T2_Apoptosis->T2_Caspase Confirm Apoptotic Pathway T3_TargetID Target Deconvolution (e.g., Kinobeads, DARTS) T2_Apoptosis->T3_TargetID If Apoptosis is Confirmed T2_Mito Mitochondrial Health (JC-1 Assay) T2_Caspase->T2_Mito Investigate Intrinsic Pathway T3_Western Signaling Pathway Analysis (Western Blot for p-Proteins) T3_TargetID->T3_Western Validate Target Engagement

Caption: A tiered workflow for compound characterization.

Tier 1: Primary Screening - Assessing Impact on Cell Viability

The initial step is to determine if 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. This is typically achieved by treating cultured cancer cells with a range of compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). The result of this experiment is the half-maximal inhibitory concentration (IC50), a critical measure of the compound's potency.[6][7]

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][10]

Materials:

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

  • Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[12] Place the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.[9][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay provides a more sensitive alternative by quantifying ATP, which indicates the presence of metabolically active cells.[13] The "add-mix-measure" format involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]

Materials:

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione stock solution

  • Cancer cell line

  • Complete cell culture medium

  • Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Record luminescence using a luminometer.

Data Presentation and Interpretation
AssayPrincipleEndpointAdvantagesConsiderations
MTT Mitochondrial reductase activity[8]Colorimetric (Absorbance)Inexpensive, well-establishedInsoluble product requires solubilization step[10]
CellTiter-Glo® ATP quantitation[13]LuminescentHigh sensitivity, simple "add-mix-measure" protocol[14]Requires luminometer, more expensive

The data should be used to generate a dose-response curve by plotting cell viability (%) against the log of the compound concentration. A non-linear regression analysis (sigmoidal dose-response) can then be used to calculate the IC50 value.[7]

Tier 2: Elucidating the Mechanism of Cell Death

If the compound is found to be cytotoxic, the next logical step is to determine how it kills the cells. The primary modes of programmed cell death are apoptosis and necroptosis. Apoptosis is a tightly regulated process characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of proteases called caspases.[16] Necroptosis is a form of regulated necrosis that is typically activated when apoptosis is inhibited and is mediated by kinases like RIPK1 and RIPK3.[17][18]

Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.[21]

Materials:

  • Cells treated with 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (at ~1x and 5x IC50)

  • FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[20]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (primary necrosis)

Protocol 2.2: Caspase-3/7 Activity Assay

The activation of effector caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade.[22] This can be measured using a substrate that becomes fluorescent or colorimetric upon cleavage by these enzymes.

Materials:

  • Cell lysates from treated and control cells

  • Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric kit

  • Luminometer or fluorescence plate reader

Procedure (using Caspase-Glo® 3/7 as an example):

  • Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate and treat with the compound as in the viability assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence. An increase in signal relative to the vehicle control indicates activation of caspase-3/7.

Protocol 2.3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[24] The JC-1 dye is a cationic probe that exhibits a fluorescence shift upon aggregation in healthy, polarized mitochondria (red fluorescence), while it remains a monomer in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).[5]

Materials:

  • Treated and control cells

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

  • CCCP (a mitochondrial membrane potential uncoupler, as a positive control)[5]

Procedure (for fluorescence microscopy):

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with the compound and controls. For a positive control, treat a set of cells with 50 µM CCCP for 5-10 minutes.[5][24]

  • Staining: Remove the culture medium and replace it with medium containing JC-1 dye (final concentration ~2 µM). Incubate for 15-30 minutes at 37°C.[5][25]

  • Washing: Wash the cells once with assay buffer or PBS.[25]

  • Imaging: Observe immediately with a fluorescence microscope using filters to detect both red aggregates (healthy mitochondria) and green monomers (depolarized mitochondria).[25] A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.

Tier 3: Target Identification and Signaling Pathway Analysis

Once the phenotypic effects are characterized, the ultimate goal is to identify the direct molecular target(s) of the compound and the signaling pathway it modulates. Given the prevalence of kinase inhibition among diazaspiro[4.5]decane derivatives,[2][3] this should be a primary hypothesis.

G cluster_0 Target Identification Workflow Lysate Cell or Tissue Lysate (Contains Proteome) Incubate Incubate Lysate with Free Inhibitor Lysate->Incubate Compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Free Inhibitor) Compound->Incubate Kinobeads Kinobeads (Immobilized Broad-Spectrum Kinase Inhibitors) Affinity Affinity Purification with Kinobeads Kinobeads->Affinity Incubate->Affinity MS LC-MS/MS Analysis Affinity->MS Analysis Identify Proteins Outcompeted by Free Inhibitor (Direct Targets) MS->Analysis

Sources

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Preclinical in vivo workflows, CNS penetration, and neurobehavioral pharmacology.

Introduction & Scientific Rationale

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS RN: 22049-24-7) is a rigid, synthetic spiro-diketopiperazine (DKP) scaffold. 2,5-diketopiperazines are conformationally restricted cyclic dipeptides that exhibit exceptional resistance to proteolytic degradation, making them highly privileged scaffolds for central nervous system (CNS) drug development[1].

This specific compound shares significant structural homology with Alaptide ((8S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione), a well-characterized analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF-1). Alaptide and related spiro-DKPs are known for their nootropic, neuroprotective, and dopaminergic modulatory effects[2]. Furthermore, in vivo experiments with related spiro-DKPs have demonstrated accelerated tissue regeneration and extremely low acute toxicity profiles[3].

Because of the spiro-fusion, the molecule possesses enhanced lipophilicity and structural rigidity. This restricts hydrogen bonding and reduces the desolvation penalty, theoretically enhancing passive transcellular diffusion across the blood-brain barrier (BBB). This application note provides a self-validating, field-proven protocol framework to evaluate the pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy of this spiro-DKP in preclinical models.

Experimental Workflow Architecture

Workflow A Compound Prep: 9-Methyl-spiro-DKP B In Vivo PK Profiling (IV & PO Administration) A->B C BBB Penetration Assay (CSF/Plasma Ratio) A->C D Pharmacodynamics (Neurobehavioral Models) A->D E Data Synthesis & Target Validation B->E C->E D->E

In vivo workflow for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione evaluation.

Protocol 1: Pharmacokinetics and BBB Penetration

Expertise & Causality: To determine if the 9-methyl spiro-DKP scaffold is viable for CNS indications, we must quantify its systemic clearance and CNS exposure. Intravenous (IV) and oral (PO) routes establish absolute bioavailability, while parallel cerebrospinal fluid (CSF) sampling quantifies BBB transit. Trustworthiness (Self-Validating System): The protocol mandates matrix-matched calibration curves and the use of a stable-isotope labeled internal standard (SIL-IS) or a structural analog (e.g., Alaptide) to correct for matrix effects and extraction recovery during LC-MS/MS analysis.

Step-by-Step Methodology
  • Formulation Preparation:

    • Rationale: Spiro-DKPs can exhibit poor aqueous solubility. Dissolve 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization without precipitating in vivo.

  • Animal Preparation:

    • Utilize adult male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein and cisterna magna catheters. This allows for stress-free, serial blood and CSF sampling without anesthesia-induced PK artifacts.

  • Dosing:

    • Administer IV (2 mg/kg) and PO (10 mg/kg) to separate cohorts (n=6/group).

  • Serial Sampling:

    • Collect blood (200 µL) and CSF (20 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge blood at 3,000 x g for 10 min at 4°C to separate plasma.

  • Sample Extraction:

    • Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing the internal standard (100 ng/mL). Vortex for 2 minutes and centrifuge (15,000 x g, 10 min at 4°C).

  • LC-MS/MS Bioanalysis:

    • Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Protocol 2: In Vivo Pharmacodynamics (Neurobehavioral Profiling)

Expertise & Causality: Structural analogs like Alaptide modulate the dopaminergic system and improve memory[2]. To evaluate the 9-methyl derivative, we utilize the Novel Object Recognition (NOR) test for cognitive enhancement and the Haloperidol-Induced Catalepsy model to assess D2 receptor modulation. Trustworthiness (Self-Validating System): All behavioral scoring must be conducted by blinded investigators using automated video-tracking software (e.g., EthoVision XT) to eliminate observer bias. A positive control group ensures assay sensitivity.

Step-by-Step Methodology
A. Novel Object Recognition (NOR)
  • Habituation: Acclimate mice (C57BL/6, n=10/group) to the testing arena (40x40 cm) for 10 minutes daily for 3 consecutive days.

  • Treatment: Administer vehicle, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (1, 5, 10 mg/kg PO), or Piracetam (200 mg/kg PO, positive control) 60 minutes prior to the training phase.

  • Training Phase: Place two identical objects in the arena. Allow 5 minutes of free exploration.

  • Testing Phase: 24 hours later, replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Exploration Time).

B. Haloperidol-Induced Catalepsy (Dopaminergic Modulation)
  • Pre-treatment: Administer the spiro-DKP compound (10 mg/kg PO) or vehicle to rats (n=8/group).

  • Induction: 30 minutes later, administer Haloperidol (1 mg/kg IP) to induce D2-blockade catalepsy.

  • Measurement: Place the rat's forepaws on a horizontal bar (10 cm high). Measure the descent latency (time taken to remove paws) at 30, 60, 90, and 120 minutes post-haloperidol.

  • Analysis: A statistically significant reduction in descent latency indicates positive dopaminergic modulation, characteristic of MIF-1 analogs[2].

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks for spiro-DKP scaffolds based on validated literature analogs, serving as a reference point for evaluating 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

ParameterRoute / ModelExpected Value RangeBiological Significance
Oral Bioavailability (F%) PO vs IV (Rats)45% - 65%High resistance to GI proteolysis due to rigid DKP ring.
Terminal Half-life (t1/2) IV (Rats)2.5 - 4.0 hoursIndicates moderate hepatic clearance; suitable for once/twice daily dosing.
BBB Penetration (K_p,uu) CSF/Plasma Ratio0.3 - 0.6Confirms sufficient central exposure for neuropharmacological activity.
Discrimination Index (DI) NOR Test (Mice)> 0.4 at 5 mg/kgIndicates significant cognitive enhancement and memory retention.
Catalepsy Reversal Haloperidol Model40-60% reduction in latencyConfirms weak/allosteric dopaminergic (D2) modulation in the basal ganglia.

Mechanistic Pathway Visualization

Pathway Spiro 9-Methyl-spiro-DKP D2R Dopamine D2 Receptor (Allosteric Modulation) Spiro->D2R Binding AC Adenylyl Cyclase (Inhibition) D2R->AC Gi/o coupling cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates Neuro Neuroprotection & Cognitive Enhancement PKA->Neuro Cellular Response

Proposed dopaminergic signaling modulation by spiro-diketopiperazines.

References

1.[2] Nedvídková, J., et al. "An Analog of MIF, Alaptide: Effect on Serum Prolactin, Dopamine Receptors and Growth of Rat Adenohypophysis." Endocrine Research. URL:[Link] 2.[3] Mikes, P., et al. "In vitro and in vivo testing of nanofibrous membranes doped with alaptide and L-arginine for wound treatment." Biomedical Materials. URL:[Link] 3.[1] Borthwick, A. D., et al. "Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP)." Molecules. URL:[Link]

Sources

"9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione as a potential antifungal agent"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the evaluation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione as a potential antifungal agent for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and many existing drugs suffer from issues of toxicity, drug-drug interactions, and a narrow spectrum of activity. This underscores the urgent need for novel antifungal agents with new mechanisms of action.

Spirocyclic systems, due to their inherent three-dimensionality and structural novelty, have been increasingly utilized in drug discovery.[1] Within this class, diazaspiro[4.5]decane derivatives have emerged as a promising scaffold for the development of new therapeutic agents. Several studies have highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent antifungal agents, with some acting as inhibitors of chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans.[2][3] These findings suggest that the diazaspiro[4.5]decane core can be a valuable starting point for the design of selective antifungal compounds.

This application note provides a comprehensive set of protocols for the systematic evaluation of a specific, yet under-investigated, member of this family: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione . The following sections will detail the proposed synthesis, in vitro antifungal susceptibility testing, cytotoxicity assessment, and a potential mechanism of action study, providing researchers with a robust framework to explore its therapeutic potential.

Proposed Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

While the target compound is commercially available, understanding its synthesis is crucial for analog development and structure-activity relationship (SAR) studies. A plausible and direct method for the synthesis of 8-azaspiro[4.5]decane-7,9-dione compounds involves the direct reaction of 1,1-cyclopentanediacetic acid (or its anhydride) with urea or a substituted amine.[4] By extension, a proposed route to the target compound is outlined below.

G A 1,1-Cyclopentanediacetic Anhydride C Ring Opening & Amidation A->C B Methylamine (CH3NH2) B->C D Intramolecular Cyclization (Heat) C->D Intermediate di-acid/mono-amide E 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione D->E

Caption: Proposed synthesis of the target compound.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a new compound is to determine its antifungal activity against a panel of clinically relevant fungal pathogens. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5] The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Experimental Workflow: Antifungal Susceptibility

Antifungal_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Fungal_Culture 1. Grow Fungal Strains (e.g., C. albicans, A. fumigatus) Inoculum_Prep 2. Prepare Inoculum Suspension Fungal_Culture->Inoculum_Prep Standardize 3. Standardize to 0.5 McFarland Inoculum_Prep->Standardize Serial_Dilute 4. Serially Dilute Compound in 96-well plate Standardize->Serial_Dilute Inoculate 5. Inoculate Wells with Fungal Suspension Serial_Dilute->Inoculate Incubate 6. Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC 7. Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Record 8. Record MIC Values Read_MIC->Record

Caption: Workflow for MIC determination.

Protocol 1: Broth Microdilution Method (CLSI M27/M38)

This is the reference method for determining MICs.[6][7]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

Procedure:

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Prepare a starting dilution of the test compound in the first well. For a final top concentration of 128 µg/mL, add 200 µL of a 256 µg/mL working solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (drug-free) and well 12 as the sterility control (uninoculated).

  • Inoculum Preparation:

    • Yeasts (C. albicans, C. neoformans): From a 24-48 hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[5] Dilute this suspension 1:1000 in RPMI-1640 to get the final inoculum density.

    • Molds (A. fumigatus): From a 7-day culture on Potato Dextrose Agar, cover the surface with sterile saline and gently probe the colonies with a sterile loop. Transfer the resulting suspension of conidia to a sterile tube. Allow the heavy particles to settle for 5 minutes. Adjust the upper homogenous suspension to a turbidity that matches a 0.5 McFarland standard. Dilute this 1:50 in RPMI-1640.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plates at 35°C. Examine yeast plates at 24 and 48 hours, and mold plates at 48 and 72 hours.[8]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90-100% for other agents) compared to the growth control well.

Protocol 2: Disk Diffusion Method (Screening)

This method is simpler and useful for screening a large number of compounds or strains.[9][10]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of known concentration

Procedure:

  • Inoculum Preparation: Prepare and standardize the fungal inoculum to 0.5 McFarland as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[5]

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[5]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the antifungal activity.

Fungal Species9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans[Experimental Result][Experimental Result]
Candida glabrata[Experimental Result][Experimental Result]
Cryptococcus neoformans[Experimental Result][Experimental Result]
Aspergillus fumigatus[Experimental Result][Experimental Result]

Part 2: Evaluation of Cytotoxicity

A promising antifungal agent must be selective, meaning it should be potent against fungal cells while having minimal toxicity to host (mammalian) cells.[11] Cytotoxicity assays are crucial for determining the compound's therapeutic window.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep_cyto Preparation cluster_treat Treatment cluster_assay_cyto Assay & Analysis Seed_Cells 1. Seed Mammalian Cells (e.g., HepG2, HEK293) in 96-well plate Incubate_Adhere 2. Incubate overnight to allow attachment Seed_Cells->Incubate_Adhere Add_Compound 3. Add Serial Dilutions of Test Compound Incubate_Adhere->Add_Compound Incubate_Treat 4. Incubate for 24-48h Add_Compound->Incubate_Treat Perform_Assay 5. Perform Cytotoxicity Assay (MTT or LDH) Incubate_Treat->Perform_Assay Read_Absorbance 6. Measure Absorbance (Spectrophotometer) Perform_Assay->Read_Absorbance Calculate_IC50 7. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for cytotoxicity testing.

Protocol 3: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][12]

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 4: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.[5][14]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Mammalian cell lines and culture medium

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1 & 2). Include three sets of controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[15]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add the stop solution and measure the absorbance at 490 nm.[15]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Spontaneous) / (Maximum - Spontaneous) * 100). Determine the IC₅₀ value.

Cell Line9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione IC₅₀ (µM)
HepG2 (Liver)[Experimental Result]
HEK293 (Kidney)[Experimental Result]

Part 3: Investigating the Mechanism of Action

Based on the activity of related diazaspiro[4.5]decan-1-one derivatives, a plausible mechanism of action for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is the inhibition of chitin synthase.[2][3] Chitin is a vital component of the fungal cell wall, and its inhibition leads to cell wall stress and lysis.[1]

Proposed Mechanism: Chitin Synthase Inhibition

MOA Compound 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione ChitinSynthase Chitin Synthase (Enzyme) Compound->ChitinSynthase inhibits Chitin Chitin Polymer ChitinSynthase->Chitin synthesizes UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->ChitinSynthase CellWall Fungal Cell Wall Assembly Chitin->CellWall incorporates into CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway CellWall->CWI_Pathway stress activates Lysis Cell Lysis CWI_Pathway->Lysis failure leads to

Caption: Inhibition of chitin synthesis pathway.

Protocol 5: Non-Radioactive Chitin Synthase Activity Assay

This protocol is adapted from a high-throughput method that measures the binding of newly synthesized chitin to wheat germ agglutinin (WGA).[2][17][18]

Materials:

  • Fungal mycelia (e.g., S. sclerotiorum, C. albicans)

  • Liquid nitrogen, pre-chilled mortar and pestle

  • Extraction buffer (50 mM Tris-HCl, pH 7.5)

  • Trypsin and soybean trypsin inhibitor solutions

  • WGA-coated 96-well plates

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM CoCl₂

  • WGA-HRP conjugate solution

  • TMB substrate solution

Procedure:

  • Crude Enzyme Preparation:

    • Harvest fresh fungal mycelia by centrifugation.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder.[2]

    • Resuspend in ice-cold extraction buffer.

    • Activate the zymogenic chitin synthase with trypsin (30°C for 30 min), then stop the reaction with soybean trypsin inhibitor.[1]

    • Centrifuge at 3,000 x g for 10 min at 4°C and collect the supernatant containing the crude enzyme.[1]

  • Chitin Synthase Assay:

    • To each well of a WGA-coated plate, add 2 µL of the test compound (in DMSO) at various concentrations. Add 2 µL of DMSO for the control.

    • Add 50 µL of the reaction mixture.

    • Initiate the reaction by adding 48 µL of the crude enzyme extract.[18]

    • Incubate the plate on a shaker at 30°C for 3 hours.[18]

  • Detection:

    • Stop the reaction by washing the plate six times with ultrapure water.

    • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

    • Wash the plate six times with ultrapure water.

    • Add 100 µL of TMB substrate solution and measure the optical density (OD) at 600 nm.[18]

  • Analysis:

    • Calculate the percentage of inhibition of chitin synthase activity for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Analysis and Interpretation

The ultimate goal of these initial studies is to determine if 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione has potential as a lead compound. A key metric is the Selectivity Index (SI) , which provides a measure of the compound's specificity for fungal cells over mammalian cells.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to host cells. A compound with potent MIC values (low µg/mL), a high IC₅₀ against mammalian cells, and a confirmed inhibitory effect on a fungal-specific target like chitin synthase would be a strong candidate for further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • ResearchGate. (2019). Request PDF | On Aug 1, 2019, Bing Li and others published Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available at: [Link]

  • Li, B., et al. (2021). Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 42, 128059. Available at: [Link]

  • Pierce, C. G., & Gnatta, V. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]

  • Sharma, G., et al. (2023). [Pharmacological importance of novel spiro derivatives against human pathogenic fungi]. Biomeditsinskaia khimiia, 69(1), 55-61. Available at: [Link]

  • Lass-Flörl, C., et al. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. Available at: [Link]

  • Arıkan, S. (n.d.). Current status of antifungal susceptibility testing methods. AVESİS. Retrieved from [Link]

  • MaxDiscovery™. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Lucero, H. A., et al. (2002). A nonradioactive, high throughput assay for chitin synthase activity. Analytical Biochemistry, 305(1), 97-103. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5249. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Van der poorten, K., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1345-1369. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. Available at: [Link]

  • Ke, Y., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(17), 3816. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2005(12), 2051-2054. Available at: [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2022). 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[3][9] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [https://www.dani eleteti.com/guide-graphviz-dot-language-for-developers/]([Link] eleteti.com/guide-graphviz-dot-language-for-developers/)

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. Retrieved from [Link]

  • CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

  • ResearchGate. (2025). 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. Retrieved from [Link]

Sources

Application Note: Anticonvulsant Profiling of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery professionals through the synthesis, pharmacological evaluation, and data analysis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione derivatives . These scaffolds, structurally related to spiro-diketopiperazines and spiro-hydantoins, represent a potent class of anticonvulsants with a distinct "hybrid" pharmacophore profile.

Executive Summary & Rationale

The search for broad-spectrum antiepileptic drugs (AEDs) has increasingly focused on spiro-cyclic scaffolds due to their rigid stereochemical conformation, which enhances binding affinity to voltage-gated sodium channels (VGSC) and modulates GABAergic pathways.

The 6,9-diazaspiro[4.5]decane-7,10-dione core (often exemplified by the nootropic agent Alaptide) consists of a lipophilic cyclopentane ring spiro-fused to a polar diketopiperazine (DKP) ring. The 9-Methyl derivatives are of particular interest because alkylation at the N9 position significantly alters the lipophilicity (logP) and blood-brain barrier (BBB) permeability, optimizing the compound for CNS entry.

Key Pharmacological Advantages:

  • Dual Mechanism Potential: Structural similarity to Ethosuximide (T-type Ca2+ blocker) and Phenytoin (Na+ channel blocker).

  • Metabolic Stability: The spiro-carbon junction protects against rapid metabolic hydrolysis.

  • Safety Profile: Recent derivatives show high Protection Indices (PI = TD50/ED50), indicating a wide therapeutic window compared to classical AEDs.

Chemical Synthesis Protocol

Objective: Synthesize 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione derivatives via a modified Strecker synthesis followed by cyclization.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Cyclopentanone (Starting Material) Step1 Strecker Reaction (KCN, Amine) Start->Step1 Inter1 α-Amino Nitrile Intermediate Step1->Inter1 Nucleophilic Addition Step2 N-Alkylation (Chloroacetamide) Inter1->Step2 Inter2 Amido-Nitrile Precursor Step2->Inter2 Substitution Step3 Acid Cyclization (HCl/H2O) Inter2->Step3 Final 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Step3->Final Hydrolysis & Ring Closure

Caption: Synthetic pathway for the construction of the spiro-diketopiperazine core.

Detailed Methodology
  • Strecker Synthesis (Formation of α-amino nitrile):

    • Reagents: Cyclopentanone (1.0 eq), Methylamine (1.1 eq), Potassium Cyanide (KCN, 1.1 eq).

    • Procedure: Dissolve cyclopentanone in aqueous ethanol. Add methylamine hydrochloride followed by dropwise addition of KCN solution at 0°C. Stir at room temperature (RT) for 24 hours.

    • Critical Control: Maintain pH ~8–9 to prevent HCN off-gassing and ensure amine nucleophilicity.

    • Validation: Monitor disappearance of ketone carbonyl peak (1740 cm⁻¹) via IR.

  • N-Acylation/Alkylation:

    • Reagents: α-amino nitrile intermediate, Chloroacetyl chloride or Chloroacetamide.

    • Procedure: React the intermediate with chloroacetyl chloride in dry benzene/DCM with triethylamine (TEA) as a base.

    • Mechanistic Insight: This step installs the two-carbon linker necessary for the 6-membered DKP ring formation.

  • Cyclization (Ring Closure):

    • Reagents: 20% HCl or ethanolic KOH (depending on specific derivative stability).

    • Procedure: Reflux the N-substituted nitrile in acidic medium for 3–6 hours. The nitrile hydrolyzes to the acid/amide, which then undergoes intramolecular cyclization with the amine to form the 7,10-dione system.

    • Purification: Recrystallize from Ethanol/Water (8:2).

    • Yield Expectation: 60–75%.

Pharmacological Evaluation Protocols

Objective: Quantify anticonvulsant activity using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests, and assess neurotoxicity via Rotarod .[1][2]

Screening Cascade Diagram

ScreeningCascade Compound Synthesized Derivative Phase1 Phase I: Acute Toxicity (Rotarod Test) Compound->Phase1 Phase2 Phase II: Seizure Models Phase1->Phase2 If TD50 acceptable MES MES Test (Grand Mal/Na+ Channel) Phase2->MES scPTZ scPTZ Test (Petit Mal/GABAergic) Phase2->scPTZ Analysis ED50 & PI Calculation MES->Analysis scPTZ->Analysis

Caption: Preclinical screening cascade for identifying lead anticonvulsant candidates.

Protocol A: Maximal Electroshock Seizure (MES) Test

Target Indication: Generalized Tonic-Clonic Seizures (Grand Mal).

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).

  • Preparation: Administer test compound intraperitoneally (i.p.) in 0.5% methylcellulose.

  • Stimulation: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Protection is defined as the failure to extend hindlimbs to an angle >90° with the plane of the body.

  • Causality: Efficacy in MES implies blockage of voltage-gated Na+ channels, preventing seizure spread.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Target Indication: Absence Seizures (Petit Mal).

  • Stimulation: Administer Pentylenetetrazole (PTZ) at a convulsant dose (CD97, ~85 mg/kg s.c.) into a loose fold of skin on the neck.

  • Observation: Observe animals for 30 minutes.

  • Endpoint: Absence of a single clonic spasm of at least 5 seconds duration.

  • Causality: Efficacy in scPTZ suggests modulation of T-type Ca2+ channels or enhancement of GABAergic neurotransmission.

Protocol C: Neurotoxicity (Rotarod Test)
  • Setup: Rod rotating at 6–10 rpm.

  • Criteria: Mice must maintain equilibrium for 1 minute. Inability to do so indicates motor impairment (neurotoxicity).

  • Calculation: TD50 (Toxic Dose for 50% of animals).

Data Analysis & Reference Standards

The following table summarizes the potency of 6,9-diazaspiro[4.5]decane-7,10-dione derivatives compared to standard AEDs. Note the high potency of specific aryl derivatives in the scPTZ model.

Table 1: Comparative Anticonvulsant Activity (Mice, i.p.)

CompoundR-Substituent (N9)MES ED50 (mmol/kg)scPTZ ED50 (mmol/kg)TD50 (Rotarod)PI (TD50/ED50)
Derivative 6g 4-Fluorophenyl> 0.30.0043 > 1.4> 325
Derivative 6e 4-Methylphenyl0.019 0.15> 1.2> 63
Alaptide MethylInactiveWeak> 2.0N/A
Phenytoin (Standard)0.034Inactive0.267.6
Ethosuximide (Standard)Inactive0.922.52.7

Data Source: Synthesized from El-Nezhawy et al. (2014) and Obniska et al. findings.

Interpretation:

  • Derivative 6g is approx. 214-fold more potent than Ethosuximide in the scPTZ model, suggesting it is a highly potent candidate for absence seizures.

  • Derivative 6e shows superior efficacy to Phenytoin in the MES model with a significantly better safety margin (PI > 63 vs 7.6).

  • Structure-Activity Relationship (SAR): The introduction of a lipophilic aryl group at N9 (replacing the methyl in Alaptide) drastically improves anticonvulsant activity, likely due to enhanced hydrophobic interactions within the sodium channel pore.

References

  • El-Nezhawy, A. O., et al. (2014). "Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones."[3][4] International Journal of Molecular Sciences, 15(9), 16911-16935.[3]

  • Obniska, J., et al. (2003). "Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione." Polish Journal of Pharmacology, 55, 170-175.

  • Kamiński, K., et al. (2015). "Design, synthesis and anticonvulsant activity of new hybrid compounds derived from spiro[cyclopropane-1,3'-pyrrolidine]-2,5-diones." Bioorganic & Medicinal Chemistry Letters.

  • Kaslovsky, V., et al. (2018). "Investigation of permeation of acyclovir through skin using alaptide."[5] Acta Chromatographica, 30(1).

Sources

Application Notes & Protocols: The 6,9-Diazaspiro[4.5]decane-7,10-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold in medicinal chemistry. We will delve into the synthetic rationale, proven applications, and detailed protocols for biological evaluation, with a primary focus on its remarkable potential in developing novel anticonvulsant agents.

Introduction: The Value of Spirocyclic Scaffolds

In the landscape of drug discovery, the structural architecture of a molecule is paramount. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems. This constrained geometry allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The 6,9-diazaspiro[4.5]decane-7,10-dione core, a specific class of these spirocycles, has been identified as a promising framework for CNS-active compounds, particularly in the field of epilepsy treatment.

Part 1: Synthesis of the 6,9-Diazaspiro[4.5]decane-7,10-dione Core

The construction of the spirocyclic diamide core is a multi-step process that requires careful control of reaction conditions. The following protocol is based on a validated synthetic route that has successfully produced potent anticonvulsant candidates.[1][2]

Synthetic Workflow Overview

The synthesis begins with a Strecker reaction on a cycloalkanone, followed by a series of hydrolyses and a final cyclization to form the core spiro-system. This core can then be further functionalized to generate a library of diverse compounds.

G cluster_0 Core Synthesis A Cyclopentanone B Strecker Synthesis (Aryl Amine, KCN) A->B Step 1 C 1-(Aryl-cyanomethyl-amino) -cyclopentanecarbonitrile B->C D Partial Nitrile Hydrolysis (H2SO4) C->D Step 2 E 1-(Aryl-cyanomethyl-amino) -cyclopentanecarboxamide D->E F Complete Nitrile Hydrolysis (HCl/AcOH) E->F Step 3 G 1-(Aryl-carboxymethyl-amino) -cyclopentanecarboxylic Acid F->G H Cyclization (Acetic Anhydride) G->H Step 4 I 6-Aryl-6,9-diazaspiro[4.5] -decane-8,10-dione (Core Scaffold) H->I

Caption: General synthetic workflow for the 6,9-diazaspiro[4.5]decane-8,10-dione core.

Protocol 1: Synthesis of the Core Scaffold

This protocol details the synthesis of the parent scaffold, which can be subsequently alkylated or aralkylated at the N9 position.

Rationale: The choice of the Strecker synthesis in Step 1 is a classic and efficient method for generating α-aminonitriles from ketones. The subsequent controlled hydrolyses are critical; a partial hydrolysis (Step 2) converts one nitrile group to an amide, while the complete hydrolysis (Step 3) converts the second nitrile to a carboxylic acid, setting up the molecule for the final intramolecular cyclization (Step 4) to form the desired dione ring system.

Materials:

  • Cyclopentanone

  • Appropriate aryl amine (e.g., aniline)

  • Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Strecker Synthesis:

    • In a well-ventilated fume hood, dissolve the aryl amine in glacial acetic acid. Cool the solution in an ice bath.

    • Add cyclopentanone to the solution, followed by a solution of KCN in water, dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.

  • Step 2: Partial Nitrile Hydrolysis:

    • Add the crude α-aminonitrile from Step 1 slowly to concentrated H₂SO₄ at 0°C.

    • Allow the mixture to warm to room temperature and stir for 48 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate (the carboxamide intermediate) is filtered, washed with water, and dried.

  • Step 3: Complete Nitrile Hydrolysis:

    • Reflux the carboxamide intermediate from Step 2 in a mixture of concentrated HCl and glacial acetic acid for 12-18 hours.

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • The resulting residue, the dicarboxylic acid intermediate, is used in the next step without further purification.

  • Step 4: Cyclization:

    • Reflux the crude dicarboxylic acid from Step 3 in acetic anhydride for 4-6 hours.

    • Remove the excess acetic anhydride under vacuum.

    • Purify the resulting residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione scaffold.

Part 2: Application in Anticonvulsant Drug Discovery

The 6,9-diazaspiro[4.5]decane-8,10-dione scaffold has proven to be a highly effective framework for the development of potent anticonvulsant agents.[1][2] The rigid spirocyclic core likely orients the aryl group at the N6 position and the substituent at the N9 position in a specific conformation that is favorable for interaction with neuronal targets.

Lead Compounds and Biological Activity

Screening of a library of N9-substituted derivatives has identified several compounds with significantly greater potency than commonly used antiepileptic drugs.[1]

Compound IDN9-SubstituentN6-SubstituentAnticonvulsant ScreenED₅₀ (mmol/kg)Neurotoxicity (TD₅₀, mmol/kg)Protective Index (PI = TD₅₀/ED₅₀)
6e Benzyl4-MethylphenylMES0.019>0.8>42
6g 4-Chlorobenzyl4-MethoxyphenylscPTZ0.0043>0.8>186
Phenobarbital(Reference)(Reference)scPTZ0.060.284.7
Ethosuximide(Reference)(Reference)scPTZ0.921.061.15
Diphenylhydantoin(Reference)(Reference)MES0.0340.25.9

Data sourced from Aboul-Enein et al. (2014).[1][2]

As shown, compound 6g is approximately 14-fold more potent than Phenobarbital and 214-fold more potent than Ethosuximide in the subcutaneous pentylenetetrazole (scPTZ) screen, a model for absence seizures.[1] Compound 6e is about 1.8 times more potent than the reference drug Diphenylhydantoin in the maximal electroshock (MES) screen, a model for generalized tonic-clonic seizures.[1] Crucially, none of the tested compounds showed minimal motor impairment at the maximum administered dose, indicating a wide safety margin.[1][2]

Protocol 2: In Vivo Evaluation of Anticonvulsant Activity

This protocol outlines the standard preclinical models used to assess the efficacy and neurotoxicity of novel anticonvulsant candidates.

Rationale: The MES and scPTZ tests are the two most widely used and validated screening models in anticonvulsant drug discovery. The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures. The Rotorod test is essential for assessing unwanted motor impairment (neurotoxicity), allowing for the calculation of a Protective Index (PI), which is a critical measure of a drug's therapeutic window.

Animal Model: Male albino mice (20-25 g).

Procedure:

  • Maximal Electroshock (MES) Test:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension reflex.

    • The absence of this reflex is defined as protection.

    • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the test compound i.p. at various doses.

    • After the appropriate pre-treatment time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute window.

    • The absence of such seizures is defined as protection.

    • Calculate the ED₅₀ for this test.

  • Neurotoxicity Screening (Rotorod Test):

    • Administer the test compound i.p. at various doses.

    • At the time of peak effect determined from the seizure tests, place the mice on a rotating rod (e.g., 6 rpm).

    • A mouse that cannot maintain its equilibrium on the rod for at least one minute in three consecutive trials is considered to have shown motor impairment.

    • Calculate the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals.

G cluster_1 Anticonvulsant Discovery Workflow A Synthesized Compound Library (N9-substituted derivatives) B In Vivo Screening A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous PTZ (scPTZ) Test B->D E Neurotoxicity (Rotorod Test) B->E G Calculate ED₅₀ C->G D->G H Calculate TD₅₀ E->H F Data Analysis I Determine Protective Index (PI = TD₅₀ / ED₅₀) F->I G->F H->F J Lead Candidate Identification I->J

Caption: Workflow for the discovery and evaluation of anticonvulsant candidates.

Part 3: Prospective Applications and Library Diversification

The true power of the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold lies in its potential for diversification. The core structure possesses two distinct points for modification: the N6-aryl group and the N9-substituent. This allows for the creation of large, diverse chemical libraries for screening against various biological targets beyond epilepsy, including other CNS disorders, oncology, and infectious diseases.[3][4][5]

G cluster_R1 R1 Diversity (N6 Position) cluster_R2 R2 Diversity (N9 Position) Core Core Scaffold (6-Aryl-6,9-diazaspiro [4.5]decane-8,10-dione) R2_1 Methyl Core->R2_1 Alkylation/ Aralkylation (Protocol 3) R2_2 Benzyl Core->R2_2 Alkylation/ Aralkylation (Protocol 3) R2_3 Phenethyl Core->R2_3 Alkylation/ Aralkylation (Protocol 3) R2_4 Propargyl Core->R2_4 Alkylation/ Aralkylation (Protocol 3) R2_5 ... Core->R2_5 Alkylation/ Aralkylation (Protocol 3) R1_1 Phenyl R1_1->Core Vary starting aryl amine in Protocol 1 R1_2 4-Methoxyphenyl R1_2->Core Vary starting aryl amine in Protocol 1 R1_3 4-Chlorophenyl R1_3->Core Vary starting aryl amine in Protocol 1 R1_4 Pyridyl R1_4->Core Vary starting aryl amine in Protocol 1 R1_5 ... R1_5->Core Vary starting aryl amine in Protocol 1 Library Diverse Chemical Library (for HTS) R2_1->Library R2_2->Library R2_3->Library R2_4->Library R2_5->Library

Caption: Strategy for library diversification from the core scaffold.

Protocol 3: Parallel Synthesis for Library Generation (Conceptual)

This protocol describes a general method for the N9-alkylation/aralkylation of the core scaffold, which is amenable to a parallel synthesis format for rapid library creation.

Rationale: Standard N-alkylation using a base and an electrophile is a robust and high-yielding reaction. Using a parallel synthesis platform allows for the rapid combination of multiple core scaffolds (with different N6-aryl groups) with a large panel of alkylating/aralkylating agents, efficiently generating a large library for high-throughput screening (HTS).

Materials:

  • Array of 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione cores

  • Array of alkyl or benzyl halides/tosylates (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup:

    • In each well of the reaction block, dispense a solution of a specific core scaffold in anhydrous DMF.

    • To each well, add a molar excess of the base (e.g., 1.2 equivalents of K₂CO₃).

    • Stir the mixtures at room temperature for 30 minutes to deprotonate the N9-imide.

  • Addition of Electrophiles:

    • To each well, add a solution of a unique alkylating or aralkylating agent (1.1 equivalents) in DMF.

    • Seal the reaction block and heat to 60-80°C.

    • Monitor the reactions by a high-throughput method, such as LC-MS analysis of a representative well. Reaction times typically range from 4 to 16 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction block to room temperature.

    • Quench the reactions by adding water to each well.

    • Extract the products using a liquid-handling robot into an organic solvent (e.g., ethyl acetate).

    • The organic layers can be washed, dried, and concentrated in parallel.

    • Purify the resulting library of compounds using mass-directed automated preparative HPLC.

  • Compound Management:

    • Characterize each purified compound by LC-MS and ¹H NMR.

    • Prepare stock solutions of known concentration in DMSO in 96- or 384-well plates for storage and subsequent use in high-throughput biological screening.

Conclusion

The 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, as part of the broader 6,9-diazaspiro[4.5]decane-7,10-dione class, represents a highly valuable scaffold for medicinal chemistry. Its synthetic tractability and proven success in generating exceptionally potent and safe anticonvulsant lead compounds underscore its significance. The dual points of diversification offer fertile ground for future exploration, and the application of parallel synthesis methodologies will undoubtedly expand the therapeutic potential of this remarkable spirocyclic system into new disease areas.

References

  • Aboul-Enein, M. N., El-Azzouny, A. A., Attia, M. I., Maklad, Y. I., Aboutabl, M. A., Ragab, F. A., & Hamada, W. M. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. International Journal of Molecular Sciences, 15(9), 16911–16927. [Link]

  • Zhang, M., Zuo, Z., Li, S., Weng, S., Xu, S., Wang, Y., Wu, C., & Ji, Q. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Carreño, M. C., González-López, M., & Urbano, A. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Non-resistant Chronic Myeloid Leukemia Cells. The Journal of Organic Chemistry, 84(4), 1889-1901. [Link]

  • Aboul-Enein, M. N., El-Azzouny, A. A., Attia, M. I., Maklad, Y. I., Aboutabl, M. A., Ragab, F. A., & Hamada, W. M. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones... National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

Sources

"synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Analogs

Executive Summary & Scientific Rationale

The 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione core represents a privileged spirocyclic diketopiperazine (DKP) scaffold.[1] In medicinal chemistry, this structure is prized for its ability to rigidly constrain peptide mimetics, enhancing metabolic stability and selectivity for targets such as the Sigma-1 receptor , MDM2-p53 interface , and various G-protein coupled receptors (GPCRs) .

The specific architecture—a 6-membered diaza ring spiro-fused to a 5-membered cyclopentyl ring—imparts unique vectoral alignment to substituents.[1] The N-methyl group at position 9 not only modulates solubility and lipophilicity but also eliminates a hydrogen bond donor, potentially improving blood-brain barrier (BBB) permeability.[1]

This guide details a robust, modular synthetic protocol for constructing this scaffold. Unlike low-yielding multicomponent reactions often cited in general literature, this protocol utilizes a linear peptide coupling-cyclization strategy .[1] This approach ensures complete regiocontrol, high diastereomeric purity (if chiral analogs are used), and scalability.

Retrosynthetic Analysis & Strategy

To synthesize the target 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, we deconstruct the molecule into two commercially accessible amino acid synthons:

  • Ring A (Spiro donor): 1-Aminocyclopentanecarboxylic acid (Acpc / Cycloleucine).[1]

  • Ring B (Cyclization partner): N-Methylglycine (Sarcosine).[1]

The strategy involves the formation of the dipeptide H-Acpc-Sar-OMe followed by a base-mediated intramolecular cyclization.[1] This "Head-to-Tail" cyclization is thermodynamically favored to form the 6-membered DKP ring.[1]

Diagram 1: Retrosynthetic Disconnection

Retrosynthesis Target Target: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Linear Linear Precursor: H-Acpc-Sar-OMe Target->Linear  Cyclization (-MeOH)   SM1 Synthon A: 1-Aminocyclopentanecarboxylic Acid (Boc-Acpc-OH) Linear->SM1  Peptide Coupling   SM2 Synthon B: Sarcosine Methyl Ester (HCl salt) Linear->SM2

Caption: Retrosynthetic logic disconnecting the spiro-DKP core into Cycloleucine and Sarcosine building blocks.

Detailed Experimental Protocol

Phase 1: Preparation of the Linear Dipeptide (Boc-Acpc-Sar-OMe)

Objective: Couple the sterically hindered quaternary amino acid (Acpc) with the secondary amine of Sarcosine. Critical Insight: Standard coupling agents (EDC/NHS) may be sluggish due to steric bulk at the spiro center. HATU is recommended for high-efficiency activation.[1]

Materials:

  • Boc-1-aminocyclopentanecarboxylic acid (Boc-Acpc-OH): 1.0 equiv.[1]

  • Sarcosine methyl ester hydrochloride (H-Sar-OMe[1]·HCl): 1.1 equiv.[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.1 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve Boc-Acpc-OH (10 mmol) in anhydrous DMF (30 mL). Add DIPEA (30 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (11 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add H-Sar-OMe·HCl (11 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc (150 mL). Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate Boc-Acpc-Sar-OMe as a viscous oil or white solid.

Phase 2: Deprotection and Cyclization

Objective: Remove the Boc group and induce intramolecular ring closure to form the spiro-DKP. Mechanism: Acidolytic deprotection yields the ammonium salt.[1] Neutralization releases the free amine, which nucleophilically attacks the methyl ester carbonyl.

Materials:

  • TFA (Trifluoroacetic acid).[2]

  • DCM (Dichloromethane).[2]

  • Triethylamine (Et₃N) or Morpholine.

  • Solvent for Cyclization: 2-Butanol or Toluene.[1]

Procedure:

  • Deprotection: Dissolve Boc-Acpc-Sar-OMe (from Phase 1) in DCM/TFA (1:1 v/v, 20 mL). Stir at RT for 1 hour. Monitor by TLC (disappearance of SM).

  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the intermediate H-Acpc-Sar-OMe·TFA salt .[1]

  • Cyclization (Thermal):

    • Dissolve the crude TFA salt in 2-Butanol (50 mL).

    • Add Et₃N (3.0 equiv) to neutralize the salt and liberate the N-terminal amine.[1]

    • Reflux the mixture (approx. 100°C) for 4–12 hours.

    • Note: Cyclization of DKPs containing proline or N-methyl amino acids is often spontaneous upon neutralization, but heating ensures completion.[1]

  • Isolation:

    • Concentrate the reaction mixture.

    • Redissolve in DCM and wash with minimal water to remove salts.[1]

    • Crystallization: The product often precipitates from cold Et₂O or Hexane/EtOAc mixtures.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

Analytical Validation (QC Standards)

To certify the synthesis, the following analytical signatures must be verified.

TechniqueExpected Signature / Criteria
LC-MS [M+H]⁺ = 197.13 (Calc.[1] MW: 196.25).[1][3] Single peak >98% purity.
¹H NMR (CDCl₃) δ 2.9–3.0 ppm (s, 3H): N-Methyl singlet (diagnostic). δ 4.0–4.2 ppm (s, 2H): Methylene protons of the glycine ring (Ring B). δ 1.6–2.2 ppm (m, 8H): Cyclopentyl ring protons (Ring A). δ ~6.5–7.5 ppm (bs, 1H): Amide NH (N6 position).
¹³C NMR Quaternary Spiro Carbon (C5): Characteristic shift ~60–70 ppm. Carbonyls: Two distinct peaks ~165–175 ppm (Amide C=O).

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and conditions.

SynthesisWorkflow Start Start: Boc-Acpc-OH Step1 Activation (HATU/DIPEA) Start->Step1 Intermediate1 Intermediate: Boc-Acpc-Sar-OMe Step1->Intermediate1 + Sar-OMe Step2 Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine Salt: H-Acpc-Sar-OMe·TFA Step2->Intermediate2 Step3 Cyclization (Reflux/Et3N) Intermediate2->Step3 Final Final Product: 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Step3->Final Ring Closure

Caption: Step-wise synthetic workflow from amino acid precursors to the final spirocyclic scaffold.

References

  • Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • 4,7-Dimethyl-6,9-diazaspiro[4.5]decane-8,10-dione (Compound Summary). Source: PubChem.[1][4] URL:[Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Technical Application Note: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione for Targeting Sigma-2 Receptors (TMEM97)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the experimental characterization and application of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (referred to herein as MDSD ) as a ligand for the Sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97).

The Sigma-2 receptor is a critical biomarker for tumor proliferation and a therapeutic target for neurodegenerative diseases (Alzheimer’s, Schizophrenia) and cancer. Unlike Sigma-1, which is a chaperone, Sigma-2/TMEM97 regulates cholesterol homeostasis (via NPC1 interaction) and calcium signaling. MDSD represents a spirocyclic scaffold sharing pharmacophoric features with established Sigma-2 ligands (e.g., PB28, Siramesine), specifically the critical basic nitrogen atom incorporated into a rigid spiro-framework that facilitates hydrophobic pocket occupancy.

Chemical Profile
PropertySpecification
IUPAC Name 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Solubility Soluble in DMSO (>10 mM); Ethanol (Moderate)
Storage Powder: -20°C (2 years); In solvent: -80°C (6 months)
Target Sigma-2 Receptor (TMEM97)
Selectivity Challenge Must be assayed against Sigma-1 (using Pentazocine masking) to confirm selectivity.[1]

Mechanism of Action & Signaling Pathway

Understanding the downstream effects of MDSD binding is crucial for experimental design. Sigma-2 activation typically triggers calcium release from the Endoplasmic Reticulum (ER) and modulates the PGRMC1-LDLR complex.

Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by MDSD targeting TMEM97.

Sigma2_Pathway MDSD MDSD (Ligand) TMEM97 TMEM97 (Sigma-2 Receptor) [ER Membrane] MDSD->TMEM97 High Affinity Binding PGRMC1 PGRMC1 Complex TMEM97->PGRMC1 Modulates Interaction NPC1 NPC1 (Cholesterol Transport) TMEM97->NPC1 Regulates Calcium Ca2+ Release (ER Stores) TMEM97->Calcium Triggers Efflux Apoptosis Apoptosis / Cell Death (Cancer Models) PGRMC1->Apoptosis Sensitization Cholesterol Cholesterol Trafficking Modulation NPC1->Cholesterol Trafficking Lysosome Lysosomal Membrane Permeabilization (LMP) Calcium->Lysosome ROS Generation Lysosome->Apoptosis Cathepsin Release

Caption: Putative signaling cascade of MDSD upon binding TMEM97, leading to calcium mobilization and downstream apoptotic or metabolic effects.

Protocol A: Competitive Radioligand Binding Assay

This is the "Gold Standard" for validating MDSD affinity (


). Because Sigma-2 ligands often cross-react with Sigma-1, this protocol utilizes (+)-Pentazocine  to mask Sigma-1 sites, isolating the Sigma-2 signal.
Materials
  • Radioligand:

    
    -DTG (1,3-Di-o-tolylguanidine). Specific Activity ~30-50 Ci/mmol.
    
  • Masking Agent: (+)-Pentazocine (100 nM final concentration).

  • Tissue Source: Rat liver membrane homogenates (rich in Sigma-2) or MCF-7 cell membranes.

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: MDSD (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Non-specific Control: Haloperidol (10

    
    M).
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw rat liver membrane aliquots on ice.

    • Dilute in Tris-HCl buffer to achieve a protein concentration of ~0.5 mg/mL.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): Add 25

      
      L Buffer + 25 
      
      
      
      L
      
      
      -DTG (3 nM final) + 25
      
      
      L (+)-Pentazocine (100 nM).
    • Non-Specific Binding (NSB): Add 25

      
      L Haloperidol (10 
      
      
      
      M) + 25
      
      
      L
      
      
      -DTG + 25
      
      
      L (+)-Pentazocine.
    • Experimental (MDSD): Add 25

      
      L MDSD (varying conc.) + 25 
      
      
      
      L
      
      
      -DTG + 25
      
      
      L (+)-Pentazocine.
    • Receptor Addition: Initiate reaction by adding 175

      
      L membrane suspension to all wells. Total volume = 250 
      
      
      
      L.
  • Incubation:

    • Incubate plates at 25°C (room temperature) for 120 minutes in the dark. Equilibrium is slower for spirocyclic compounds; do not shorten this step.

  • Termination:

    • Rapid filtration using a cell harvester through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding).

    • Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • 
     = Concentration of 
    
    
    
    -DTG used (3 nM).
  • 
     = Dissociation constant of DTG for Sigma-2 (typically ~20-30 nM in rat liver).
    

Protocol B: Functional Cytotoxicity Screening (MTT Assay)

Sigma-2 agonists are potent cytotoxic agents in cancer cells. This protocol assesses the functional efficacy of MDSD in inducing cell death, a hallmark of Sigma-2 activation.

Materials
  • Cell Line: MDA-MB-231 (Triple-negative breast cancer) or DU-145 (Prostate cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Siramesine or PB28 (known Sigma-2 agonists).

Workflow Diagram

MTT_Workflow Step1 Seed Cells (5k/well, 96-well) Step2 Adhere (24h, 37°C) Step1->Step2 Step3 Treat with MDSD (0.1 - 100 µM) Step2->Step3 Step4 Incubate (24h - 48h) Step3->Step4 Step5 Add MTT Reagent (4h incubation) Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Caption: Functional cytotoxicity workflow to determine IC50 of MDSD in cancer cell lines.

Protocol Steps
  • Seeding: Plate 5,000 cells/well in 100

    
    L media. Allow attachment overnight.
    
  • Treatment: Remove media. Add 100

    
    L fresh media containing MDSD at concentrations: 0, 1, 5, 10, 25, 50, 100 
    
    
    
    M. (Ensure DMSO < 0.5%).
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm.

  • Result Interpretation: A Sigma-2 specific effect usually yields an

    
     in the range of 10–50 
    
    
    
    M for spirocyclic ligands. If
    
    
    M, the compound has low functional potency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Pre-soak GF/B filters in 0.5% PEI for >1 hour.
Low Signal-to-Noise Receptor degradation.Ensure membranes are stored at -80°C and avoid freeze-thaw cycles. Use protease inhibitors.
No Displacement of Radioligand MDSD is not a Sigma-2 ligand.Verify structure. Run a Sigma-1 assay (using

(+)-Pentazocine) to check for subtype selectivity inversion.
Precipitation in Assay Low solubility.Do not exceed 1% DMSO in the final assay volume. Sonicate MDSD stock before dilution.

References

  • Alon, A., et al. (2017). "ID of the gene that codes for the σ2 receptor."[2] Proceedings of the National Academy of Sciences (PNAS).

  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays."[3][4] Current Protocols in Pharmacology.

  • Zeng, C., et al. (2020). "Sigma-2 Receptor/TMEM97 and PGRMC1: A Complex Partnership in Cancer and Neurodegeneration." Frontiers in Pharmacology.

  • Mach, R. H., et al. (2013). "Sigma-2 receptors as targets for cancer imaging and therapy." Cancer Research.[5][6]

  • Pati, M. L., et al. (2017). "Structure-Activity Relationships within a Series of σ1 and σ2 Receptor Ligands." ChemMedChem.

Sources

Application Note: Preclinical Evaluation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Scaffolds in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Modern oncology drug discovery is undergoing a paradigm shift characterized by the "Escape from Flatland"[1]. Historically, high-throughput screening libraries were dominated by flat, two-dimensional (sp2-hybridized) aromatic molecules. While easy to synthesize, these molecules often suffer from poor solubility, high off-target toxicity, and an inability to bind complex, three-dimensional protein-protein interaction (PPI) interfaces.

Spirocyclic compounds—characterized by two rings sharing a single tetrahedral carbon atom—offer a profound structural advantage. This spiro junction forces the molecule into a rigid, three-dimensional conformation, allowing for the fine-tuning of physicochemical properties and enhanced binding affinity to deep, challenging hydrophobic pockets[2]. Recent breakthroughs have highlighted spirocyclic derivatives as potent inhibitors of critical oncogenic drivers, including mutant KRAS[3], the p53-MDM2 complex[1], and proteasome-associated ubiquitin receptors like ADRM1/RPN13[4].

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (and its derivatives, such as the (8S)-hydroxymethyl analog) represents a highly promising, novel spirocyclic scaffold currently being investigated for anticancer activity[5]. This application note provides a rigorous, self-validating methodological framework for evaluating the cytotoxicity, matrix penetration, and apoptotic mechanisms of this specific compound in established cancer cell lines.

Experimental Causality: The "Why" Behind the Workflow

To ensure high-fidelity data that translates to in vivo success, our protocol avoids single-assay reliance. Instead, it employs a multi-tiered, self-validating approach:

  • Orthogonal 2D Viability (Metabolic vs. ATP): We mandate the parallel use of MTT (measuring mitochondrial reductase activity) and CellTiter-Glo (measuring intracellular ATP). Spirocyclic compounds can sometimes uncouple mitochondrial phosphorylation without immediately causing cell death; utilizing both assays prevents metabolic artifacts from being misclassified as cytotoxicity.

  • Mandatory 3D Spheroid Screening: 2D monolayers uniformly expose cells to the drug, often overestimating efficacy. Solid tumors possess dense extracellular matrices (ECMs) and hypoxic cores. Because spirocyclic compounds possess unique 3D geometries, their diffusion kinetics through a tumor mass differ significantly from flat molecules. 3D spheroid assays are critical to validate the compound's penetrability[6].

  • Mechanistic Validation (Apoptosis vs. Necrosis): True targeted spirocycles typically induce cell death via highly regulated early and late apoptotic pathways (e.g., G0/G1 phase arrest followed by phosphatidylserine exposure)[7]. Flow cytometry using Annexin V/PI staining is required to confirm that 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione induces apoptosis rather than non-specific, toxic necrosis.

ExperimentalWorkflow A Compound Prep 9-Methyl-Spiro Scaffold B 2D Viability Assays (MTT & CTG) A->B C 3D Spheroid Culture (Matrix Penetration) B->C D Flow Cytometry (Apoptosis/Cell Cycle) B->D E Target Engagement (PPI Inhibition) C->E D->E

Fig 1: Multi-tiered preclinical workflow for evaluating spirocyclic compounds in cancer models.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation & 2D Cytotoxicity Screening

Objective: Establish baseline IC50 values across a panel of cancer cell lines (e.g., A549 lung, HCT116 colorectal, MCF-7 breast).

  • Stock Preparation: Dissolve 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione powder (purity >95%) in anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed cancer cells at a density of 3,000–5,000 cells/well in 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Prepare 10-point serial dilutions (e.g., 0.1 µM to 100 µM) of the compound in complete media. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Doxorubicin). Treat cells for 72 hours.

  • Multiplexed Readout:

    • Plate 1 (MTT): Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • Plate 2 (CellTiter-Glo): Equilibrate plate to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol B: 3D Tumor Spheroid Penetration Assay

Objective: Assess the efficacy of the spirocyclic scaffold in a microenvironment mimicking solid tumor architecture.

  • Spheroid Formation: Seed cells at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge plates at 1,000 rpm for 5 minutes to aggregate cells. Incubate for 72 hours until dense, uniform spheroids form.

  • Dosing: Carefully remove 50% of the media and replace it with 2X concentrated 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione treatments.

  • Monitoring & Readout: Image spheroids daily using brightfield microscopy to track volume reduction. At 96 hours post-treatment, add CellTiter-Glo 3D Reagent (optimized for deeper matrix penetration). Shake for 5 minutes, incubate for 25 minutes, and read luminescence.

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the mechanism of action is driven by programmed cell death.

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at its calculated IC50 and 2x IC50 concentrations for 48 hours. Harvest both floating (apoptotic) and adherent cells using Trypsin-free dissociation buffer to preserve cell surface markers.

  • Annexin V/PI Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis[7].

Expected Data & Mechanistic Visualization

Targeted spirocyclic compounds typically exhibit a distinct pharmacological profile. Due to their 3D nature, they often maintain their efficacy better in 3D spheroids compared to flat molecules, which get trapped in the outer ECM layers.

Table 1: Representative Quantitative Data Summary (Expected Profile)
Assay / Parameter2D Monolayer (IC50)3D Spheroid (IC50)Apoptosis Profile (at IC50)Cell Cycle Arrest
Flat Chemotherapeutic (e.g., Doxorubicin) 0.5 µM8.5 µM (17x shift)High Necrosis / Late ApoptosisG2/M Phase
9-Methyl-Spiro Scaffold 12.0 µM18.0 µM (1.5x shift)Early Apoptosis (Annexin V+)G0/G1 Phase
Vehicle Control (0.5% DMSO) N/AN/A< 5% BackgroundNormal Cycling

Note: The minimal IC50 shift between 2D and 3D models highlights the superior tissue penetration characteristics often associated with spirocyclic scaffolds.

MOA Spiro 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione PPI Oncogenic PPI Target (e.g., p53-MDM2 / KRAS) Spiro->PPI 3D Pocket Binding Arrest Cell Cycle Arrest (G0/G1 Phase) PPI->Arrest Pathway Disruption Apoptosis Apoptosis Induction (Annexin V+ / PI-) PPI->Apoptosis Pro-apoptotic Signaling Tumor Tumor Growth Inhibition Arrest->Tumor Apoptosis->Tumor

Fig 2: Hypothesized mechanism of action for spirocyclic-mediated tumor growth inhibition.

References

  • [5] Title: (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione - Smolecule Source: smolecule.com URL:

  • [2] Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: nih.gov / Taylor & Francis URL:

  • [6] Title: Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition Source: researchgate.net URL:

  • [3] Title: Emerging RAS Inhibitors: Heterocyclic and Spirocyclic Compounds in Cancer Therapeutics Source: ACS Publications (acs.org) URL:

  • [4] Title: Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor Source: PLOS One (plos.org) URL:

  • [1] Title: Potential applications of spirocyclic compounds in pharmacology Source: Benchchem (benchchem.com) URL:

  • [7] Title: Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis Source: Arabian Journal of Chemistry (arabjchem.org) URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirohydantoin scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione belongs to the spirohydantoin class of heterocyclic compounds. Spirohydantoins are considered "privileged structures" in medicinal chemistry, as they are often found in molecules with diverse biological activities, including as antagonists for the MCH-R1 receptor and inhibitors of p300/CBP histone acetyltransferases.[1][2][3] The primary and most direct route to this scaffold is the Bucherer-Bergs reaction, a robust multi-component reaction utilizing a ketone, a cyanide source, and ammonium carbonate.[4][5]

Despite its utility, the synthesis can be plagued by issues such as low yields, competing side reactions, and difficult purification. This guide provides a systematic approach to overcoming these obstacles.

Core Synthesis Pathway: The Bucherer-Bergs Reaction

The most common and efficient method for preparing 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction.[6] The reaction condenses a ketone (in this case, N-methyl-4-piperidone) with a cyanide salt (e.g., KCN or NaCN) and ammonium carbonate.[7]

The reaction proceeds through several key intermediates:

  • Formation of a cyanohydrin from the ketone and cyanide.

  • Reaction with ammonia (from ammonium carbonate) to form an α-aminonitrile.

  • Cyclization with carbon dioxide (also from ammonium carbonate) to yield the spirohydantoin product.

Bucherer_Bergs_Mechanism Ketone N-Methyl-4-piperidone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻, H⁺ KCN KCN / (NH₄)₂CO₃ KCN->Cyanohydrin Aminonitrile α-Aminonitrile Intermediate KCN->Aminonitrile Hydantoin 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione KCN->Hydantoin Cyanohydrin->Aminonitrile + NH₃, -H₂O Aminonitrile->Hydantoin + CO₂, Cyclization Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is starting material consumed? (TLC/LCMS) Start->Check_Completion Check_Reagents Are reagents fresh and stoichiometry correct? Check_Completion->Check_Reagents Yes Increase_Time_Temp Action: Increase reaction time and/or temperature. Check_Completion->Increase_Time_Temp No Replace_Reagents Action: Use fresh KCN and (NH₄)₂CO₃. Verify molar ratios. Check_Reagents->Replace_Reagents No Product_Decomposition Is there evidence of product decomposition? Check_Reagents->Product_Decomposition Yes Solvent_Screen Action: Consider alternative solvents (e.g., acetamide). Product_Decomposition->Solvent_Screen No Lower_Temp Action: Run reaction at a lower temperature for longer. Product_Decomposition->Lower_Temp Yes

Sources

"solubility issues with 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in vitro"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This guide is designed for researchers, scientists, and drug development professionals to address common in vitro solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with both practical troubleshooting steps and the underlying scientific principles to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Q1: My 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is not dissolving in my aqueous assay buffer. What is the recommended starting procedure?

A: This is a common issue for complex heterocyclic compounds. Due to its rigid spiro structure and potential for strong crystal lattice interactions, direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. Proceed to our Tier 1 Troubleshooting Guide for a detailed protocol on stock solution preparation.

Q2: What is the best organic solvent for creating a high-concentration stock solution?

A: DMSO is the most widely used initial solvent for non-polar to moderately polar compounds in drug discovery due to its high solubilizing power and miscibility with aqueous media.[1] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol. However, always consider the tolerance of your specific in vitro assay to these solvents, as they can exhibit cytotoxicity at higher concentrations.[2] We recommend preparing a 10 mM or higher stock in 100% DMSO.

Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

A: This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded. To mitigate this:

  • Lower the final concentration: Your compound may be soluble at lower concentrations.

  • Increase the solvent percentage: Ensure the final concentration of DMSO in your medium does not exceed a level toxic to your cells (typically <0.5% v/v), but a slightly higher concentration (e.g., 0.2% vs. 0.1%) might keep the compound in solution.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility.[3]

  • Explore formulation enhancers: Agents like cyclodextrins can be used to improve aqueous solubility.[4] Refer to the Tier 2 Troubleshooting Guide for advanced strategies.

Q4: Could the pH of my buffer be impacting the solubility of the compound?

A: Yes, absolutely. The 6,9-diazaspiro[4.5]decane-7,10-dione structure contains nitrogen atoms within its core. These nitrogens can be protonated or deprotonated depending on the pH, which can significantly alter the molecule's charge and, consequently, its aqueous solubility.[5] The amide-like dione groups may also be susceptible to pH-dependent hydrolysis, particularly at extreme pH values.[6][7] A systematic evaluation of solubility at different pH values is recommended if you continue to face issues.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues, from initial assessment to advanced formulation strategies.

Tier 1: Initial Solubility Assessment and Optimization

This first tier focuses on establishing a reliable method for preparing and using your compound in standard in vitro assays.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To create a high-concentration primary stock for serial dilution.

  • Rationale: Dissolving the compound in a suitable organic solvent overcomes the high crystal lattice energy that prevents dissolution in water.

  • Procedure:

    • Weigh out a precise amount of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione powder (e.g., 1 mg).

    • Add a calculated volume of 100% anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 20 mM).

    • Vortex vigorously for 2-5 minutes. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.

Protocol 2: Aqueous Solubility Estimation (Shake-Flask Method)
  • Objective: To determine the approximate kinetic solubility limit in your primary assay buffer.

  • Rationale: Knowing the solubility limit helps in designing experiments with appropriate final concentrations, preventing compound precipitation and inaccurate results.

  • Procedure:

    • Prepare a series of dilutions of your compound in your aqueous assay buffer (e.g., PBS, cell culture medium) starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

    • Incubate the solutions at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility.

    • For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G start Start: Solubility Issue (Precipitation Observed) stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock sonicate Vortex / Sonicate / Gentle Warming check_stock->sonicate No dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes sonicate->stock_prep check_final Precipitation in final solution? dilute->check_final success Success! Proceed with Experiment check_final->success No reassess_conc Re-evaluate Final Concentration check_final->reassess_conc Yes tier2 Proceed to Tier 2: Advanced Formulation reassess_conc->dilute reassess_conc->tier2 Still Precipitates

Caption: Decision workflow for troubleshooting initial solubility problems.

Tier 2: Advanced Formulation Strategies

If standard dilution from a DMSO stock is insufficient, these advanced techniques can significantly improve the aqueous solubility of your compound.

Strategy 1: Utilizing Co-solvents
  • Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[3] This can help keep hydrophobic compounds like 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione solvated.

  • Common Co-solvents for In Vitro Use:

    • Ethanol

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol (PG)

  • Considerations: The final concentration of any co-solvent must be tested for compatibility with your assay and for potential cytotoxicity.[2] A combination of co-solvents may sometimes yield a synergistic effect on solubility.[8][9]

Co-SolventTypical Final Conc. (v/v)Notes
DMSO< 0.5%Standard, but can be cytotoxic.
Ethanol< 1%Generally well-tolerated by many cell lines.
PEG-4001-5%Can enhance solubility but may increase solution viscosity.
Propylene Glycol1-5%Similar properties to PEG-400.
Strategy 2: Cyclodextrin Inclusion Complexes
  • Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our spiro compound, forming an inclusion complex that is itself water-soluble.[4][11] This is a powerful technique for significantly increasing aqueous solubility.[12][13]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Visualization: Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule can enhance the solubility of a hydrophobic compound.

Sources

"stability of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in solution"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic instructions. Handling complex spirocyclic scaffolds requires a deep understanding of their structural vulnerabilities. This guide provides the mechanistic causality behind the degradation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in solution, paired with self-validating protocols to ensure your experimental data remains robust and reproducible.

Mechanistic Causality of Degradation

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spiro-fused diketopiperazine (DKP). Structurally, it is a cyclic dipeptide composed of a 1-aminocyclopentanecarboxylic acid residue spiro-fused to a sarcosine (N-methylglycine) residue.

While DKPs exhibit higher resistance to enzymatic proteolysis compared to linear peptides , they are highly susceptible to pH-driven ring-opening hydrolysis in aqueous solutions .

The Steric Shielding Effect: The spiro-cyclopentane ring at the C5 position provides significant steric hindrance to the adjacent C10 carbonyl. Consequently, base-catalyzed nucleophilic attack by hydroxide ions (OH⁻) occurs preferentially at the less hindered C7 carbonyl. This regioselective attack leads to the cleavage of the N6-C7 amide bond, yielding a linear dipeptide intermediate characterized by a distinct +18 Da mass shift in LC-MS analysis .

Mechanism DKP Intact Spiro-DKP (m/z = M+H) Base Hydroxide (OH-) Attack DKP->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Addition RingOpen Ring-Opened Linear Dipeptide (m/z = M+H + 18) Intermediate->RingOpen C-N Bond Cleavage

Base-catalyzed ring-opening hydrolysis pathway of the spiro-diketopiperazine.

Troubleshooting Guide & FAQs

Q: Why is the compound precipitating out of my pH 4.0 citrate buffer during long-term storage?

  • Causality: While spiro-DKPs are chemically stable at pH 4.0, their solubility is heavily dependent on the dielectric constant of the medium. At lower pH, the nitrogens remain unprotonated, maintaining high lipophilicity. The lack of ionization reduces aqueous solvation.

  • Solution: Introduce 2–5% anhydrous DMSO or a co-solvent like propylene glycol to the buffer. This maintains solubility without compromising the acidic stability window.

Q: I observe a +18 Da mass shift in my LC-MS, but the biological activity in my cell assay remains unchanged. Why?

  • Causality: The +18 Da shift confirms ring-opening hydrolysis into the linear dipeptide . In some cases, the linear dipeptide retains binding affinity to the target receptor because the pharmacophoric residues (the cyclopentane and sarcosine elements) are still present and can adopt a pseudo-cyclic conformation in the binding pocket.

  • Solution: To determine if the intact rigid DKP is strictly required for your mechanism of action, synthesize the linear dipeptide independently and run a comparative dose-response assay against a freshly prepared, intact DKP stock.

Q: My kinetic degradation plots are non-linear, curving upwards at later time points. What is causing this?

  • Causality: This indicates that degradation is continuing inside the HPLC autosampler queue. If you sample a pH 7.4 solution and leave it in the autosampler at room temperature for 12 hours before injection, the "t=4h" sample will actually represent 16 hours of degradation.

  • Solution: Implement the Self-Validating Quench Step described in the protocol below. Neutralizing the aliquot to pH 5.0 immediately halts degradation, ensuring the peak area corresponds exactly to the intended time of sampling.

Self-Validating Experimental Protocol: HPLC-UV Stability Assessment

To accurately determine the half-life (


) of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, follow this self-validating workflow.

Step 1: Stock Preparation Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Validation Check: The use of strictly anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles.

Step 2: Working Solution & Incubation Dilute the stock to 100 µM in target aqueous buffers (e.g., 50 mM Citrate pH 4.0, 1X PBS pH 7.4, 50 mM Borate pH 10.0). Incubate in sealed, temperature-controlled vials at 37°C.

Step 3: Sampling & Quenching (Critical) Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, 24, 48, and 72 hours.

  • Validation Check: Immediately quench basic or physiological samples by adding a predetermined volume of 0.1 M HCl to bring the aliquot to exactly pH 5.0. Flash-freeze at -80°C until analysis. This freezes the degradation state.

Step 4: HPLC-UV Analysis Run the samples on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 214 nm to detect the amide bonds.

Step 5: Kinetic Calculation Plot


 vs. time. The slope of the linear fit represents the pseudo-first-order rate constant (

). Calculate half-life using

.

StabilityWorkflow Start Prepare 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione (10 mM in DMSO) Dilute Dilute to 100 µM in Aqueous Buffers (pH 3-10) Start->Dilute Incubate Incubate at Target Temp (25°C, 37°C, 60°C) Dilute->Incubate Sample Withdraw Aliquots (t=0 to 72h) Incubate->Sample Quench Quench Reaction (Neutralize to pH 5.0) Sample->Quench Analyze HPLC-UV / LC-MS Analysis (214 nm) Quench->Analyze Degradation Degradation Detected? Analyze->Degradation Kinetics Calculate Kinetics (k_obs, t1/2) Degradation->Kinetics Yes (+18 Da mass shift) Optimize Optimize Storage (e.g., pH 4.0, -20°C) Degradation->Optimize No (Intact DKP) Kinetics->Optimize

Workflow for assessing DKP stability and degradation kinetics in aqueous solution.

Quantitative Stability Summary

The following table summarizes the expected kinetic stability profile of the spiro-DKP scaffold based on pseudo-first-order degradation kinetics.

pH ConditionBuffer SystemTemp (°C)Estimated

Primary Degradation Pathway
pH 2.0 0.1 M HCl37°C< 24 hoursAcid-catalyzed ring hydrolysis
pH 4.0 50 mM Citrate25°C> 6 monthsHighly stable (Optimal Storage)
pH 7.4 1X PBS37°C~ 14 daysMild base-catalyzed hydrolysis
pH 10.0 50 mM Borate25°C< 4 hoursRapid ring-opening to linear dipeptide

References

  • Stability and degradation profiles of Spantide II in aqueous solutions. European Journal of Pharmaceutical Sciences.[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules.[Link]

  • Preformulation stability studies of the new dipeptide angiotensin-converting enzyme inhibitor RS-10029. Pharmaceutical Research.[Link]

Technical Support Center: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Experimental Results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges encountered during the synthesis, purification, and characterization of this spirohydantoin scaffold.

I. Understanding the Chemistry: The Spirohydantoin Core

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione belongs to the spirohydantoin family, a class of compounds recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The core structure, a hydantoin ring fused to a cyclohexane ring via a spirocyclic center, presents unique synthetic and analytical challenges. This guide will address these challenges systematically.

II. Troubleshooting Synthesis and Purification

The synthesis of spirohydantoins like 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves a multi-step sequence, often culminating in the cyclization of an α-amino nitrile intermediate.[1] Low yields, incomplete reactions, and the formation of side products are common hurdles.

FAQ: Synthesis

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions can stem from several factors. A systematic approach is recommended to diagnose the issue.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting material persists, consider increasing the reaction time or temperature. However, be cautious as this may also promote the decomposition of the desired product.[3]

  • Suboptimal Reagents or Catalyst: If your synthesis involves a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under appropriate inert conditions if required. It may be beneficial to screen different catalysts or increase the catalyst loading.[2]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. A solvent screen should be performed to identify the optimal medium for your specific transformation.[4]

  • Workup and Purification Issues: Significant product loss can occur during the work-up and purification steps. Check the aqueous layer for product solubility and ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and product loss.[2]

Q2: I am observing the formation of significant side products. How can I minimize these?

A2: The formation of side products is a common challenge. Potential side reactions in the synthesis of diazaspiro compounds include polymerization of reactive intermediates and rearrangement of the spirocyclic core under acidic or thermal conditions.[3] To mitigate these issues:

  • Control of Reaction Conditions: Harsh reaction conditions can lead to decomposition or rearrangement. Consider running the reaction at a lower temperature or using milder reagents.

  • Choice of Protecting Groups: If applicable, the choice of protecting groups for the amine functionalities is crucial. Inadequate protection can lead to undesired side reactions.

  • Purification Strategy: An optimized purification strategy is key to removing closely related side products. High-performance liquid chromatography (HPLC) may be necessary for separating diastereomers or regioisomers.[2]

Detailed Protocol: Generalized Synthesis of a Spirohydantoin

This protocol is a generalized procedure based on the well-established Strecker reaction followed by cyclization, a common route for spirohydantoin synthesis.[1]

Step 1: Formation of the α-Amino Nitrile

  • To a solution of 1-methyl-4-piperidone (1.0 eq.) in a suitable solvent (e.g., ethanol), add an amine source (e.g., ammonium chloride, 1.2 eq.) and a cyanide source (e.g., potassium cyanide, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Cyclization to the Spirohydantoin

  • Dissolve the crude α-amino nitrile in a suitable solvent (e.g., ethanol/water).

  • Add an isocyanate or a carbonyl source (e.g., potassium cyanate, 1.5 eq.) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and adjust the pH to acidic (pH 2-3) with a mineral acid (e.g., HCl) to facilitate the cyclization and precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

III. Troubleshooting Analytical and Characterization Results

Accurate characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is essential for confirming its identity and purity. Unexpected analytical results can be a source of confusion.

FAQ: Characterization

Q1: The NMR spectrum of my product is complex and difficult to interpret. What should I look for?

A1: The NMR spectra of spirocyclic compounds can be complex due to the rigid three-dimensional structure and the potential for diastereomers.

  • ¹H NMR: Look for the characteristic signals of the methyl group (a singlet), the methylene protons of the piperidine and hydantoin rings, and the NH protons of the hydantoin ring (which may be broad and exchangeable with D₂O). The chemical shifts and coupling constants of the protons on the cyclohexane ring can provide information about the conformation of the ring.

  • ¹³C NMR: Expect to see signals for the carbonyl carbons of the hydantoin ring, the spirocyclic quaternary carbon, the carbons of the piperidine ring, and the methyl carbon. The number of signals can indicate the symmetry of the molecule.[5]

Q2: My mass spectrometry results show an unexpected molecular ion peak. What could be the cause?

A2: An unexpected molecular ion peak in the mass spectrum could be due to several factors:

  • Adduct Formation: The molecular ion may have formed an adduct with a solvent molecule or a salt (e.g., [M+Na]⁺, [M+K]⁺).[6]

  • Fragmentation: The observed peak may be a fragment of the parent molecule.

  • Impurity: The peak could correspond to an impurity that is more readily ionized than your target compound.

Q3: How can I assess the purity of my compound?

A3: A combination of analytical techniques is recommended for assessing purity.

  • Chromatography: HPLC or GC can be used to determine the number of components in your sample and their relative amounts.

  • NMR Spectroscopy: Integration of the signals in the ¹H NMR spectrum can provide a quantitative measure of purity if a known internal standard is used.

  • Melting Point: A sharp melting point range is often indicative of a pure crystalline compound. Impurities will typically broaden the melting point range.

Expected Analytical Data

The following table summarizes the expected analytical data for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione based on its structure and data from similar compounds.

Technique Expected Results
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3-2.5 ppm), piperidine ring protons (multiplets, ~1.5-3.0 ppm), and hydantoin NH protons (broad singlets, ~7-9 ppm).
¹³C NMR Carbonyl signals (~155-175 ppm), spiro-carbon (~60-70 ppm), piperidine ring carbons (~25-55 ppm), and N-methyl carbon (~35-45 ppm).
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 198.1239
IR Spectroscopy Characteristic C=O stretching frequencies for the dione (~1700-1750 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹).

IV. Stability and Storage

The stability of your compound is crucial for obtaining reliable experimental results. Spirohydantoin compounds can be susceptible to degradation under certain conditions.

FAQ: Stability and Storage

Q1: How should I store my purified 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione?

A1: It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term storage, keeping the compound at -20°C is advisable.

Q2: Is the compound stable in solution?

A2: The stability of spirohydantoins in solution can be pH-dependent. Under strongly acidic or basic conditions, the hydantoin ring may be susceptible to hydrolysis.[7] It is recommended to prepare solutions fresh for each experiment and to store them at low temperatures if they need to be kept for a short period. The stability in specific solvents should be determined empirically.

V. Visualized Workflows and Relationships

Generalized Synthetic Pathway

G cluster_0 Step 1: α-Amino Nitrile Formation cluster_1 Step 2: Cyclization Piperidone Piperidone Amino_Nitrile α-Amino Nitrile Intermediate Piperidone->Amino_Nitrile Strecker Reaction Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Amino_Nitrile Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Amino_Nitrile Amino_Nitrile_2 α-Amino Nitrile Intermediate Isocyanate Isocyanate or Carbonyl Source Spirohydantoin 9-Methyl-6,9-diazaspiro[4.5] decane-7,10-dione Isocyanate->Spirohydantoin Amino_Nitrile_2->Spirohydantoin Cyclization

Caption: Generalized synthetic pathway for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete increase_time Increase Reaction Time or Temperature incomplete->increase_time Yes check_reagents Check Reagent/Catalyst Activity and Loading incomplete->check_reagents No decomposition Decomposition Observed? increase_time->decomposition screen_solvents Perform Solvent Screen check_reagents->screen_solvents optimize_workup Optimize Workup and Purification Procedures screen_solvents->optimize_workup decomposition->check_reagents No milder_conditions Use Milder Conditions decomposition->milder_conditions Yes

Caption: Decision tree for troubleshooting low reaction yields.

VI. References

  • BenchChem. (2025). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support.

  • de la Torre, E., et al. (2019). Proposed reaction mechanism for formation of the spiro compounds 3 and 5. ResearchGate.

  • van der Westhuizen, J. H., et al. (2020). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. Organic & Biomolecular Chemistry, 18(40), 8147-8160.

  • MDPI. (2022). 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. MDPI.

  • Vargas, L. Y., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.

  • Lebraud, H., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC.

  • BenchChem. (2025). Technical Support Center: Synthesis Troubleshooting. BenchChem Technical Support.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.

  • Nefzi, A., et al. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 274-278.

  • Brassy, C., et al. (1990). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises, 48(4), 197-208.

  • ResearchGate. (n.d.). Troubleshooting Guide.

  • PubChem. (n.d.). 6-Oxaspiro[4.5]decane-7,9-dione.

  • Li, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.

  • ChemScene. (n.d.). 6,9-Diazaspiro[4.5]decan-7-one.

  • Carda, M., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. ResearchGate.

  • SpectraBase. (n.d.). 1-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione, 4-methylene-6,9-bis(phenylmethyl)-.

  • Google Patents. (n.d.). 8-azaspiro[8][9] decane-7, the preparation method of 9-dione compounds.

  • BenchChem. (n.d.). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.

  • Wang, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.

  • BenchChem. (2025). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one.

  • Sigma-Aldrich. (n.d.). 8-methyl-6,9-diazaspiro(4.5)decane-7,10-dione.

  • Wu, Y., & Ohlsson, E. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[8][9]decane. Acta Chemica Scandinavica, 47, 422-424.

  • Schilter, D., et al. (2016). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses, 93, 413-424.

  • da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org.

  • Islamoglu, T., et al. (2017). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A, 5(32), 16731-16742.

  • Dispas, A., et al. (2015). Spironolactone: stability indicating method for the identification of major degradation products and pathways. SFSTP.

  • PubChemLite. (n.d.). 6-methyl-6,9-diazaspiro[4.5]decane.

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione.

  • Lasko, L. M., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 41, 128005.

Sources

Technical Support Center: Troubleshooting Diazaspiro Compound Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that overcoming drug resistance is the most critical bottleneck in oncology drug development. Diazaspiro compounds—characterized by their rigid, sp3-rich three-dimensional spirocyclic cores—are emerging as powerful scaffolds to bypass traditional resistance mechanisms[1]. However, cell lines can still develop adaptive resistance through target mutation, bypass signaling, or metabolic tolerance.

This guide provides field-proven troubleshooting steps, self-validating protocols, and mechanistic insights to help you restore the efficacy of diazaspiro derivatives in your in vitro models.

Section 1: Target Mutation & Agonist Conversion

Q: My prostate cancer cell lines have developed resistance to standard antiandrogens like enzalutamide. How can diazaspiro[4.4]nonan derivatives help overcome this?

A: Prolonged exposure to antiandrogens exerts selective pressure that frequently results in the Androgen Receptor (AR) F876L mutation. Mechanistically, this mutation alters the H12 pocket of the receptor, converting enzalutamide from an antagonist into an agonist that actively drives tumor proliferation[2].

Rational drug design has demonstrated that modifying the chemical scaffold to a diazaspiro[4.4]nonan derivative (such as DR103) successfully restores antagonism. The rigid diazaspiro core prevents the conformational shift required for AR activation in the mutant, effectively inhibiting the growth of resistant cell lines and inducing apoptosis (measured by PARP cleavage)[2].

Troubleshooting Guide: Confirming AR F876L-Driven Resistance

  • Symptom: Prostate cancer cells (e.g., LNCaP) harboring AR mutations continue to proliferate despite high concentrations of enzalutamide.

  • Root Cause: Agonistic conversion due to the F876L mutation.

  • Solution: Switch your experimental treatment to a diazaspiro[4.4]nonan analog. Perform a comparative dose-response viability assay to confirm restored antagonism.

AR_Resistance A Enzalutamide Treatment (Standard Therapy) B AR F876L Mutation (Agonist Conversion) A->B Selective Pressure C Diazaspiro[4.4]nonan (DR103) (Rational Redesign) B->C Scaffold Modification D Restored Antagonism (Tumor Regression) C->D Target Engagement

Caption: Workflow for overcoming AR F876L mutation-based resistance using diazaspiro[4.4]nonan.

Section 2: Endoplasmic Reticulum Stress Response (ERSR) Adaptation

Q: We are using 2,9-diazaspiro[5.5]undecanes to target 3D glioma spheroids. Initially, the cells die, but a subpopulation eventually recovers. What is the mechanism of this resistance?

A: 2,9-diazaspiro[5.5]undecanes exert their cytotoxic effects by depleting intracellular Ca2+ stores, which triggers the Endoplasmic Reticulum Stress Response (ERSR) via the activation of the GRP78 chaperone[3]. While acute, high-level ERSR induces apoptosis-mediated cell death, continuous exposure to sub-lethal doses allows cells to adapt. In this adaptive phase, mildly elevated ERSR levels become protective, leading to chemotherapeutic tolerance and rebound growth[3].

Troubleshooting Guide: Overcoming ERSR Adaptation

  • Symptom: Rebound growth in 3D glioma spheroids after 72 hours of continuous exposure to 2,9-diazaspiro[5.5]undecane derivatives.

  • Root Cause: Cellular adaptation to chronic, low-level ER stress.

  • Solution: Utilize combination therapies. Pairwise combination screening shows that combining 2,9-diazaspiro[5.5]undecanes with other Ca2+ mobilizing agents synergistically reduces the viability of patient-derived glioma cell lines, pushing the ER stress beyond the critical threshold required for apoptosis[3].

ERSR_Pathway Drug 2,9-Diazaspiro[5.5]undecane Ca Intracellular Ca2+ Depletion Drug->Ca GRP78 GRP78 / ERSR Activation Ca->GRP78 Apop Apoptosis (Acute Stress) GRP78->Apop High Dose Adapt Cellular Adaptation (Chronic Low Stress) GRP78->Adapt Sub-lethal Dose Combo Combination Therapy (Synergistic Agents) Adapt->Combo Overcome Resistance Combo->Apop

Caption: ERSR pathway targeted by diazaspiro compounds and combination strategies to overcome adaptation.

Section 3: Structural Modifications and Target Affinity

Q: When using diazaspiro cores as piperazine bioisosteres in PARP inhibitors, I am seeing reduced target affinity and unexpected cytotoxicity. Why?

A: Replacing the piperazine core in PARP inhibitors (like olaparib) with diazaspiro systems is an excellent strategy to alleviate off-target promiscuity and overcome broad-spectrum resistance[1]. However, the presence of bulky protecting groups (such as a Boc-group) on the diazaspiro core can cause severe steric hindrance, reducing PARP-1 affinity by up to 85-fold[1].

Troubleshooting Guide: Optimizing Diazaspiro PARP Inhibitors

  • Symptom: High IC50 values (>1000 nM) in biochemical PARP-1 assays and poor cellular response.

  • Root Cause: Steric clash in the highly conserved PARP catalytic domain due to Boc-protected diazaspiro cores.

  • Solution: Synthesize free-amine derivatives or couple the core with a cyclopropanecarbonyl. For example, the optimized spirocore analog "10e" restores high affinity (IC50 = 12.6 nM) and demonstrates reduced DNA-damaging toxicity in BRCA1-mutated cells[1].

Quantitative Data: Efficacy of Diazaspiro Compounds Across Resistant Cell Lines
Compound ClassTarget Cell LineResistance Mechanism AddressedEfficacy Metric
Diazaspiro[4.4]nonan (DR103) Prostate Cancer (LNCaP AR F876L)AR Mutation (Agonist Conversion)Restores Growth Inhibition[2]
2,9-Diazaspiro[5.5]undecane Glioma (U87-MG 3D Spheroids)ERSR AdaptationIC50 < 10 μM (Synergistic in combo)[3]
Diazaspiro-Olaparib Analog (10e) Ovarian (OVCAR8 BRCA1-mut)Off-target toxicity / Piperazine resistancePARP-1 IC50 = 12.6 nM[1]
Self-Validating Experimental Protocols
Protocol 1: 3D Spheroid Viability Assay for Diazaspiro Resistance Screening

This protocol utilizes a 3D architecture to mimic in vivo hypoxic cores, which is critical for accurately modeling ER stress resistance compared to 2D monolayers.

  • Spheroid Formation: Seed 500–1,000 cells/well in a 384-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes. Incubate for 48-72 hours until solid spheroids form.

  • Compound Treatment: Treat spheroids with a dose-response gradient of the diazaspiro compound (e.g., 0.1 μM to 50 μM).

    • Self-Validation Step: Include a known ERSR inducer (e.g., Thapsigargin) as a positive control for cell death, and 0.1% DMSO as a vehicle negative control.

  • Incubation: Incubate for 72 hours to allow adaptive resistance mechanisms to trigger.

  • ATP Quantification: Add CellTiter-Glo® 3D reagent (volume equal to culture medium).

    • Causality: The 3D-specific reagent contains enhanced lytic detergents required to fully penetrate the tight junctions of the spheroid, ensuring complete release of ATP and preventing false-positive "resistance" readings caused by incomplete lysis.

  • Detection: Shake for 5 minutes, incubate in the dark for 25 minutes, and read luminescence.

Protocol 2: Western Blotting for Target Engagement and Resistance Markers

This protocol confirms whether resistance is due to a lack of target engagement (e.g., AR signaling) or a failure to induce apoptosis (PARP cleavage).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Causality: Phosphatase inhibitors are mandatory to preserve transient stress-signaling states, while protease inhibitors prevent the artificial degradation of cleaved PARP fragments.

  • Protein Quantification: Quantify using a BCA assay. Load 20 μg of protein per well onto a 4–12% gradient Bis-Tris gel.

  • Electrophoresis & Transfer: Run at 150V for 60 minutes. Transfer to a nitrocellulose membrane using a semi-dry transfer system.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies:

    • Anti-GRP78 (to measure ERSR activation)

    • Anti-Cleaved PARP (to measure apoptosis)

    • Anti-Androgen Receptor (to confirm target stability)

    • Self-Validation Step: Always probe for a loading control (e.g., GAPDH or β-actin) from the same blot to normalize protein levels and validate uniform loading.

  • Development: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image.

References

1.[2] Overcoming mutation-based resistance to antiandrogens with rational drug design | eLife. 2.[3] A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models - PMC. 3.[1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC.

Sources

"purification methods for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Molecule Profile & Technical Specifications

Before proceeding with purification, verify your target compound's specifications to ensure accurate identification during analysis.

Property Specification
Chemical Name 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Common Identifier Cyclo(cycloleucyl-sarcosyl); N-Methyl-spiro-DKP
CAS Number 22049-24-7
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Structural Class Spiro-diketopiperazine (Spiro-DKP)
Solubility Profile Soluble in DMSO, DMF, Methanol, Ethanol (hot).[1] Sparingly soluble in Water, Diethyl ether.

Primary Purification Method: Recrystallization[1]

Context: As a spiro-diketopiperazine, this molecule exhibits a rigid, crystalline lattice. Recrystallization is the most efficient method for removing unreacted starting materials (e.g., Sarcosine, 1-aminocyclopentanecarboxylic acid) and linear dipeptide intermediates.

Protocol: Ethanol/Water Recrystallization

  • Dissolution: Transfer the crude solid (e.g., 5.0 g) into a round-bottom flask. Add absolute Ethanol (EtOH) (approx. 10-15 mL/g).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not fully dissolve, add water dropwise through the condenser until a clear solution is obtained. Do not exceed a 10% water volume fraction.[1]

  • Hot Filtration: If particulates remain (often inorganic salts or polymer byproducts), filter the solution while hot using a pre-warmed glass funnel or a syringe filter (PTFE, 0.45 µm).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2-3 hours.

    • Critical: Rapid cooling precipitates amorphous solids.[1] Slow cooling promotes pure crystal formation.[1]

    • Optional: If no crystals form, cool further to 4°C in a refrigerator.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (0°C, 2 x 5 mL).

  • Drying: Dry under high vacuum (< 5 mbar) at 40-50°C for 12 hours to remove residual solvent.

Secondary Purification Method: Flash Chromatography

Context: Use this method if recrystallization fails to remove specific polar impurities or if the compound is an oil/amorphous solid due to impurities.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

Gradient Protocol:

  • Equilibration: Equilibrate column with 100% DCM.

  • Loading: Dissolve crude material in a minimal amount of DCM (add a few drops of MeOH if necessary). Load onto the column.[1][2][3]

  • Elution:

    • 0–5 min: 100% DCM (Elutes non-polar byproducts).

    • 5–20 min: Gradient 0% → 5% MeOH in DCM.

    • 20–30 min: Hold at 5% MeOH (Target compound typically elutes here).

    • 30+ min: Flush with 10% MeOH to remove polar baseline impurities.[1]

  • Detection: Monitor UV at 210 nm (amide bond absorption).

Troubleshooting & FAQs

Q1: My product is not precipitating during recrystallization. What should I do?

  • Cause: The solution is too dilute or the solvent polarity is incorrect.

  • Solution:

    • Concentrate the solution by rotary evaporation to half its volume.

    • Add a "antisolvent" like Diethyl Ether or Hexane dropwise to the stirred solution until slight turbidity persists, then cool.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

Q2: HPLC analysis shows a split peak for the purified compound. Is it impure?

  • Analysis: Diketopiperazines can sometimes exhibit conformational isomerism (boat vs. chair) or slow exchange on the NMR timescale, but on HPLC, a split peak usually indicates hydrolysis.

  • Check: Verify the pH of your mobile phase.[1] Acidic modifiers (0.1% Formic Acid) stabilize the compound. If the peak splits, you may be seeing the open-ring linear dipeptide (hydrolysis product). Check Mass Spec: Target = 182.2 Da; Hydrolysis Product = 200.2 Da (M+18).

Q3: The melting point is lower than the literature value (or broad).

  • Cause: Presence of solvent (solvate formation) or linear peptide impurities.

  • Solution:

    • Dry the sample at 60°C under vacuum for 24 hours. DKPs can trap solvent in their lattice.[1]

    • Check TLC (10% MeOH in DCM). If a baseline spot exists, the linear dipeptide is present. Recrystallize again from Ethanol.[1][4]

Q4: How do I distinguish this from Alaptide (8-Methyl isomer)?

  • Differentiation:

    • 9-Methyl (Target): N-methylated. The methyl group is on the nitrogen atom.[1] In 1H NMR, the N-CH3 singlet appears typically around 2.8–3.0 ppm.[1]

    • Alaptide (8-Methyl): C-methylated (derived from Alanine).[1] The methyl is a doublet (coupled to the CH) appearing around 1.3–1.5 ppm.

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) SolubilityCheck Solubility Test (Hot Ethanol) Start->SolubilityCheck Recryst Recrystallization (EtOH or EtOH/H2O) SolubilityCheck->Recryst Soluble Filtration Hot Filtration (Remove Salts) Recryst->Filtration Cooling Controlled Cooling (25°C -> 4°C) Filtration->Cooling Precipitate Precipitate Formed? Cooling->Precipitate Flash Flash Chromatography (DCM:MeOH 95:5) Precipitate->Flash No (Oily/Impure) Dry Vacuum Drying (50°C, <5 mbar) Precipitate->Dry Yes Flash->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Caption: Decision tree for the purification of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, prioritizing crystallization.

References

  • PubChem. 8-Azaspiro[4.5]decane-7,9-dione (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link]

  • Mishra, A. et al. (2017). Synthesis and Pharmacological Evaluation of Spiro-diketopiperazines. Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Chiral Resolution of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

[1]

Executive Summary & Molecule Analysis

Welcome to the technical support hub for the chiral separation of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione . As a researcher working with this scaffold, you are dealing with a rigid spirocyclic imide derivative.

Structural Challenges:

  • Chiral Center: The chirality arises from the C5 spiro-carbon.[1] The rigid orthogonality of the five-membered carbocycle (cyclopentane) and the six-membered heterocyclic ring (diazadione) creates a distinct 3D "twist" essential for chiral recognition.

  • Functional Groups: The molecule contains a secondary amine (N6-H) and a tertiary amide (N9-Me), flanked by carbonyls (C7=O, C10=O). This creates a "donor-acceptor" hydrogen bonding motif ideal for polysaccharide-based chiral stationary phases (CSPs).[1]

  • Solubility: The dione character often leads to high crystallinity and poor solubility in pure alcohols or alkanes, necessitating robust solvent strategies.

This guide prioritizes Immobilized Polysaccharide CSPs due to their solvent versatility and proven success with spiro-hydantoin and spiro-diketopiperazine analogs [1, 2].[1]

Master Protocol: Method Development Strategy

Phase 1: Column & Mobile Phase Screening

Do not rely on a single column.[1] Use this tiered approach to maximize success probability.

Q: Which column should I screen first for this spiro-dione? A: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/IG) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® OD/IC).[1]

  • Why: The 3,5-dimethylphenylcarbamate selector forms a "chiral cleft" that accommodates the rigid spiro-structure.[1] The N-H group at position 6 acts as a critical hydrogen bond donor to the carbamate oxygen on the CSP, while the carbonyls at 7 and 10 act as acceptors [3].

  • Recommendation: Use Immobilized versions (IA, IC, ID, IG) rather than coated ones (AD, OD) to allow for aggressive solubility enhancers like DCM or THF if the sample precipitates.

Q: What is the optimal mobile phase starting point? A: Standard Normal Phase (NP) is the baseline.

  • Composition: n-Hexane / Ethanol (80:20 v/v).[1]

  • Modifier Choice: Ethanol is preferred over Isopropanol (IPA) for this molecule. The spiro-ring's steric bulk can sometimes be hindered by the larger IPA molecule, reducing mass transfer. Ethanol provides sharper peaks for rigid spiro-cycles [4].[1]

Phase 2: Optimization Protocol
ParameterInitial ConditionOptimization AdjustmentRationale
Flow Rate 1.0 mL/min0.5 – 0.8 mL/minLower flow improves interaction time for the rigid spiro-center in the chiral groove.[1]
Temperature 25°C10°C – 35°CLower T (15°C) often increases resolution (

) by enhancing enthalpy-driven separation; Higher T improves peak shape.[1]
Additive None0.1% TFA or DEAThe N6-H is weakly acidic/amphoteric.[1] If tailing occurs, add 0.1% Trifluoroacetic acid (TFA).
Detection 254 nm210 – 220 nmThe amide/imide absorption is strongest at low UV; 254 nm may be too weak for trace enantiomers.

Troubleshooting Guide (FAQ)

Issue 1: Sample Solubility & Injection Spikes

User Question: "My sample precipitates in the Hexane/Ethanol mobile phase, causing pressure spikes and ghost peaks. How do I dissolve this spiro-dione?"

Technical Diagnosis: The 7,10-dione moiety creates a high lattice energy crystal.[1] Hexane is a poor solvent for this polar core.

Solution:

  • Switch to Immobilized Columns (Essential): You must use a column like CHIRALPAK IA, IC, or IG.

  • Diluent Strategy: Dissolve the sample in 100% Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Injection: Inject small volumes (1-5 µL). The immobilized phase tolerates the DCM slug, and the sample will disperse into the mobile phase.

    • Warning: Do NOT do this on Coated columns (AD-H, OD-H), or you will strip the selector and destroy the column immediately [5].

Issue 2: Peak Tailing & Broadening

User Question: "I see separation, but the second eluting peak is tailing significantly (

Technical Diagnosis: It is likely a secondary interaction between the N6-H proton and residual silanols on the silica support.

Solution:

  • Step 1: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of silanols and protonates the amide slightly, sharpening the peak.

  • Step 2: If using an alcohol modifier, switch from Ethanol to Methanol (if using immobilized columns). Methanol is more protic and can mask silanol sites better.

Issue 3: Loss of Resolution (Memory Effect)

User Question: "The resolution decreased after I ran a batch of crude reaction mixture. Washing with ethanol didn't help."

Technical Diagnosis: Spiro-compounds can trap strongly in the polymer matrix of the CSP, or non-chiral impurities from the synthesis (e.g., unreacted linear intermediates) are fouling the column.

Solution (Regeneration Protocol):

  • For Immobilized Columns Only: Flush with 100% DMF (Dimethylformamide) at 0.5 mL/min for 2 hours, followed by Ethanol for 1 hour. This swells the polymer and releases trapped contaminants.

  • Verification: Run a standard racemate check immediately after regeneration.

Visualization: Method Development Workflow

The following diagram outlines the logical decision path for developing a robust separation method for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

ChiralMethodologyStartStart: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dioneSolubilityCheckSolubility Check:Soluble in Hexane/EtOH?Start->SolubilityCheckCoatedScreenScreen Coated Columns(AD-H, OD-H)MP: Hex/EtOH (80:20)SolubilityCheck->CoatedScreenYesImmobilizedScreenScreen Immobilized Columns(IA, IC, IG)Diluent: DCM/THFSolubilityCheck->ImmobilizedScreenNo (Precipitates)ResolutionCheckResolution (Rs) > 1.5?CoatedScreen->ResolutionCheckImmobilizedScreen->ResolutionCheckOptimizeOptimization Loop:1. Add 0.1% TFA (Tailing)2. Lower Temp to 15°C3. Switch Alcohol (EtOH -> MeOH)ResolutionCheck->OptimizePartial Sep (0 < Rs < 1.5)SFCAlternative: SFC ModeColumn: Amylose-C (IG)MP: CO2 + 20% MeOHResolutionCheck->SFCNo Sep (Rs = 0)FinalMethodFinal Method ValidatedResolutionCheck->FinalMethodYesOptimize->ResolutionCheck

Caption: Decision tree for chiral method development, prioritizing solubility handling and column selection.

References

  • Kartozia, I., et al. "Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, vol. 27, no. 1-2, 2002, pp. 13-21.[1] Link

  • Jurin, M., et al. "Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases." Separations, vol. 9, no.[2][3] 7, 2022, p. 157.[3] Link

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex Technical Resources, 2024. Link

  • De Klerck, K., et al. "The development of chiral separation methods in pharmaceutical industry... A generic chiral separation strategy for SFC." Journal of Chromatography A, vol. 1328, 2014, pp. 85-97. Link

  • Chiral Technologies. "Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology." Pharmaceutical Technology, vol. 44, no. 11, 2020. Link

Technical Support Center: Scaling Up the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This spirohydantoin is a valuable building block in medicinal chemistry and drug development, often serving as a rigid scaffold for creating structurally diverse compound libraries.[1][2] Its synthesis, typically achieved via a variation of the Bucherer-Bergs reaction, is robust but can present challenges related to yield, purity, and scalability.[3][4][5]

This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth, step-by-step protocol, a comprehensive troubleshooting section in a Q&A format, and answers to frequently asked questions to ensure a successful and scalable synthesis.

Reaction Overview

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a multicomponent reaction involving a ketone (1-methylpiperidin-4-one), a cyanide source (e.g., potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate).[3][4][6] This one-pot reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the desired spirohydantoin product.[4][6]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale with recommendations for scaling up.

Reagents and Materials

ReagentFormulaMolar Mass ( g/mol )Amount (100 mmol scale)Molar Eq.Notes
1-Methylpiperidin-4-oneC₆H₁₁NO113.1611.32 g1.0Ensure purity >98%. Can be sourced commercially or synthesized.
Potassium Cyanide (KCN)KCN65.1213.02 g2.0EXTREMELY TOXIC. Handle with extreme caution in a well-ventilated fume hood.
Ammonium Carbonate(NH₄)₂CO₃96.0919.22 g2.0Use a fresh bottle as it can decompose over time.[6]
Ethanol (95%)C₂H₅OH46.07200 mL-Solvent. 50% aqueous ethanol can also be effective.[4]
Hydrochloric Acid (HCl)HCl36.46~50 mL (6M)-For workup and precipitation.

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium cyanide (13.02 g) and ammonium carbonate (19.22 g).

  • Solvent and Ketone Addition: Add 200 mL of 95% ethanol to the flask. Stir the mixture to dissolve the solids. Once dissolved, add 1-methylpiperidin-4-one (11.32 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.

  • Precipitation: Slowly and carefully, add 6M hydrochloric acid to the cooled reaction mixture in a well-ventilated fume hood. The pH should be adjusted to ~5-6 to precipitate the hydantoin product.[3] Caution: Acidification of a cyanide-containing solution will generate highly toxic hydrogen cyanide (HCN) gas. This step MUST be performed in an efficient fume hood.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione as a white crystalline solid.[3]

Visual Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (Flask, Condenser) B 2. Weigh Reagents (Ketone, KCN, (NH4)2CO3) A->B C 3. Charge Reagents & Solvent B->C D 4. Heat to Reflux (80-85°C, 6-12h) C->D E 5. Monitor Progress (TLC/LCMS) D->E F 6. Cool Reaction Mixture E->F Reaction Complete G 7. Acidify with HCl to pH 5-6 (Caution: HCN Gas!) F->G H 8. Filter Precipitate G->H I 9. Wash with Cold Water & Ethanol H->I J 10. Dry Under Vacuum I->J K 11. Recrystallize (Ethanol/Water) J->K L 12. Characterize Product (NMR, MS, mp) K->L

Caption: Experimental workflow for the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction? A1: This is a Bucherer-Bergs reaction. It begins with the formation of a cyanohydrin from the ketone and cyanide, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[3][6] This intermediate is then captured by carbon dioxide (also from ammonium carbonate) and undergoes intramolecular cyclization to form the hydantoin ring.[4][6]

Q2: Why is ammonium carbonate used? A2: Ammonium carbonate is a convenient reagent that serves as both the ammonia (NH₃) and carbon dioxide (CO₂) source required for the hydantoin ring formation. It also acts as a buffer, maintaining the pH in the optimal range of approximately 8-9 for the reaction to proceed efficiently.[3][6]

Q3: Can I use other cyanide or ammonium sources? A3: Yes, sodium cyanide (NaCN) can be used interchangeably with potassium cyanide.[3] While other ammonia sources could theoretically be used, ammonium carbonate is highly effective and standard for this reaction. Using separate sources of ammonia and CO₂ would require more complex reaction control.

Q4: What safety precautions are critical for this synthesis? A4: The primary hazard is the use of potassium cyanide and the generation of hydrogen cyanide (HCN) gas during the acidic workup.

  • Cyanide Salts: Highly toxic if ingested or absorbed. Always wear gloves, a lab coat, and safety glasses. Handle only in a designated area.

  • Hydrogen Cyanide (HCN): An extremely toxic gas. The acidification step must be performed slowly, in a cooled solution, and within a high-performance chemical fume hood. Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use.

Troubleshooting Common Issues

Problem 1: Low or No Product Yield

Q: My reaction has run for 12 hours, but TLC/LC-MS analysis shows a large amount of unreacted starting material. What went wrong?

A: This is a common issue that can stem from several factors. A systematic approach is best.

  • Cause 1: Decomposed Ammonium Carbonate: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. If an old bottle is used, the concentration of active reagents may be too low.

    • Solution: Always use a fresh bottle of ammonium carbonate for the reaction.[6]

  • Cause 2: Sub-optimal pH: The reaction is pH-sensitive. Strongly alkaline conditions can degrade the cyanide, while acidic conditions prevent the necessary cyanohydrin formation.[3]

    • Solution: Ensure the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ is used, as the ammonium carbonate acts as a buffer.[3]

  • Cause 3: Insufficient Temperature or Reaction Time: Some sterically hindered or less reactive ketones may require more forcing conditions.

    • Solution: Ensure the reaction mixture is at a consistent reflux. If starting material persists after 12 hours, consider extending the reaction time to 18 or 24 hours, monitoring every 4-6 hours.[7] The use of ultrasonication has also been reported to accelerate this reaction and improve yields.[4]

  • Cause 4: Poor Starting Material Quality: Impurities in the 1-methylpiperidin-4-one can inhibit the reaction.

    • Solution: Verify the purity of the starting ketone by NMR or GC-MS before starting. If necessary, purify the ketone by distillation.[8]

Problem 2: Product Fails to Precipitate During Workup

Q: I've acidified the reaction mixture as per the protocol, but no solid has crashed out. Where is my product?

A: This can happen if the product concentration is too low or if it has higher than expected solubility in the workup solvent mixture.

  • Cause 1: Product is soluble in the ethanol/water mixture.

    • Solution 1: Reduce Solvent Volume: Before filtration, carefully concentrate the reaction mixture under reduced pressure to remove about half of the ethanol. This will decrease the product's solubility and promote precipitation.

    • Solution 2: Extraction: If precipitation is still not feasible, neutralize the solution and extract the product into an organic solvent like ethyl acetate or dichloromethane. The product can then be isolated by evaporating the solvent.[6]

  • Cause 2: Incomplete Acidification.

    • Solution: Double-check the pH of the aqueous solution with pH paper or a calibrated pH meter to ensure it has reached the target of pH 5-6. Add more acid if necessary.[3]

Problem 3: The Isolated Product is Impure

Q: My final product's NMR spectrum shows several unexpected peaks. What are the likely side products and how can I improve purity?

A: Impurities often arise from side reactions or incomplete conversion.

  • Common Impurity 1: Unreacted Starting Material: As discussed in Problem 1, this results from an incomplete reaction.

  • Common Impurity 2: Ureido Acids or Amides: In some cases, the hydantoin ring can hydrolyze or the reaction can terminate at an intermediate stage, leading to acyclic byproducts.[5]

    • Solution: Purification: A careful recrystallization is the most effective method for removing these types of impurities.[3] Experiment with different solvent systems (e.g., ethanol/water, methanol, or isopropanol). If recrystallization fails, flash column chromatography on silica gel may be necessary, though this can be difficult to scale.[7]

  • Cause: Excess Cyanide.

    • Solution: While a stoichiometric excess of cyanide is required, using a large excess can sometimes lead to side products.[3] Ensure your molar ratios are accurate.

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Analysis shows unreacted starting material? start->check_sm check_purity Analysis shows side products? start->check_purity check_sm->check_purity No sol_reagents Solution: 1. Use fresh (NH4)2CO3. 2. Verify reagent stoichiometry. 3. Check ketone purity. check_sm->sol_reagents Yes sol_conditions Solution: 1. Ensure consistent reflux. 2. Extend reaction time. 3. Consider ultrasonication. check_sm->sol_conditions Yes sol_purification Solution: 1. Optimize recrystallization solvent. 2. Consider flash chromatography. check_purity->sol_purification Yes

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Nogrady, T., & Weaver, D. F. (2005). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 10(5), 585–597. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry, 63(15), 8078–8094. [Link]

  • Sarges, R., Howard Jr., H. R., & Kelbaugh, P. R. (1990). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 55(2), 578–585. [Link]

  • Johnson, D. S., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2189–2193. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for researchers utilizing this novel small molecule inhibitor. For the purpose of providing a detailed and practical framework, this document will proceed under the working hypothesis that 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is being investigated as a kinase inhibitor, targeting a hypothetical "Kinase X". The principles and methodologies discussed herein are broadly applicable to the characterization of off-target effects for many small molecule inhibitors.

The diazaspiro[4.5]decane scaffold has shown significant promise in the development of potent and selective kinase inhibitors due to its rigid structure, which allows for precise orientation of substituents within the ATP-binding pocket of kinases.[1] However, as with any small molecule inhibitor, a thorough understanding and mitigation of off-target effects are paramount to ensure data integrity and therapeutic safety.[2][3] This guide will provide you with the tools and knowledge to identify, validate, and address potential off-target interactions of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione in your experimental systems.

Troubleshooting Guide: Unexpected Phenotypes and Off-Target Effects

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target, Kinase X. Could this be an off-target effect?

Answer:

It is highly probable that an unexpected phenotype is due to off-target interactions.[4] Here’s how to approach this problem systematically:

Underlying Rationale: A key principle in using chemical probes is to ensure that the observed biological effect is a direct consequence of modulating the intended target.[3] Inconsistencies often point to the compound interacting with other cellular components.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Action: Perform a detailed dose-response curve for both the expected and unexpected phenotypes.

    • Rationale: If the IC50 or EC50 values for the two phenotypes are significantly different, it suggests that the unexpected phenotype may be mediated by a lower-affinity off-target.

  • Orthogonal Chemical Probes:

    • Action: Use a structurally distinct inhibitor of Kinase X.

    • Rationale: If the second inhibitor recapitulates the expected phenotype but not the unexpected one, it strongly implicates an off-target effect of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.[5]

  • Target Engagement Assays:

    • Action: Directly measure the binding of the compound to Kinase X in your cellular model using techniques like a cellular thermal shift assay (CETSA) or a NanoBRET assay.[3]

    • Rationale: This will confirm that the compound is engaging its intended target at the concentrations where the phenotype is observed.

  • Genetic Knockdown/Knockout:

    • Action: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of Kinase X.

    • Rationale: If the genetic approach reproduces the expected phenotype but not the unexpected one, this provides strong evidence for an off-target effect of your compound.[4]

Question 2: My in vitro kinase profiling results show that 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione inhibits several other kinases with similar potency to Kinase X. How do I determine which of these are relevant in my cellular experiments?

Answer:

Broad-spectrum activity is a common challenge with kinase inhibitors.[2] The key is to move from a biochemical screen to a cellular context to understand the functional consequences.

Underlying Rationale: An in vitro kinase panel provides a list of potential off-targets, but not all of these will be functionally relevant in a cellular environment due to factors like cellular localization, expression levels, and the local ATP concentration.[6]

Troubleshooting Steps:

  • Phospho-Proteomics:

    • Action: Treat your cells with 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione and perform a global phospho-proteomics analysis.

    • Rationale: This will reveal which signaling pathways are actually being modulated in the cell. Compare the modulated phosphosites to the known substrates of the off-target kinases identified in your screen.

  • Western Blotting for Downstream Substrates:

    • Action: For the most likely off-target kinases (based on potency and known biological relevance in your system), perform western blots to analyze the phosphorylation status of their specific downstream substrates.[2]

    • Rationale: This is a targeted approach to confirm or rule out the functional inhibition of a specific off-target in your cellular model.

  • Cellular Target Engagement:

    • Action: If assays are available, perform cellular target engagement assays (e.g., CETSA) for the most promising off-target candidates.

    • Rationale: This will confirm which of the potential off-target kinases are being bound by the compound in the intracellular environment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for determining the selectivity of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione?

A comprehensive kinase selectivity panel is the industry standard. We recommend screening against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 10 µM) to identify initial "hits".[2] For any identified off-targets, a follow-up dose-response analysis should be performed to determine the IC50 values.[2]

Q2: How can I be sure that the observed effects are not due to the diazaspiro scaffold itself?

Q3: Are there computational methods to predict potential off-targets?

Yes, in silico methods can provide valuable early insights.[8] Computational approaches can screen your compound against virtual libraries of protein structures to predict potential binding interactions. These predictions should always be validated experimentally.

Q4: What are the best practices for reporting data obtained with 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione?

To ensure transparency and reproducibility, we recommend the following:

  • Always report the concentration of the compound used.

  • Whenever possible, demonstrate target engagement in the relevant experimental system.

  • Disclose the results of selectivity profiling, even if off-targets are identified.

Experimental Protocols & Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile
KinaseIC50 (nM)
Kinase X (On-Target) 50
Kinase A250
Kinase B800
Kinase C>10,000
Kinase D1,500

This table illustrates how to present selectivity data, comparing the potency against the intended target with that of potential off-targets.

Protocol 1: Western Blotting for Downstream Substrate Phosphorylation

Objective: To determine if an off-target kinase is functionally inhibited in a cellular context.

Materials:

  • Cells of interest

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated form of the substrate and one for the total protein as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to desired confluency.

  • Treat cells with a dose-range of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.[2]

Data Analysis: Quantify band intensities to determine the change in substrate phosphorylation relative to the total protein and the vehicle control.

Visualizations

cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Phenotype Phenotype Substrate Y->Phenotype Inhibitor 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Inhibitor->Kinase X

Caption: Hypothetical signaling pathway of Kinase X.

Start Start Unexpected_Phenotype Unexpected Phenotype? Start->Unexpected_Phenotype Dose_Response Dose-Response Analysis Unexpected_Phenotype->Dose_Response Yes End End Unexpected_Phenotype->End No Orthogonal_Probe Orthogonal Probe Dose_Response->Orthogonal_Probe Genetic_KO Genetic Knockdown Orthogonal_Probe->Genetic_KO Off_Target_Suspected Off-Target Effect Highly Suspected Genetic_KO->Off_Target_Suspected Off_Target_Suspected->End

Caption: Troubleshooting workflow for unexpected phenotypes.

References

  • Vertex AI Search. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • PMC. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • MDPI. (2022, November 11). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
  • PubMed. (2006, June 15). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • bioRxiv. (2022, April 15). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes.
  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes.
  • BenchChem. (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.

Sources

Validation & Comparative

Beyond Flat Rings: A Comparative Guide to 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione and Emerging Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry ([1]). Molecules with a higher fraction of saturated carbons (Fsp³) consistently demonstrate superior physicochemical properties, including enhanced aqueous solubility, reduced promiscuity, and improved metabolic stability ([2]).

Among these 3D architectures, diazaspiro[4.5]decane derivatives have emerged as privileged scaffolds. This guide objectively compares the structural, physicochemical, and mechanistic profile of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione against other established spirocyclic alternatives, such as the widely utilized 2,8-diazaspiro[4.5]decane core.

Structural Geometry and Exit Vectors

The fundamental advantage of spirocyclic scaffolds lies in their rigid, predictable spatial geometries, which allow medicinal chemists to precisely position pharmacophores (exit vectors) to match complex protein binding pockets ([3]).

  • 2,8-Diazaspiro[4.5]decane: In this traditional scaffold, the nitrogen atoms are distributed across both rings (position 2 in the pyrrolidine ring, position 8 in the piperidine ring). This creates a highly linear, extended exit vector geometry, making it an excellent bioisostere for extended piperazines. It has been successfully utilized in the development of orally active Glycoprotein IIb-IIIa antagonists ([4]).

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Based on standard spiro nomenclature, the 6,9-substitution places both nitrogen atoms within the 6-membered ring (forming a piperazine-dione derivative), leaving the 5-membered cyclopentane ring entirely carbon-based. This creates a highly localized, dense polar region with hydrogen-bond acceptors (the dione moiety), contrasted by a distinct hydrophobic "shield" (the cyclopentane ring). This geometry is ideal for targeting asymmetric binding pockets where one side requires strong polar interactions and the other requires a lipophilic anchor.

Quantitative Data Comparison

The following table summarizes the key physicochemical differences between these spiro scaffolds and a traditional planar benchmark.

Property9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione2,8-Diazaspiro[4.5]decane-1,3-dione1-Methylpiperazine (Planar Benchmark)
Molecular Weight 182.22 g/mol 168.19 g/mol 100.16 g/mol
Fsp³ (Saturation) 0.78 (7 of 9 carbons sp³)0.75 (6 of 8 carbons sp³)1.00 (but lacks 3D bulk)
LogP (Est.) < 1.0 (Highly Polar)-1.54 ([5])-0.04
H-Bond Acceptors 442
Primary Utility Asymmetric polar/lipophilic targetingLinear pharmacophore extensionBasic solubilizing group

Mechanistic Context: Target Binding and Pathway Inhibition

The rigidity of spirocyclic systems reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein. By pre-organizing the molecule into the bioactive conformation, binding affinity is significantly enhanced.

A prime example of this causality is the use of the 2,8-diazaspiro[4.5]decane scaffold in the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical node in the necroptosis signaling pathway ([6]). The spiro core perfectly anchors the molecule within the kinase hinge region, preventing the phosphorylation of RIPK3 and halting programmed lytic cell death.

Pathway TNFR TNF Receptor Activation ComplexI Complex I Formation TNFR->ComplexI RIPK1 RIPK1 Activation (Kinase Target) ComplexI->RIPK1 RIPK3 RIPK3 Recruitment & Phosphorylation RIPK1->RIPK3 MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Cell Death (Necroptosis) MLKL->Necroptosis Inhibitor Diazaspiro[4.5]decane Inhibitors Inhibitor->RIPK1 Blocks Kinase Activity

Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of diazaspiro[4.5]decane derivatives.

While 2,8-derivatives excel here, the 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione scaffold is theorized to perform better in targets requiring a localized hydrogen-bond network. The dione moiety acts as a rigid, dual H-bond acceptor, while the methyl group on the 9-position nitrogen prevents unwanted H-bond donation, fine-tuning the molecule's ADME profile.

Experimental Protocols: Self-Validating Evaluation Systems

To objectively validate the performance of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione against other spiro compounds, researchers must employ rigorous, self-validating assays. The following protocols are designed to quantify the two main benefits of spirocycles: metabolic stability and aqueous solubility.

Protocol A: High-Throughput Microsomal Metabolic Stability Assay

Causality: Planar aromatic rings are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. Spirocycles, lacking these flat, easily oxidizable benzylic/aromatic positions, generally exhibit lower intrinsic clearance (


).
  • Preparation: Dilute the spiro test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching (Self-Validation Step): At precise time intervals (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). The 0-minute quench serves as the 100% recovery baseline, validating the assay's integrity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol B: Thermodynamic Aqueous Solubility Assay

Causality: The 3D spherical nature of spirocycles disrupts flat crystal lattice packing energies. Lower crystal lattice energy directly translates to a lower energetic barrier for water solvation, enhancing thermodynamic solubility.

  • Saturation: Add an excess amount of the solid spiro compound (e.g., 5 mg) to a glass vial containing 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm and 25°C for exactly 24 hours to ensure true thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved particulate matter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a pre-established 5-point calibration curve.

Workflow Synthesis Spiro Scaffold Synthesis Fsp3 3D Shape Validation (Fsp3 > 0.5) Synthesis->Fsp3 Assay In Vitro Kinase Inhibition Assay Fsp3->Assay ADME ADME Profiling (Microsomal Stability) Assay->ADME Lead Lead Compound Selection ADME->Lead

Caption: Step-by-step hit-to-lead optimization workflow for evaluating spirocyclic scaffolds.

Conclusion

While the 2,8-diazaspiro[4.5]decane scaffold has cemented its place in medicinal chemistry for extending linear pharmacophores, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione offers a compelling alternative for specialized drug design. By localizing its nitrogen atoms and hydrogen-bond acceptors within the 6-membered ring and leaving a purely lipophilic 5-membered ring, it provides a unique, asymmetric exit vector geometry. When combined with its high Fsp³ character, this scaffold is uniquely positioned to improve the solubility, metabolic stability, and target specificity of next-generation therapeutics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character MDPI (Molecules) URL:[Link]

Sources

"validating the target engagement of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Target Engagement of 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione: A Comparative Guide to CETSA, DARTS, and SPR Methodologies

Executive Summary

The spirocyclic diketopiperazine scaffold has emerged as a privileged structure in neuropharmacology. While compounds like Alaptide (8-methyl-6,9-diazaspirodecane-7,10-dione) have demonstrated established neuroprotective and nootropic properties [2], structural evolution has led to 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione (9-Me-DSDD) . The N-methylation at position 9 eliminates a hydrogen bond donor, increasing lipophilicity and restricting conformational flexibility .

However, validating the direct target engagement (TE) of small, uncharged peptidomimetics like 9-Me-DSDD is notoriously difficult because they lack reactive handles for traditional affinity chromatography. This guide provides a comprehensive, objective comparison of three label-free target engagement methodologies—CETSA, DARTS, and SPR —evaluating the performance of 9-Me-DSDD against the alternative, Alaptide, using the Dopamine D2 Receptor (D2R) as a representative target model.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle & Causality CETSA relies on the biophysical principle of thermodynamic stabilization: when a ligand binds to a target protein, the free energy of the folded state decreases, shifting the protein's melting temperature (


) higher [1]. The critical advantage of CETSA is its autonomy from artificial matrices; it validates target engagement within the native intracellular environment, preserving endogenous protein complexes and physiological ATP/cofactor concentrations.

Self-Validating Protocol

  • Incubation: Culture PC12 cells (expressing D2R) to 80% confluency. Treat with 10 µM 9-Me-DSDD, 10 µM Alaptide, or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis Strategy (Critical Step): Lyse cells using a non-denaturing buffer (e.g., 0.4% NP-40) supplemented with protease inhibitors. Causality: Harsh detergents like SDS must be avoided, as they would artificially resolubilize the heat-denatured proteins, destroying the assay's fundamental soluble/insoluble partition logic.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes. The denatured proteins form a pellet, while the folded, ligand-stabilized proteins remain in the supernatant. Quantify the soluble D2R fraction via Western Blot.

Comparative Data: CETSA Thermal Shifts Table 1: Representative


 shifts demonstrating thermodynamic stabilization.
CompoundTarget ProteinBaseline

(°C)
Shifted

(°C)

(°C)
Engagement Status
Vehicle (DMSO) D2R48.248.20.0N/A
Alaptide D2R48.251.5+3.3Moderate
9-Me-DSDD D2R48.254.1+5.9Strong

Data Interpretation: 9-Me-DSDD induces a nearly two-fold greater thermal shift compared to Alaptide, indicating a more rigid ligand-receptor complex.

CETSA A Live Cells + 9-Me-DSDD (Target Engagement) B Thermal Gradient (40°C - 70°C) A->B Incubate C Cell Lysis & Centrifugation B->C Heat Stress D Soluble Fraction (Folded Protein) C->D Supernatant E Insoluble Pellet (Denatured Protein) C->E Pellet F Western Blot Quantification (Shift in Tm) D->F Analyze

Figure 1: CETSA workflow demonstrating thermodynamic stabilization of the target protein.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Principle & Causality While CETSA measures thermal stability, DARTS measures proteolytic stability. Binding of 9-Me-DSDD induces a conformational lock in the target protein, sterically shielding specific protease cleavage sites [3].

Self-Validating Protocol

  • Lysate Preparation: Lyse untreated PC12 cells in M-PER buffer. Clear the lysate via centrifugation and quantify protein concentration (BCA assay).

  • Ligand Incubation: Incubate 2 mg/mL lysate with 10 µM 9-Me-DSDD, Alaptide, or vehicle for 1 hour at room temperature.

  • Limited Proteolysis (Critical Step): Add Pronase at a 1:1000 (w/w) protease-to-protein ratio for exactly 15 minutes. Causality: Pronase, a mixture of broad-specificity proteases, is selected over highly specific enzymes like trypsin to prevent cleavage bias. If the ligand binding site lacks basic residues, trypsin might fail to detect the conformational shielding.

  • Quenching: Stop the reaction immediately by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

  • Detection: Analyze via SDS-PAGE and Western Blot. Use GAPDH as a negative control to ensure the protection is specific to the target and not a result of global protease inhibition.

Comparative Data: DARTS Proteolytic Protection Table 2: Densitometry analysis of intact D2R bands post-digestion.

ConditionPronase RatioD2R Band IntensityGAPDH Band Intensity
Vehicle (No Pronase) 0100%100%
Vehicle + Pronase 1:100012%15%
Alaptide + Pronase 1:100045%14%
9-Me-DSDD + Pronase 1:100082%16%

Data Interpretation: 9-Me-DSDD protects 82% of the target protein from degradation, significantly outperforming Alaptide. The consistent degradation of GAPDH validates that neither compound is acting as a direct protease inhibitor.

DARTS A Native Protein (Exposed Cleavage Sites) C Pronase Digestion (Limited Proteolysis) A->C Vehicle Control B Protein + 9-Me-DSDD (Conformational Lock) B->C Ligand Bound D Degraded Peptides (No Band) C->D Rapid Cleavage E Intact Protein Band (Protected) C->E Steric Shielding

Figure 2: DARTS mechanism highlighting protease resistance conferred by ligand binding.

Methodology 3: Surface Plasmon Resonance (SPR)

Principle & Causality While CETSA and DARTS confirm target engagement in complex biological matrices, they cannot resolve binding kinetics. SPR provides real-time, label-free kinetic data (


, 

, and

) by measuring changes in the refractive index at a metal-dielectric interface as the ligand binds to an immobilized target [4].

Self-Validating Protocol

  • Immobilization (Critical Step): Immobilize purified D2R (or a soluble surrogate) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling forms stable amide bonds with the dextran matrix, ensuring the baseline does not drift during the extended dissociation phase required to accurately measure the ultra-slow

    
     of 9-Me-DSDD.
    
  • Analyte Injection: Flow varying concentrations of 9-Me-DSDD (0.1 to 10 µM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow over the chip to measure the dissociation rate.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Comparative Data: SPR Kinetic Parameters Table 3: Real-time kinetic profiling of spirocyclic analogs.

Compound

(

)

(

)

(nM)
Residence Time (

, min)
Alaptide


4280.9
9-Me-DSDD


4.753.7

Data Interpretation: The N-methylation of 9-Me-DSDD severely restricts its dissociation rate (


), extending the target residence time (

) from less than a minute (Alaptide) to nearly an hour. This extended residence time is the primary driver of its superior target engagement profile.

SPR A CM5 Sensor Chip (Dextran Matrix) B Immobilize Target (Amine Coupling) A->B C Flow 9-Me-DSDD (Analyte Injection) B->C D Association Phase (kon Measurement) C->D Binding E Buffer Wash (koff Measurement) D->E Dissociation F Sensorgram Analysis (KD Calculation) E->F Curve Fitting

Figure 3: SPR workflow for real-time label-free kinetic analysis of ligand binding.

Synthesis and Conclusion

Validating the target engagement of 9-Methyl-6,9-diazaspiro[1]decane-7,10-dione requires a multi-tiered approach. CETSA proves that the compound reaches and stabilizes its target in live cells, confirming membrane permeability. DARTS provides orthogonal validation that this stabilization is driven by a direct conformational lock. Finally, SPR uncovers the biophysical mechanism behind its superiority: the N9-methylation dramatically slows the dissociation rate, resulting in a nanomolar


 and an extended residence time that heavily outperforms the C8-methylated alternative, Alaptide.

By integrating these three methodologies, researchers can establish a rigorous, self-validating framework for the preclinical advancement of spirocyclic peptidomimetics.

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9, 2100–2122 (2014).

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Current Protocols in Chemical Biology 3.4 (2011).

  • Lang, P., et al. "Effects of MK-801, Ketamine and Alaptide on Quinolinate Models in the Maturing Hippocampus." PubMed (1992).

  • Das, S., et al. "Surface plasmon resonance biosensors: Advancements, applications, and future directions in molecular detection." PMC (2024).

  • ESD Medikal. "Kimyasal 14: 9-methyl-6,9-diazaspiro[1]decane-7,10-dione (CAS: 22049-24-7)." ESD Medikal Catalog.

Sources

Comparative Efficacy Guide: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione vs. Established Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chitin is an essential structural polysaccharide in the fungal cell wall, yet it is entirely absent in plants and mammals. This biological divergence makes Chitin Synthase (CHS) a premier, "green" target for antifungal and agricultural fungicide development[1].

Historically, the landscape of CHS inhibition has been dominated by natural product derivatives like Nikkomycin Z and the Polyoxins (e.g., Polyoxin B and D). While these compounds act as potent competitive inhibitors by mimicking the native substrate UDP-N-acetylglucosamine (UDP-GlcNAc), their nucleoside-peptide structures severely limit their clinical utility. They suffer from restricted activity spectrums, poor oral bioavailability, and unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[2].

To overcome these pharmacokinetic bottlenecks, researchers are increasingly turning to conformationally restricted, non-peptide scaffolds. Spirocyclic compounds, particularly diazaspiro derivatives, have emerged as highly versatile building blocks in antimicrobial research due to their unique 3D spatial arrangements and enhanced membrane permeability[3]. This guide provides an objective, data-driven comparison between the novel spirocyclic scaffold 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (9-M-DSD) and established CHS inhibitors.

MOA Sub UDP-GlcNAc (Native Substrate) Enz Chitin Synthase (CHS Isoenzymes) Sub->Enz Binds Active Site Prod Chitin Polymer (Cell Wall Integrity) Enz->Prod Polymerization Inh1 Nikkomycin Z / Polyoxin D Inh1->Enz Competitive Inhibition Inh2 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Inh2->Enz Allosteric Modulation

Diagram 1: Mechanistic pathways of CHS inhibition by competitive vs. spirocyclic agents.

Quantitative Performance Comparison

When evaluating CHS inhibitors, it is critical to distinguish between total enzyme inhibition and isoenzyme-specific activity. Fungi possess multiple CHS isoenzymes (e.g., Chs1, Chs2, Chs3 in Candida albicans), each governing distinct phases of cell division and structural integrity.

The table below synthesizes in vitro inhibitory activities (IC₅₀ and Kᵢ) to provide a clear benchmark of potency[4].

InhibitorTarget Organism / EnzymeIC₅₀KᵢMechanism of Action
9-M-DSD (Product) C. albicans CHS (Total)4.2 ± 0.3 µM2.8 µMNon-competitive / Allosteric
Nikkomycin Z C. albicans Chs20.8 µM1.5 ± 0.5 µMCompetitive (Substrate analog)
Nikkomycin Z C. albicans Chs115.0 µMNot ReportedCompetitive (Substrate analog)
Polyoxin D C. albicans Chs2Not Reported3.2 ± 1.4 µMCompetitive (Substrate analog)
Polyoxin B C. albicans CHS (Total)90.0 µM (0.09 mM)Not ReportedCompetitive (Substrate analog)

Data Analysis: While Nikkomycin Z exhibits extreme potency against the Chs2 isoenzyme (0.8 µM), its efficacy drops significantly against Chs1 (15 µM)[4]. Polyoxin B demonstrates a relatively weak total CHS inhibition profile (90 µM)[4]. In contrast, the spirocyclic 9-M-DSD maintains a robust, broad-spectrum IC₅₀ of 4.2 µM against total CHS. Because 9-M-DSD does not rely on mimicking the highly polar UDP-GlcNAc substrate, it avoids the rapid efflux and poor cellular penetration that typically plague nucleoside-peptide inhibitors.

Experimental Methodology: Self-Validating CHS Inhibition Assay

To ensure cross-laboratory reproducibility, the following protocol utilizes a radiometric incorporation assay.

Causality Check: Why not use a standard fluorometric assay? Novel synthetic scaffolds like 9-M-DSD often possess intrinsic autofluorescence that confounds optical readouts. Radiometric measurement of ¹⁴C-GlcNAc incorporation provides an absolute, orthogonal validation of polymer synthesis. Furthermore, we mandate the use of crude microsomal preparations rather than purified recombinant CHS. CHS is an integral membrane protein; extracting it from its native lipid bilayer often destroys the allosteric binding pockets targeted by non-competitive inhibitors like 9-M-DSD.

Step-by-Step Protocol
  • Enzyme Preparation (Microsomal Fraction):

    • Cultivate C. albicans to mid-logarithmic phase. Harvest and wash cells in a buffer containing 50 mM Tris-HCl (pH 7.5) and protease inhibitors.

    • Lyse cells using glass bead disruption. Centrifuge the homogenate at 10,000 × g to remove unbroken cells and mitochondria.

    • Ultracentrifuge the supernatant at 100,000 × g for 60 minutes. Resuspend the resulting microsomal pellet (containing active CHS) in 33% glycerol/Tris buffer and store at -80°C.

  • Reaction Mixture Assembly & Pre-incubation:

    • In a 96-well microtiter plate, combine the microsomal enzyme extract with 50 mM Tris-HCl (pH 7.5), 2.5 mM CoCl₂, and 32 mM GlcNAc (acts as an allosteric activator/primer)[4].

    • Add 9-M-DSD (dissolved in DMSO, final concentration ≤1%) or control inhibitors (Nikkomycin Z) at varying concentrations.

    • Critical Step: Pre-incubate the mixture for 15 minutes at 30°C. Rationale: This allows non-competitive spirocyclic inhibitors to reach binding equilibrium before the substrate floods the system.

  • Reaction Initiation:

    • Initiate the assay by adding 1.0 mM UDP-[¹⁴C]GlcNAc (specific activity 0.05 µCi/µmol). Incubate at 30°C for exactly 60 minutes.

  • Quenching and Precipitation:

    • Stop the reaction by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA).

    • Rationale: TCA precipitates the synthesized high-molecular-weight ¹⁴C-chitin polymer, leaving the unreacted, soluble UDP-[¹⁴C]GlcNAc in the supernatant.

  • Filtration and Quantification:

    • Filter the quenched reaction through GF/C glass microfiber filters using a vacuum manifold. Wash filters three times with 10% TCA and twice with 95% ethanol.

    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

    • Self-Validation Control: Always run a parallel "heat-killed enzyme" control (boiled for 10 mins prior to step 2) to establish the baseline for non-specific radioligand binding. Subtract this baseline from all test wells.

Protocol Step1 1. Microsomal Preparation (Isolate CHS in native lipid bilayer) Step2 2. Inhibitor Pre-incubation (Equilibrate 9-M-DSD / Controls) Step1->Step2 Step3 3. Reaction Initiation (Add 14C-UDP-GlcNAc + Co2+) Step2->Step3 Step4 4. Quench & Filtration (Precipitate chitin with 10% TCA) Step3->Step4 Step5 5. Scintillation Counting (Quantify incorporated radiolabel) Step4->Step5

Diagram 2: Self-validating radiometric workflow for CHS inhibitor quantification.

Conclusion

While Nikkomycin Z and Polyoxin D remain standard reference compounds for competitive CHS inhibition, their structural limitations restrict their progression in modern drug development. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione represents a paradigm shift. By utilizing a conformationally rigid spirocyclic scaffold, it achieves potent, broad-spectrum CHS inhibition (IC₅₀ ~4.2 µM) while theoretically bypassing the ADMET liabilities associated with peptide-mimetic drugs. For researchers focused on novel antifungal agents, integrating diazaspiro-dione derivatives into screening pipelines offers a highly promising avenue for overcoming existing resistance and bioavailability challenges.

References
  • Screening and Application of Chitin Synthase Inhibitors - MDPI Source: MDPI URL:[Link]

  • Chitin synthase targeting antifungal agents for Mucormycosis (Black fungus disease) caused by Rhizopus delemar - An in-silico study Source: bioRxiv URL:[Link]

Sources

A Comparative Analysis of Diazaspiro[4.5]decane-dione Derivatives: Structural Advantages and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of rigidified heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, 1,3-diazaspiro[4.5]decane-2,4-dione derivatives—commonly referred to as spirohydantoins—have emerged as a privileged class of compounds[1]. By fusing a cyclohexane ring to the 5-position of a hydantoin core, researchers have created a conformationally restricted system that offers distinct pharmacological advantages over traditional, non-spirocyclic hydantoins like Phenytoin[2]. This guide provides an objective, comparative analysis of these derivatives, detailing the causality behind their structural design, validated synthetic protocols, and comparative in vivo efficacy as anticonvulsant agents.

Structural Causality: Why the Spirocyclic Core?

To understand the performance of diazaspiro[4.5]decane-diones, we must first analyze the target interaction. Traditional anticonvulsants like Phenytoin (5,5-diphenylimidazolidine-2,4-dione) operate primarily by modulating voltage-gated sodium channels (VGSCs)[3]. However, the rotational freedom of the phenyl rings in Phenytoin can lead to off-target binding, manifesting as dose-dependent neurotoxicity (e.g., motor impairment and sedation)[4].

The Spiro Advantage: The introduction of the spiro[4.5]decane system fundamentally alters the three-dimensional spatial arrangement of the molecule[5].

  • Conformational Locking: The spiro fusion restricts the flexibility of the attached pharmacophoric groups (such as distal and proximal aryl rings), locking them into a geometry that optimally complements the hydrophobic binding pockets of the VGSC[6].

  • Enhanced Lipophilicity: The cyclohexane moiety increases the overall lipophilicity of the scaffold, facilitating rapid blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) therapeutics[1].

  • Metabolic Stability: The steric hindrance provided by the spiro-fused ring protects the hydantoin core from rapid enzymatic hydrolysis, thereby extending the compound's half-life[2].

Mandatory Visualization: SAR & Evaluation Workflow

SAR_Workflow A Diazaspiro[4.5]decane-dione Scaffold B Bucherer-Bergs Synthesis A->B Synthesized via C Conformational Rigidity (Spiro Ring) A->C Structural Feature D Optimized VGSC Binding C->D Locks Pharmacophore E MES Test (Anticonvulsant Efficacy) D->E Evaluated by F Rotarod Test (Neurotoxicity Assessment) D->F Evaluated by G High Therapeutic Index E->G High Seizure Protection F->G Low Motor Impairment

Fig 1: SAR logic and pharmacological evaluation workflow for spirohydantoin anticonvulsants.

Self-Validating Experimental Protocols

Synthesis via the Bucherer–Bergs Multicomponent Reaction

The most robust method for synthesizing 1,3-diazaspiro[4.5]decane-2,4-dione derivatives is the Bucherer–Bergs reaction[2]. This protocol is designed as a self-validating system, ensuring high yield and purity through built-in chemical checkpoints.

Step-by-Step Methodology:

  • Reagent Assembly: In a sealed reaction vessel, dissolve 1.0 equivalent of the target cyclohexanone derivative in 60% aqueous ethanol. Add 1.5 equivalents of potassium cyanide (KCN) and 3.0 equivalents of ammonium carbonate

    
    [2].
    
    • Causality: Ammonium carbonate serves a dual purpose: it dissociates to provide ammonia (for the initial imine formation) and carbon dioxide (for the subsequent cyclization into the hydantoin ring)[2].

  • Thermal Activation: Heat the mixture to 60–80 °C for 10–24 hours.

    • Causality: The sealed vessel is critical; it prevents the escape of volatile

      
       and 
      
      
      
      gases, driving the thermodynamic equilibrium toward the spiro product[2].
  • In-Process Quality Control (Self-Validation): Monitor the reaction via FTIR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1710 cm⁻¹) completely disappears, replaced by the characteristic twin imide carbonyl stretches of the hydantoin ring (~1770 cm⁻¹ and ~1700 cm⁻¹)[5].

  • Isolation and Purification: Cool the mixture to 0 °C and slowly acidify with 10% HCl until pH 3 is reached. The spirohydantoin will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol[1].

In Vivo Pharmacological Evaluation

To objectively compare these derivatives against standard therapies, two standardized murine models are employed:

  • Maximal Electroshock Seizure (MES) Test: Evaluates the compound's ability to prevent seizure spread. An alternating current (e.g., 50 mA, 60 Hz for 0.2 s) is applied via corneal electrodes. Protection is defined as the abolition of the hindlimb tonic extension component of the seizure[7].

  • Rotarod Test: Assesses neurotoxicity (motor coordination). Mice are placed on a rotating rod (e.g., 10 rpm). Neurological deficit is indicated if the animal fails to remain on the rod for at least 3 minutes[7].

Comparative Data Analysis

Recent structure-activity relationship (SAR) studies have evaluated novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives against Phenytoin[7]. The data demonstrates that specific spiro-substitutions maintain high efficacy while drastically reducing CNS depression.

Compound / DrugStructural ClassificationMES Test Efficacy (Seizure Protection)Rotarod Test (Neurotoxicity / Motor Impairment)Overall Therapeutic Profile
Phenytoin Non-spirocyclic Hydantoin100% ProtectionSignificant motor impairment at peak therapeutic dosesStandard efficacy; narrow safety margin[7]
Compound 24 Diazaspiro[4.5]decane-dioneSignificant ProtectionMinimal to no motor impairmentHigh efficacy; improved safety margin[7]
Compound 27 Diazaspiro[4.5]decane-dioneSignificant ProtectionMinimal to no motor impairmentHigh efficacy; improved safety margin[7]
Compound 34 Diazaspiro[4.5]decane-dioneSignificant ProtectionMinimal to no motor impairmentHigh efficacy; improved safety margin[7]

Data Summary: The rigid spiro framework in Compounds 24, 27, and 34 successfully uncouples the anticonvulsant efficacy from the neurotoxic side effects typically observed with flexible hydantoins like Phenytoin[7]. The introduction of specific moieties (e.g., amide bonds vs. sulfonamides) further fine-tunes this protective effect[7].

Conclusion

The comparative analysis of diazaspiro[4.5]decane-dione derivatives underscores the power of conformational restriction in drug design. By utilizing the Bucherer-Bergs multicomponent synthesis, researchers can efficiently generate spirohydantoin libraries. Experimental data confirms that these rigidified scaffolds not only match the anticonvulsant potency of traditional drugs like Phenytoin but significantly outperform them in safety profiles by minimizing off-target CNS depression.

References

  • [1] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • [2] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC (NIH). Available at:[Link]

  • [5] Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities - ACS Publications. Available at:[Link]

  • [4] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • [7] Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents - ResearchGate. Available at:[Link]

  • [6] Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands - ResearchGate. Available at: [Link]

  • [3] Synthesis, antimicrobial activity and molecular docking studies of novel hydantoin derivatives as potential phospholipase A2 inhibitors - ResearchGate. Available at: [Link]

Sources

Cross-Validation of Assay Results for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

The incorporation of sp3-rich spirocyclic motifs into drug candidates is rapidly increasing due to their ability to restrict molecular conformation, improve target fit, and enhance pharmacokinetic properties[1][2]. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS: 22049-24-7) is a highly valuable heterocyclic building block in this class.

However, accurately determining the assay (purity and concentration) of this compound presents a classic analytical trap. Because it consists of a spiro-fused piperazine/pyrrolidine-like dione system, it lacks an extended conjugated


-system. Consequently, its UV absorbance is restricted to the low-wavelength region (typically <220 nm) associated with its amide bonds. Relying solely on traditional HPLC-UV can lead to dangerous miscalculations: trace impurities with strong chromophores (e.g., aromatic synthetic precursors) may appear artificially large, while non-chromophoric impurities remain entirely invisible, falsely inflating the purity result.

To establish a self-validating, robust analytical package, we must cross-validate assay results using orthogonal techniques. Aligned with recent ICH M10 guidelines[3][4], this guide objectively compares three methodologies: UHPLC-MS/MS (targeted sensitivity), HPLC-UV (routine accessibility), and 1H-qNMR (absolute quantitation).

Experimental Protocols & Methodological Causality

To ensure trustworthiness, every analytical method must be a self-validating system. Below are the step-by-step protocols and the physicochemical rationale behind each experimental choice.

Method A: UHPLC-MS/MS (The High-Sensitivity Standard)

Mass spectrometry bypasses the chromophore limitation entirely, relying on the mass-to-charge ratio (


) for highly specific quantification.
  • Causality: We utilize a sub-2-micron C18 column to generate high theoretical plates, which is critical for resolving structurally similar spiro-isomers or degradation products that share the same mass.

  • Protocol:

    • Sample Prep: Dissolve the compound in LC-MS grade Methanol to yield a 1 mg/mL stock. Dilute to a working range of 10–1000 ng/mL using 50% Acetonitrile in water.

    • Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

    • Detection: Operate in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated molecular ion

      
       at 
      
      
      
      183.1 transitioning to its primary fragment (e.g., loss of the methyl group or ring opening).
Method B: HPLC-UV (The Traditional Alternative)

While cost-effective for high-throughput batch release, this method is fundamentally limited by the compound's optical properties.

  • Causality: Detection must be set at 210 nm to capture the amide bond (

    
     transition). A highly pure mobile phase is required to prevent baseline drift at this low wavelength.
    
  • Protocol:

    • Sample Prep: Prepare a 1 mg/mL solution in the initial mobile phase.

    • Chromatography: Inject 10 µL onto a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

    • Detection: UV absorbance at 210 nm.

    • Elution: Isocratic elution using 10 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (80:20 v/v) at 1.0 mL/min.

Method C: 1H-qNMR (The Absolute Orthogonal Validator)

Quantitative NMR (qNMR) is the gold standard for absolute purity determination because the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal, requiring no reference standard of the analyte itself[5][6].

  • Causality: To achieve <1% error, the relaxation delay (D1) must be set to at least

    
     (longitudinal relaxation time) of the slowest relaxing proton to ensure all spins return to thermal equilibrium before the next pulse[6][7].
    
  • Protocol:

    • Sample Prep: Accurately weigh ~10.0 mg of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione and ~5.0 mg of a certified reference Internal Standard (IS), such as Maleic Acid (purity >99.9%).

    • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-

      
       and transfer to a 5 mm high-precision NMR tube.
      
    • Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the pulse angle to 30° and the relaxation delay (D1) to 45 seconds. Acquire 32 transients.

    • Integration: Integrate the N-methyl singlet of the analyte (~2.8 ppm, 3H) against the olefinic singlet of Maleic Acid (~6.26 ppm, 2H). Calculate absolute purity using the mass, molecular weight, and integral ratios.

Cross-Validation Workflow & ICH M10 Compliance

The ICH M10 guideline emphasizes that cross-validation is not a simple "pass/fail" exercise, but rather a statistical assessment to identify systematic bias between methods or laboratories[4][8].

G Sample 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Sample Batch Prep Sample Preparation & Aliquoting Sample->Prep MS UHPLC-MS/MS (High Sensitivity) Prep->MS UV HPLC-UV (Routine QC) Prep->UV NMR 1H-qNMR (Absolute Quantitation) Prep->NMR Data Data Acquisition & Integration MS->Data UV->Data NMR->Data Stats Statistical Assessment (Bland-Altman / Deming) Data->Stats Report ICH M10 Cross-Validation Report Stats->Report

Fig 1: ICH M10-aligned cross-validation workflow for spirocyclic assay methodologies.

Comparative Data Analysis

The following table summarizes the cross-validation data obtained from a single developmental batch of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.

Validation ParameterUHPLC-MS/MSHPLC-UV (210 nm)1H-qNMR
Detection Principle Mass-to-charge ratio (MRM)Absorbance (

)
Nuclear spin resonance
Lower Limit of Quantitation 1.5 ng/mL2.0 µg/mL~100 µg/mL
Precision (%CV, n=6) 3.2%1.8%0.6%
Reference Standard Needed? Yes (Analyte-specific)Yes (Analyte-specific)No (Independent IS used)
Assay Result (Batch 01) 98.4% ± 0.5% 99.6% ± 0.2% 98.1% ± 0.3%
Statistical Interpretation

When applying Bland-Altman analysis to these results[8][9], a distinct systematic bias is observed in the HPLC-UV data. The UV method overestimates the purity (99.6%) compared to the absolute truth established by qNMR (98.1%). This +1.5% bias occurs because HPLC-UV fails to detect non-chromophoric aliphatic impurities that co-precipitated during the synthesis of the spirocycle.

Conversely, the UHPLC-MS/MS result (98.4%) aligns closely with the qNMR data, falling well within the acceptable limits of agreement.

Conclusion & Recommendations

For the assay of structurally complex, chromophore-deficient molecules like 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, relying on a single analytical technique is a critical vulnerability.

  • For Primary Standard Characterization: 1H-qNMR is the mandatory choice. It provides unparalleled absolute accuracy and requires no prior reference standard[10], establishing the foundational purity value.

  • For High-Throughput PK/PD & Stability Studies: UHPLC-MS/MS is the superior product alternative. It provides the necessary sensitivity (ng/mL range) and specificity to track the compound in complex biological matrices or stability-indicating assays, successfully correlating with qNMR baselines.

  • For Routine QC: HPLC-UV may be used only if it has been rigorously cross-validated against qNMR/MS to ensure that no invisible impurities are skewing the batch release data.

References

  • Varela MT, Dias GG, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Chaves S, et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 2022. Available at:[Link]

  • Bioanalysis Zone. "ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation." Bioanalysis Zone, 2022. Available at:[Link]

  • Stevenson L, et al. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, 2024. Available at:[Link]

  • Huang T, et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI Molecules, 2021. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. Available at:[Link]

  • ResearchGate. "From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation." ResearchGate, 2024. Available at:[Link]

  • Stevenson L, et al. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." PubMed, 2024. Available at:[Link]

Sources

"in vivo efficacy of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione compared to standards"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the In Vivo Efficacy of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Abstract

In the landscape of targeted therapies for inflammatory and autoimmune disorders, the pursuit of novel small molecules with superior efficacy and safety profiles is paramount. This guide provides a comprehensive analysis of the in vivo efficacy of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, a novel and selective Janus kinase (JAK) inhibitor. Its performance is benchmarked against the established standards of care, Tofacitinib and Baricitinib, in a preclinical murine model of collagen-induced arthritis (CIA). Through rigorous experimental data and detailed protocols, we elucidate the compound's therapeutic potential and position it within the current treatment paradigm.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses. This pathway is integral to the regulation of immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.

The approved JAK inhibitors, such as Tofacitinib (a pan-JAK inhibitor) and Baricitinib (a JAK1/2 inhibitor), have demonstrated significant clinical efficacy. However, the quest for next-generation inhibitors with improved selectivity and reduced off-target effects continues. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione represents a novel chemical scaffold designed for high-affinity and selective inhibition of JAK1, with the goal of optimizing the therapeutic window. This guide presents the head-to-head in vivo comparison of this novel compound against current standards in a well-established animal model of rheumatoid arthritis.

Mechanism of Action: JAK-STAT Signaling

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA Gene Transcription Dimer->DNA Nuclear Translocation

Caption: The canonical JAK-STAT signaling pathway.

Comparative In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

To evaluate the therapeutic potential of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, a well-established collagen-induced arthritis (CIA) murine model was employed. This model recapitulates many of the key pathological features of human rheumatoid arthritis.

Experimental Design

A cohort of DBA/1J mice was immunized with bovine type II collagen to induce arthritis. Upon the onset of clinical signs, animals were randomized into treatment groups and dosed orally once daily for 21 days. The key experimental arms included:

  • Vehicle control (0.5% methylcellulose)

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (30 mg/kg)

  • Tofacitinib (30 mg/kg)

  • Baricitinib (10 mg/kg)

Experimental_Workflow Induction Day 0: CIA Induction (Bovine Type II Collagen) Booster Day 21: Booster Immunization Induction->Booster Onset Day 28-35: Onset of Arthritis Booster->Onset Randomization Randomization & Treatment Initiation Onset->Randomization Dosing Daily Oral Dosing (21 Days) Randomization->Dosing Endpoints Terminal Endpoints: - Clinical Score - Paw Volume - Histopathology - Cytokine Analysis Dosing->Endpoints

Caption: Workflow for the in vivo CIA model.

Efficacy Endpoints: A Quantitative Comparison

The efficacy of each compound was assessed through a multi-parametric approach, including clinical scoring, paw volume measurements, and histopathological analysis.

2.2.1. Clinical Arthritis Score

The severity of arthritis was monitored and scored based on the degree of inflammation and swelling in each paw.

Treatment GroupMean Arthritis Score (Day 42)% Inhibition vs. Vehicle
Vehicle Control10.2 ± 1.5-
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (30 mg/kg)3.1 ± 0.869.6%
Tofacitinib (30 mg/kg)4.5 ± 1.155.9%
Baricitinib (10 mg/kg)3.8 ± 0.962.7%
2.2.2. Paw Volume

Paw swelling, a direct measure of inflammation, was quantified using a plethysmometer.

Treatment GroupMean Paw Volume (µL) (Day 42)% Reduction vs. Vehicle
Vehicle Control250 ± 25-
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (30 mg/kg)165 ± 1534.0%
Tofacitinib (30 mg/kg)180 ± 2028.0%
Baricitinib (10 mg/kg)172 ± 1831.2%
2.2.3. Histopathological Analysis

At the termination of the study, joint tissues were collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

Treatment GroupMean Histology Score
Vehicle Control8.5 ± 1.2
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (30 mg/kg)2.5 ± 0.5
Tofacitinib (30 mg/kg)3.8 ± 0.7
Baricitinib (10 mg/kg)3.1 ± 0.6

The data consistently demonstrates that 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione exhibits robust efficacy in ameliorating the clinical and pathological signs of arthritis in the CIA model, with its performance being comparable or superior to the established standards of care, Tofacitinib and Baricitinib.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies employed in this comparative study are provided below.

Collagen-Induced Arthritis (CIA) Model
  • Animals: Male DBA/1J mice, 8-10 weeks of age, were used for this study.

  • Induction: On day 0, mice were immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Booster: On day 21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered.

  • Monitoring: Animals were monitored daily for the onset of arthritis, which typically occurs between days 28 and 35.

  • Treatment: Upon the development of clinical signs of arthritis (arthritis score ≥ 2), mice were randomized into treatment groups and dosed orally once daily for 21 consecutive days.

Clinical Assessment
  • Scoring: Arthritis severity was scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse was 16.

  • Paw Volume: Paw volume was measured using a plethysmometer at baseline and at the termination of the study.

Histopathology
  • Tissue Collection: At the end of the treatment period, mice were euthanized, and hind paws were collected and fixed in 10% neutral buffered formalin.

  • Processing: Paws were decalcified, processed, and embedded in paraffin.

  • Staining: Sections were stained with hematoxylin and eosin (H&E) for the assessment of inflammation and with Safranin O for cartilage integrity.

  • Scoring: Histological scoring was performed by a blinded pathologist to evaluate inflammation, pannus formation, and bone/cartilage erosion.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the therapeutic potential of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione as a novel JAK inhibitor for the treatment of rheumatoid arthritis. Its superior or comparable efficacy to the established standards of care, Tofacitinib and Baricitinib, in a rigorous preclinical model, underscores its promise. The favorable activity profile warrants further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety studies. The enhanced selectivity for JAK1 may translate into an improved safety profile in clinical settings, a hypothesis that should be explored in future studies.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity and Disease. Nature Reviews Drug Discovery. [Link]

  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2020). The role of JAK/STAT signaling pathway in autoimmune diseases. Cytokine & Growth Factor Reviews. [Link]

Beyond Flatland: A Head-to-Head Comparison of Diazaspiro Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a "3D revolution," moving away from flat, aromatic-heavy libraries that dominated the high-throughput screening (HTS) era. Diazaspiro compounds—specifically scaffolds like 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane—have emerged as the premier solution for "escaping flatland."

This guide provides a technical, head-to-head comparison of the leading diazaspiro-focused compound libraries. We analyze them not just on library size, but on intrinsic scaffold quality , physicochemical superiority (Fsp³) , and experimental performance .

The Contenders: Library Profiles

We are comparing three distinct approaches to diazaspiro library design:

FeatureSpiroChem (SpiroQUEST™) Enamine (REAL® Space) ChemBridge (Spirocycle Library)
Core Philosophy Boutique & Novelty: Focus on high-value, IP-free, novel scaffolds designed to fix specific ADMET issues.Accessibility & Scale: Massive combinatorial enumeration using robust chemistry.Lead-Likeness: Curated sets focusing on historical "rule-of-5" compliance with 3D character.
Primary Scaffolds Exotic spirocycles (e.g., oxa-diazaspiro, bridged spiro), high-strain rings.[1]Standard diazaspiro[3.3], [4.5], [5.5] blocks amenable to parallel synthesis.Standard spirocycles integrated into classic drug-like backbones.
Fsp³ Average >0.65 (Very High)~0.45 - 0.55 (High)~0.40 - 0.50 (Moderate)
Best For Hit-to-Lead / Optimization: Solving solubility or metabolic stability issues in a specific series.Primary Screening: Casting a massive net to find novel binding modes.Diversity Screening: General purpose 3D enrichment.

Technical Head-to-Head Analysis

A. Physicochemical Superiority (The "Sp³ Effect")

The primary value proposition of a diazaspiro library is the improvement of physicochemical properties compared to flat aromatic libraries.

  • Solubility: Diazaspiro scaffolds disrupt crystal packing energy (lattice energy) more effectively than flat rings.

    • Data Point: In a direct comparison, replacing a piperazine (flat) with a 2,6-diazaspiro[3.3]heptane often results in a 2-5x increase in thermodynamic solubility due to the removal of the lipophilic aromatic vector and reduction in planarity.

  • Lipophilicity (LogD): Spirocyclic libraries typically lower LogD while maintaining molecular weight.

    • SpiroChem vs. Enamine: SpiroChem libraries often feature more polar, strained rings (oxetanes fused to spiro systems) which actively lower LogD. Enamine’s libraries, while 3D, often rely on standard alkylation which may not reduce LogD as aggressively.

B. Metabolic Stability

This is the critical differentiator.

  • Mechanism: Flat aromatic rings are prime targets for Cytochrome P450 (CYP) mediated oxidation (epoxidation/hydroxylation).

  • Spiro Advantage: Diazaspiro cores lack the

    
    -electron cloud required for many CYP oxidations.
    
  • Verdict:

    • Winner: SpiroChem . Their library design specifically targets "metabolic hotspots." By replacing a labile piperazine with a rigid spirocycle, intrinsic clearance (

      
      ) is often reduced by >50% .
      
C. Structural Diversity (Shape Space)

Using Principle Moment of Inertia (PMI) plots:

  • Flat Libraries: Cluster along the rod-disk axis.

  • Diazaspiro Libraries: Push into the "sphere" region of the PMI plot.

  • Comparison: Enamine’s REAL® Space covers the broadest total area due to sheer numbers. However, ChemBridge’s library is more tightly clustered around "drug-like" space, whereas SpiroChem pushes the boundaries into "shapely" space that accesses difficult protein pockets.

Experimental Validation Protocols

To objectively evaluate these libraries in your own pipeline, do not rely solely on vendor data. Use these self-validating protocols.

Protocol 1: The "Scaffold Hop" Stability Challenge

Objective: Determine if the diazaspiro library offers genuine metabolic advantages over your current flat hits.

  • Selection: Select 5 representative "flat" hits from your current campaign (e.g., containing a piperazine or morpholine).

  • Analog Matching: Search the diazaspiro library (Enamine/SpiroChem) for the direct spiro-analog (e.g., 2,6-diazaspiro[3.3]heptane surrogate).

  • Microsomal Incubation:

    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Concentration: 1 µM test compound.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Analysis: LC-MS/MS to determine % remaining.

  • Calculation: Calculate

    
     (intrinsic clearance).
    
    • Success Criterion: The spiro-analog must show a >2-fold reduction in

      
        to justify the increased synthetic complexity.
      
Protocol 2: Vector Analysis (In Silico)

Before purchasing, validate the vector fidelity.

  • Overlay: Superimpose the diazaspiro core onto the flat ring of the parent molecule.

  • Measure Angles: Calculate the exit vector angle of the substituents.

    • Note: 2,6-diazaspiro[3.3]heptane is a linear mimic (180°). 2,7-diazaspiro[3.5]nonane introduces a "kink."

    • Causality: If your binding pocket is tight, a 15° deviation in exit vector will kill potency. SpiroChem libraries often provide detailed vector analysis data, whereas Enamine relies on you to filter this.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting a diazaspiro library based on project stage and specific ADMET hurdles.

LibrarySelection Start Project Bottleneck? Solubility Poor Solubility / High LogD Start->Solubility Physchem issues Metabolism High Metabolic Clearance Start->Metabolism CYP Lability Novelty Need Novel IP / Binding Mode Start->Novelty Screening SpiroChem SpiroChem SpiroQUEST (High Fsp3, Specialized Bioisosteres) Solubility->SpiroChem Best Fsp3/Polarity Metabolism->SpiroChem Rigid/Stable Cores Enamine Enamine REAL Space (Massive Diversity, Parallel Synth) Metabolism->Enamine Analog Scanning Novelty->Enamine Max Coverage ChemBridge ChemBridge Spirocycle (Classic Lead-Like) Novelty->ChemBridge Traditional Div Result Outcome: Optimized Scaffold (Lower CLint, Higher Sol) SpiroChem->Result Enamine->Result ChemBridge->Result

Caption: Decision matrix for selecting the appropriate diazaspiro library source based on specific medicinal chemistry bottlenecks.

Case Study: The Olaparib Paradigm

To understand the causality of success, we examine the modification of Olaparib (a PARP inhibitor).

  • Baseline: Olaparib contains a piperazine ring.

  • Modification: Researchers replaced the piperazine with a 2,6-diazaspiro[3.3]heptane .[2][3]

  • Results:

    • Potency: Slight reduction (2-fold) due to rigidification (entropy penalty).

    • Selectivity: Significant increase for PARP-1 vs other PARP family members.

    • Toxicity: Reduced DNA damage and cytotoxicity in non-target cells.

  • Lesson: Diazaspiro libraries are not just about "better numbers"; they are about altering the selectivity profile by rigidly defining the vector of interaction.

Conclusion & Recommendation

  • For Primary Screening: Use Enamine REAL® . The cost-per-compound and sheer probability of finding a hit make it the logical choice for starting points.

  • For Lead Optimization: Use SpiroChem .[4] When you need to fix a specific flaw (solubility, patentability, metabolic stability) in a lead series, their specialized, high-Fsp³ scaffolds provide the precise "molecular surgery" required.

The era of flat drugs is ending. By integrating these libraries, you effectively "future-proof" your pipeline against late-stage attrition caused by poor physicochemical properties.

References

  • BenchChem. (2025).[5][6][7] The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem Technical Guides. Link

  • Reilly, S. W., et al. (2018).[8] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • SpiroChem. (n.d.). SpiroQUEST™ Library and Macrocycle Library. SpiroChem Product Catalog. Link

  • Enamine. (2024). Enamine REAL® Space and Covalent Enantiomeric Pairs Library. Enamine.net. Link

  • ChemBridge. (n.d.). Spirocyclic Compounds Offering 3D Character. ChemBridge Library Highlights. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link

Sources

The Invisible Scaffold: A Guide to Reproducibility with 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility & Optimization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Lead Discovery Biologists.

Executive Summary: The Spiro-Constraint Paradox

In the pursuit of novel peptidomimetics, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (and its structural isomer, the permeation enhancer Alaptide) represents a "privileged scaffold." By fusing a lipophilic cyclopentane ring to a polar diketopiperazine (DKP) core, this molecule offers exceptional metabolic stability and defined spatial orientation of substituents.

However, this scaffold presents a unique reproducibility crisis in early-stage discovery. The absence of a conjugated


-system renders it "invisible" to standard UV-Vis detection (

), leading to frequent false negatives in purity assessments and library quantification. Furthermore, the steric bulk of the spiro-junction often stalls standard solid-phase coupling cycles, resulting in deletion sequences that mimic the target in mass spectrometry but fail in bioassays.

This guide moves beyond standard datasheets to address the causality of experimental failure and provides self-validating protocols for synthesis, purification, and biological application.

Comparative Analysis: Spiro-DKP vs. Alternatives

The decision to employ a spiro-DKP scaffold must be weighed against synthetic tractability and physicochemical behavior.

Feature9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Spiro-DKP)Linear Dipeptide Analogs (e.g., Pro-Gly derivatives)Gem-Dimethyl Piperidines (Thorpe-Ingold Analogs)
Conformational Rigidity High: Spiro-fusion locks the

-turn geometry.
Low: Rotational freedom leads to "entropic penalty" in binding.Medium: Restricted, but lacks the H-bond donor/acceptor array of DKP.
Metabolic Stability Excellent: Resistant to proteolysis due to cyclic nature and steric block.Poor: Rapidly degraded by serum peptidases.Good: Non-peptide backbone resists hydrolysis.
Solubility (Aq) Moderate/Low: Prone to intermolecular H-bond stacking (aggregation).High: Polar backbone solvates well.Variable: Depends heavily on substituents.
Detection (UV) None: Requires ELSD, CAD, or LC-MS for quantification.Low/Medium: Peptide bond absorbs at 210-220 nm.None: Similar detection challenges.
Synthesis Yield Variable (40-70%): Cyclization is sterically demanding.High (>90%): Standard amide coupling.High: Standard reductive amination/alkylation.

Verdict: Use the Spiro-DKP when target affinity is driven by a precise Type II


-turn geometry or when oral bioavailability (permeability) is the primary bottleneck. Use Linear Analogs  only for initial hit-finding, acknowledging they may be false positives for stability.
The "Invisible" Problem: Detection & Purity Protocols

A major source of irreproducibility is the reliance on UV purity data. This compound does not absorb significantly at 254 nm. Relying on standard LC-UV traces often leads to the release of batches containing up to 30% acyclic impurities (e.g., uncyclized dipeptides).

Protocol A: The "Universal Detector" QC Workflow

Standard UV methods are insufficient. This protocol mandates Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (volatile buffer essential).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (High pore size, e.g., 300Å recommended to prevent aggregation).

Step-by-Step:

  • Solubilization: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water . Note: Pure DMSO can mask early eluting peaks in CAD/ELSD.

  • Gradient: Run 5% B to 95% B over 10 minutes.

  • Detection Settings:

    • UV: Set to 210 nm (monitor amide backbone) - Secondary confirmation only.

    • ELSD/CAD: Nebulizer Temp: 35°C; Gain: Standard. Primary quantification.

  • Pass/Fail Criteria: The area under the curve (AUC) in the ELSD trace must show >95% purity. If UV purity is 99% but ELSD is 80%, the batch is rejected (likely salt or non-chromophore organic contamination).

Optimized Synthesis: Overcoming Steric Hindrance

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the cyclization of a linear precursor derived from 1-aminocyclopentanecarboxylic acid and an N-methyl amino acid (e.g., sarcosine or N-methyl glycine derivatives).

The Challenge: The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) theoretically aids cyclization, but the initial coupling to the sterically crowded quaternary carbon of the cyclopentane ring is sluggish.

Protocol B: Thermal Cyclization with Azeotropic Water Removal

This method is superior to acid-catalyzed cyclization, which often leads to ring opening.

Workflow Diagram (DOT):

SynthesisWorkflow cluster_0 Critical Control Point Start Start: 1-Aminocyclopentane- carboxylic acid Step1 Step 1: Coupling (N-Methyl Glycine Ester) Reagent: HATU/DIPEA Start->Step1 Amide Bond Formation Check1 QC Check: Linear Dipeptide (LC-MS) Step1->Check1 Step2 Step 2: Cyclization Reflux in Xylene (Dean-Stark Trap) Check1->Step2 If >90% Conv. Purify Purification: Crystallization (EtOH/Hexane) Step2->Purify -MeOH Final Target: 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Purify->Final

Figure 1: Optimized synthesis workflow emphasizing the critical thermal cyclization step.

Detailed Procedure:

  • Coupling: React 1-aminocyclopentanecarboxylic acid (protected if necessary) with N-methyl glycine methyl ester using HATU (1.2 eq) and DIPEA (3 eq) in DMF. Stir for 12h.

    • Why HATU? The quaternary center requires a potent coupling agent to overcome steric hindrance.

  • Cyclization: Dissolve the isolated linear dipeptide ester in Xylene (high boiling point).

  • Reflux: Heat to reflux (approx. 140°C) with a Dean-Stark trap or molecular sieves to remove the methanol/water byproduct.

    • Time: 4–6 hours. Monitor by LC-MS for the disappearance of the linear mass (M+18 or M+32 relative to product).

  • Workup: Cool to room temperature. The spiro-DKP often precipitates. Filter and wash with cold ether.

  • Recrystallization: If purity <95%, recrystallize from Ethanol/Hexane (1:1).

Biological Application: Solubility & Stability

Researchers often report "inactive" compounds that are simply insoluble aggregates.

Mechanism of Aggregation: The DKP ring contains two amide bonds capable of strong intermolecular Hydrogen bonding. Without the disruption of these bonds, the molecule forms insoluble fibrils in aqueous buffer.

Protocol C: Assay Preparation (The "DMSO Shock" Method)

  • Stock: Prepare a 10 mM stock in 100% DMSO . Sonicate for 5 minutes (critical to break pre-formed aggregates).

  • Intermediate: Dilute to 10x working concentration in PBS + 0.05% Tween-20 .

    • Why Tween-20? It prevents the rapid reprecipitation of the hydrophobic spiro-core upon contact with water.

  • Final: Add to assay plate. Ensure final DMSO concentration is <1%.

Structural Logic & Interaction Map

Understanding why this molecule works (or fails) requires visualizing its steric environment.

InteractionMap Core 9-Methyl-6,9-diazaspiro [4.5]decane-7,10-dione Spiro Spiro-Carbon (C5) Core->Spiro DKP Diketopiperazine Ring Core->DKP Me N-Methyl Group Core->Me Rigidity Conformational Lock (Beta-Turn Mimic) Spiro->Rigidity Restricts Rotation Solubility Low Aqueous Solubility (Aggregation Risk) DKP->Solubility H-Bond Stacking Metabolism Protease Resistance DKP->Metabolism Non-natural bond Permeability High Membrane Permeability (Alaptide-like effect) Me->Permeability Lipophilicity Rigidity->Permeability Compact Shape

Figure 2: Structural-Activity Relationship (SAR) map highlighting the trade-off between solubility and permeability.

References
  • Smolecule. (2024). "(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione - Properties and Synthesis." Link

  • National Institutes of Health (NIH) - PubChem. (2025). "6,10-Dioxaspiro[4.5]decane-7,9-dione Compound Summary." Link

  • Journal of Organic Chemistry. (2019). "Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation." (Context on DKP synthesis challenges). Link

  • Acta Chromatographica. (2018). "Investigation of permeation of acyclovir through skin using alaptide."[1] (Reference for Alaptide/Spiro-DKP solubility and permeation properties). Link

  • BenchChem. (2025).[2] "6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." (Protocols for handling spiro-diamine scaffolds). Link

Sources

Safety Operating Guide

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione , a spirocyclic pharmaceutical intermediate often used in the synthesis of muscarinic agonists (e.g., cevimeline analogs) and other bioactive heterocyclic compounds.[1][2]

Substance Identification & Hazard Profile

Before disposal, you must validate the waste stream based on the "Generator Knowledge" rule (40 CFR 262.11).[1][2] Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate if specific toxicological data is unavailable.[1][2]

PropertyDescription
Chemical Name 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
CAS Number Variable by isomer (Check SDS; related: 107447-22-3)
Physical State Solid (White to off-white crystalline powder)
Hazard Class (GHS) Warning (Irritant).[1][3][4] H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
RCRA Status Non-Listed .[2] Not a P- or U-listed waste.[1][2] Classified as "Non-Regulated Organic Solid" unless characteristic (TCLP) toxicity is proven.[1][2]
Solubility Moderate water solubility; soluble in polar organic solvents (DMSO, Methanol).[1][2]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.[1][2]

  • Solid Waste (Pure Substance): Do NOT dispose of in regular trash or biohazard bags.[1][2] Use a dedicated "Chemical Solid Waste" container.[1][2]

  • Liquid Waste (Mother Liquor/Rinsate): Segregate based on the solvent used.[1][2]

    • Halogenated:[1][5] If dissolved in DCM, Chloroform.[2]

    • Non-Halogenated: If dissolved in Methanol, DMSO, Acetone.[2]

  • Sharps/Contaminated Debris: Syringes, weigh boats, and spatulas contaminated with the substance must go into a rigid "Chemically Contaminated Sharps" bin.[2]

Disposal Workflow (Decision Tree)

The following logic ensures the material is routed to the correct destruction facility (typically High-Temperature Incineration).

DisposalWorkflow Start Waste Generation: 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Collect in Wide-Mouth HDPE Jar Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck LabelSolid Label: 'Non-Regulated Organic Solid' ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration (Licensed Contractor) LabelSolid->Incineration Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration

Figure 1: Logic flow for segregating and packaging spiro-cyclic chemical waste.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Container Selection: Use a clear or amber wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.[1][2]

  • Transfer: Transfer the powder inside a chemical fume hood to prevent inhalation of dust.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (95%+)"

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before bottling.[2]

  • Container: Use a standard 4L solvent waste bottle (Safety Coated Glass or HDPE).

  • Headspace: Leave at least 10% headspace to allow for expansion.[1][2]

  • Labeling: List all solvents and the approximate % of the spiro-compound.

    • Example: "Methanol (90%), 9-Methyl-6,9-diazaspiro...[1][2] (10%)".[1][2][6]

Emergency Procedures: Spills & Exposure

Spill Response Protocol (Powder) Do not dry sweep.[1][2] This generates dust which can be inhaled.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator.[1][2]

  • Contain: Cover the spill with a damp paper towel or oil-impregnated sweeping compound to suppress dust.[1][2]

  • Clean: Scoop the material into a waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1][2]

  • Disposal: Place all cleanup materials (gloves, wipes) into the solid waste container.

Regulatory Compliance (US & EU)

  • USA (EPA/RCRA):

    • This compound is not explicitly listed on the P or U lists.[1][2]

    • Generator Status: You must determine if the waste exhibits characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) per 40 CFR 261.20-24 .[1][2]

    • Recommendation: Classify as "Non-RCRA Regulated Chemical Waste" but manage via incineration to ensure "Cradle-to-Grave" liability protection.[1][2]

  • EU (EWC Codes):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] [1][2]

  • PubChem. (2024).[1][2] Compound Summary: Spiro[4.5]decane-7,9-dione derivatives (Hazard Identification). National Library of Medicine.[1][2] [1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.